GSK-4716
Description
The exact mass of the compound 4-hydroxy-N-[(4-propan-2-ylphenyl)methylideneamino]benzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-hydroxy-N-[(4-propan-2-ylphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-12,20H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPPIUNQWSRCOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101574-65-6 | |
| Record name | 4-Hydroxybenzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101574-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-benzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide; | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Agonistic Action of GSK-4716 on Estrogen-Related Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-4716 is a synthetic small molecule that functions as a selective agonist for the Estrogen-Related Receptors gamma (ERRγ) and beta (ERRβ). As orphan nuclear receptors, the ERRs are constitutively active transcription factors, and this compound enhances this activity. This document provides a detailed examination of the mechanism of action of this compound, summarizing key experimental findings, outlining methodologies, and illustrating the associated cellular signaling pathways. Its primary mechanism involves binding to the ligand-binding domain of ERRγ, leading to the recruitment of coactivators and the subsequent upregulation of a suite of genes involved in cellular metabolism, mitochondrial biogenesis, and energy homeostasis.
Core Mechanism of Action: ERRβ/γ Agonism
This compound is a selective agonist for ERRβ and ERRγ[1][2]. These receptors are members of the nuclear receptor superfamily and act as transcription factors that regulate a wide array of physiological processes. Unlike many nuclear receptors, ERRs can be constitutively active, meaning they can regulate gene expression without a natural, endogenous ligand[2][3]. This compound enhances the transcriptional activity of ERRγ by interacting with its ligand-binding domain (LBD)[4][5]. This interaction is understood to stabilize a conformation of the receptor that is favorable for the recruitment of coactivators.
Molecular docking studies suggest that this compound fits into the inner part of the ERRγ LBD, forming hydrogen bond interactions with key amino acid residues such as Asp328, and rearranging residues like Arg316 and Glu275[4][5]. This binding event enlarges the cavity of the LBD, facilitating the transcriptional activation of target genes[5].
Downstream Cellular and Gene Regulatory Effects
The agonistic activity of this compound on ERRγ initiates a cascade of gene expression changes that significantly impact cellular metabolism. A primary effect is the induction of peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) and PGC-1β, which are themselves master regulators of metabolic genes and are direct coactivators for the ERR family[1].
The activation of the ERRγ/PGC-1α axis leads to a concerted increase in the expression of genes involved in key mitochondrial pathways, including those for fatty acid oxidation. For instance, treatment of primary mouse myotubes with this compound has been shown to induce the expression of Ppargc1a (PGC-1α), Ppargc1b (PGC-1β), as well as genes critical for mitochondrial function such as Cpt1b (Carnitine palmitoyltransferase 1B), Atp5b (ATP synthase F1 subunit beta), and Idh3 (Isocitrate dehydrogenase 3)[1][6]. This upregulation of gene expression translates to tangible physiological changes, such as increased citrate (B86180) synthase activity and elevated cytochrome c protein levels, indicating enhanced mitochondrial biogenesis and oxidative capacity[1][6].
In hepatocytes, this compound has been demonstrated to increase the expression of Transferrin Receptor 2 (TFR2), highlighting the role of ERRγ as an upstream transcriptional regulator of this gene[7]. Furthermore, in skeletal muscle cells, this compound treatment leads to an increase in the expression of the glucocorticoid receptor (GR) and genes involved in glucocorticoid signaling, such as 11β-HSD1 and MAO-A[1][2].
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound.
| Parameter | Cell Type | Concentration | Observed Effect | Reference |
| Gene Expression (mRNA) | Primary Mouse Myotubes | Not Specified | Increased expression of Ppargc1a, Ppargc1b, Esrr genes, Cpt1b, Atp5b, and Idh3. | [1][6] |
| Gene Expression (mRNA) | Differentiated C2C12 | Not Specified | Increased immunoreactivity of the GRα-D isoform. | [1] |
| Gene Expression (mRNA) | Differentiated C2C12 | Not Specified | Significant increase in MAO-A mRNA expression. | [1] |
| Gene Expression (mRNA) | HepG2 and AML12 cells | 10 µM | Significant increase in TFR2 expression. | [7] |
| Protein Level | Differentiated C2C12 | Not Specified | Robust increase in the immunoreactivity of the GRα-D isoform over a 2 to 4 hour period. | [1] |
| Enzymatic Activity | Primary Mouse Myotubes | Not Specified | Increased citrate synthase activity. | [1][6] |
| Protein Level | Primary Mouse Myotubes | Not Specified | Increased cytochrome c protein levels. | [1][6] |
| Gene Expression (CAT) | HEK293T cells | 1 µM | Approximately 2.0-fold increase in CAT expression. | [5] |
| Protein Level (ERRγ) | BMMs | Not Specified | Increased ERRγ protein levels. | [8] |
| Gene Expression (ERRγ) | BMMs | Not Specified | Dose-dependent increase in ERRγ mRNA expression. | [8] |
Key Experimental Protocols
Cell Culture and Treatment (C2C12 Myotubes)
Mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum for 4 days. Differentiated myotubes are then treated with this compound (dissolved in DMSO) or a vehicle control (DMSO alone) for a specified duration (e.g., 24 hours) before harvesting for RNA or protein analysis[1].
Hepatocyte Treatment and Gene Expression Analysis
HepG2 and AML12 cells are maintained in appropriate culture conditions. For experiments, cells are treated with this compound at a concentration of 10 µM for 12 hours. Following treatment, total RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of target genes, such as TFR2[7].
Western Blot Analysis
Following treatment with this compound, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the proteins of interest (e.g., cytochrome c, GRα-D, ERRγ) and subsequently with a secondary antibody. Protein bands are visualized and quantified using an appropriate detection system[7][8].
Chromatin Immunoprecipitation (ChIP) Assay
HepG2 cells are treated as required, and chromatin is cross-linked. The cells are then lysed, and the chromatin is sheared. An antibody specific to ERRγ is used to immunoprecipitate the protein-DNA complexes. After reversing the cross-links, the purified DNA is analyzed by qPCR to determine the binding of ERRγ to the promoter regions of target genes, such as TFR2[7].
Visualized Signaling Pathways and Workflows
Signaling Pathway of this compound
Caption: this compound binds to and activates ERRγ, leading to its interaction with PGC-1α/β and subsequent transcription of metabolic genes.
Experimental Workflow for Gene Expression Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Activation of estrogen-related receptor γ by calcium and cadmium [frontiersin.org]
- 6. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
GSK-4716: A Deep Dive into its Role as a Selective ERRβ/γ Agonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK-4716 is a synthetic small molecule that has emerged as a valuable tool for investigating the physiological and pathological roles of the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ). As a selective agonist for these orphan nuclear receptors, this compound provides a means to dissect their downstream signaling pathways and explore their potential as therapeutic targets in a variety of diseases, including metabolic disorders and cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, binding affinities, and detailed protocols for key experimental assays.
Core Concepts: Mechanism of Action
This compound functions as a selective agonist for ERRβ and ERRγ. Unlike true estrogens, it does not bind to the classical estrogen receptors (ERα and ERβ). Upon binding to the ligand-binding domain (LBD) of ERRβ and ERRγ, this compound induces a conformational change in the receptor. This alteration facilitates the recruitment of coactivator proteins, such as PGC-1α and PGC-1β, which are essential for the initiation of target gene transcription. The ERRβ/γ-coactivator complex then binds to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes, leading to the modulation of their expression.
Quantitative Data Summary
The following table summarizes the reported binding affinities of this compound for the three ERR isoforms.
| Receptor | EC50 (µM) | Reference |
| ERRα | >10 | [1] |
| ERRβ | ~1 | [1] |
| ERRγ | 1.3 | [2][3] |
Table 1: Binding Affinities of this compound for ERR Isoforms. The half-maximal effective concentrations (EC50) indicate the concentration of this compound required to elicit 50% of its maximal effect. The data demonstrates the selectivity of this compound for ERRβ and ERRγ over ERRα.
Signaling Pathways and Downstream Effects
Activation of ERRβ/γ by this compound triggers a cascade of downstream events that influence a range of cellular processes. A key consequence is the upregulation of genes involved in mitochondrial biogenesis and function, as well as fatty acid oxidation.[4] This highlights the critical role of ERRβ/γ in cellular energy metabolism.
Furthermore, this compound has been shown to modulate glucocorticoid receptor (GR) signaling.[4] Treatment with this compound leads to an increase in the expression of GRα and other genes responsive to glucocorticoids. In the context of neuronal cells, this compound influences the phenotype of dopaminergic neurons through the activation of the CREB signaling pathway.[5]
Below is a Graphviz diagram illustrating the core signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.
Luciferase Reporter Gene Assay
This assay is used to quantify the ability of this compound to activate ERRβ/γ-mediated transcription.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture: Plate HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well and culture overnight.
-
Transfection: Co-transfect cells with an expression vector for human ERRβ or ERRγ, a luciferase reporter plasmid containing multiple copies of an ERRE upstream of the luciferase gene, and a Renilla luciferase control vector for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the this compound concentration to determine the EC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to confirm the recruitment of ERRβ/γ to the promoter regions of its target genes in response to this compound treatment.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment and Crosslinking: Treat cells (e.g., C2C12 myotubes) with this compound or vehicle for a specified time. Crosslink proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction by adding glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average fragment size of 200-1000 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to ERRβ or ERRγ, or a control IgG. Precipitate the antibody-protein-DNA complexes by adding protein A/G beads.
-
Washes and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating at 65°C. Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of putative ERRβ/γ target genes. Analyze the data to determine the enrichment of target DNA in the ERRβ/γ immunoprecipitated samples compared to the IgG control.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the changes in the mRNA expression levels of ERRβ/γ target genes following treatment with this compound.
Experimental Workflow:
Detailed Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle for the desired time. Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Quantitative PCR: Perform real-time PCR using the synthesized cDNA as a template, gene-specific primers for the target genes, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).
-
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin). Calculate the fold change in gene expression in this compound-treated samples relative to vehicle-treated samples using the ΔΔCt method.
Conclusion
This compound is a potent and selective agonist of ERRβ and ERRγ, making it an indispensable research tool for elucidating the biological functions of these orphan nuclear receptors. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound on cellular signaling and gene expression. Further research utilizing this compound will undoubtedly continue to expand our understanding of ERRβ/γ biology and its implications for human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Core Downstream Signaling Pathways of GSK-4716: A Technical Guide
Introduction: GSK-4716 is a synthetic small molecule that acts as a selective agonist for the Estrogen-Related Receptors (ERRs), with a particular affinity for the β and γ isoforms (ERRβ and ERRγ). As orphan nuclear receptors, ERRs are constitutively active transcription factors that play crucial roles in cellular metabolism, mitochondrial biogenesis, and energy homeostasis. This compound potentiates the transcriptional activity of ERRβ/γ, leading to the modulation of a wide array of downstream signaling pathways. This technical guide provides an in-depth overview of the core signaling cascades affected by this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound binds to the ligand-binding pocket of ERRβ and ERRγ, enhancing their ability to recruit coactivators and regulate the expression of target genes. This agonistic activity is the primary mechanism through which this compound elicits its downstream effects.
The Role of GSK-4716 in Regulating Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-4716 is a potent and selective synthetic agonist for the orphan nuclear receptors Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ). As a chemical probe, this compound has been instrumental in elucidating the diverse transcriptional roles of ERRβ and ERRγ in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the core mechanisms by which this compound regulates gene expression, supported by quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions by binding to the ligand-binding domain (LBD) of ERRβ and ERRγ, inducing a conformational change that promotes the recruitment of coactivators, such as Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) and PGC-1β.[1] This receptor-coactivator complex then binds to specific DNA sequences known as Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes, thereby activating their transcription. The constitutive activity of ERRs is enhanced by this compound, leading to robust changes in the expression of genes controlling cellular metabolism, mitochondrial function, and other vital processes.[2][3]
Signaling Pathway for this compound/ERRγ-Mediated Gene Expression
Caption: this compound/ERRγ signaling pathway.
Quantitative Data on this compound-Mediated Gene Regulation
The following tables summarize the quantitative effects of this compound on the expression of various target genes as reported in the literature.
Table 1: Upregulation of Metabolic and Mitochondrial Genes in Muscle Cells
| Gene | Cell Type | This compound Concentration | Treatment Duration | Fold Change/Effect | Reference |
| Ppargc1a (PGC-1α) | Primary mouse myotubes | 10 µM | 48 hours | Increased expression | [3] |
| Ppargc1b (PGC-1β) | Primary mouse myotubes | 10 µM | 48 hours | Increased expression | [1] |
| Cpt1b | Primary mouse myotubes | 10 µM | 48 hours | Increased expression | [1] |
| Atp5b | Primary mouse myotubes | 10 µM | 48 hours | Increased expression | [1] |
| Idh3 | Primary mouse myotubes | 10 µM | 48 hours | Increased expression | [1] |
| Citrate Synthase Activity | Primary mouse myotubes | 10 µM | 48 hours | Increased activity | [1][3] |
| Cytochrome c Protein | Primary mouse myotubes | 10 µM | Not specified | Increased protein levels | [1] |
Table 2: Regulation of Gene Expression in Hepatocytes
| Gene | Cell Type | This compound Concentration | Treatment Duration | Fold Change/Effect | Reference |
| TFR2 | HepG2 and AML12 cells | 10 µM | 12 hours | Significantly increased mRNA expression | [4] |
| CAT Reporter (driven by GAL-4-ERRγ-LBD) | HEK293T cells | 1 µM | Not specified | ~2.0-fold increase in expression | [5] |
Table 3: Modulation of Neuronal and Glucocorticoid-Related Genes
| Gene/Protein | Cell Type | This compound Concentration | Treatment Duration | Fold Change/Effect | Reference |
| DAT (Dopamine Transporter) | Differentiated SH-SY5Y cells | Not specified | Not specified | Increased expression | [6] |
| TH (Tyrosine Hydroxylase) | Differentiated SH-SY5Y cells | Not specified | Not specified | Increased expression | [6] |
| 5-HT1AR | HT22 cells | Not specified | Not specified | Increased expression | [7] |
| Glucocorticoid Receptor (GRα-D isoform) | Differentiated C2C12 cells | Not specified | 2 to 4 hours | Robust increase in immunoreactivity | [1] |
| GR (Glucocorticoid Receptor) | Differentiated skeletal muscle cells | Not specified | Not specified | Induced mRNA expression | [8] |
| 11β-HSD1 | Differentiated skeletal muscle cells | Not specified | Not specified | Induced mRNA expression | [8] |
| MAO-A (Monoamine oxidase-A) | Differentiated skeletal muscle cells | Not specified | Not specified | Induced mRNA expression | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are synthesized protocols for key experiments involving this compound.
Cell Culture and this compound Treatment
Objective: To treat cultured cells with this compound to study its effects on gene expression.
Protocol:
-
Cell Seeding: Plate cells (e.g., C2C12 myoblasts, HepG2, SH-SY5Y) in appropriate culture vessels and media (e.g., DMEM with 10% FBS).
-
Differentiation (if applicable): For cell types like C2C12, induce differentiation into myotubes by switching to a low-serum medium (e.g., DMEM with 2% horse serum) for a specified period (e.g., 4 days).[1]
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[3]
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in fresh culture medium.[3][4] Replace the existing medium with the this compound-containing medium. For control experiments, treat cells with a vehicle control (medium with the same concentration of DMSO).[3]
-
Incubation: Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO₂).[3][4]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting).
Quantitative Real-Time PCR (qPCR)
Objective: To quantify the changes in mRNA expression of target genes following this compound treatment.
Protocol:
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a suitable qPCR master mix, cDNA template, and gene-specific primers for the target genes and a housekeeping gene (e.g., B2M).[3]
-
Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Experimental Workflow for Gene Expression Analysis
Caption: A typical workflow for studying gene expression changes induced by this compound.
Crosstalk with Other Signaling Pathways
The effects of this compound are not limited to the direct activation of ERRγ target genes. Evidence suggests significant crosstalk with other signaling pathways.
Glucocorticoid Receptor (GR) Signaling
In skeletal muscle cells, this compound has been shown to induce the expression of the glucocorticoid receptor (GR) and key enzymes involved in glucocorticoid metabolism, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[8] This indicates that ERRγ activation by this compound can sensitize cells to glucocorticoid signaling, highlighting a regulatory interplay between these two nuclear receptors.[8]
CREB Signaling in Neuronal Cells
In dopaminergic neuronal cells, the this compound-induced increase in the expression of DAT and TH involves the activation of the cAMP response element-binding (CREB) protein signaling pathway.[6] This activation appears to be biphasic, with an early ERRγ-independent phase followed by a later phase dependent on ERRγ activation.[6]
Crosstalk between ERRγ and GR Signaling
Caption: this compound-mediated ERRγ activation enhances glucocorticoid signaling.
Conclusion
This compound is an invaluable tool for dissecting the complex transcriptional networks governed by ERRβ and ERRγ. Its ability to potently and selectively activate these receptors has unveiled their critical roles in regulating metabolism, mitochondrial biology, and neuronal function, as well as their intricate crosstalk with other major signaling pathways. The data and protocols presented in this guide serve as a comprehensive resource for researchers aiming to further explore the therapeutic potential of targeting ERRβ/γ in a variety of disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Activation of estrogen-related receptor γ by calcium and cadmium [frontiersin.org]
- 6. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK4716 enhances 5-HT1AR expression by glucocorticoid receptor signaling in hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Physiological Role of Estrogen-Related Receptor Gamma (ERRγ) with the Synthetic Agonist GSK-4716
An In-depth Technical Guide:
Abstract
Estrogen-Related Receptor Gamma (ERRγ, or NR3B3) is an orphan nuclear receptor that functions as a constitutive transcriptional activator, playing a pivotal role in regulating cellular metabolism. It is highly expressed in tissues with significant energy demands, such as the heart, skeletal muscle, and brain. Given its central role in energy homeostasis, ERRγ has emerged as a promising therapeutic target for metabolic diseases, neurodegenerative disorders, and certain cancers. GSK-4716 is a synthetic small molecule identified as a selective agonist for ERRβ and ERRγ, making it an invaluable chemical tool for elucidating the receptor's physiological functions. This technical guide provides a comprehensive overview of ERRγ's role, the utility of this compound in its study, detailed experimental protocols, and a summary of key findings derived from its application.
Introduction to Estrogen-Related Receptor Gamma (ERRγ)
The Estrogen-Related Receptors (ERRs) are members of the nuclear receptor superfamily.[1] While they share sequence homology with estrogen receptors (ERs), they do not bind to endogenous estrogens.[1] The ERR family consists of three isoforms: ERRα, ERRβ, and ERRγ. ERRγ is constitutively active, meaning it can activate gene transcription without a known natural ligand.[2] Its activity is significantly enhanced by the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[2]
Core Physiological Functions of ERRγ
ERRγ is a master regulator of metabolic programs across various tissues:
-
Skeletal Muscle: ERRγ expression is induced by exercise and is higher in oxidative muscle fibers.[2] It drives mitochondrial biogenesis, promotes a shift toward more oxidative type I muscle fibers, and enhances exercise capacity.[2] Activation of ERRγ increases the expression of genes involved in the TCA cycle, fatty acid oxidation, and oxidative phosphorylation.[2][3]
-
Cardiac Tissue: In the heart, ERRγ is critical for the postnatal metabolic switch from glycolysis to fatty acid oxidation.[2] It is essential for coordinating cardiac energy production and consumption, regulating genes involved in mitochondrial function, muscle contraction, and ion homeostasis.[4]
-
Liver: ERRγ participates in the regulation of glucose and lipid metabolism, including the control of gluconeogenesis.[1]
-
Nervous System: ERRγ is highly expressed in the brain and plays a role in the development and function of dopaminergic neurons.[5] Recent studies also link ERRα and ERRγ to the transcriptional repression of DKK1, an antagonist of the Wnt signaling pathway, which may protect against tau phosphorylation in the context of Alzheimer's disease.[6]
-
Metabolic Disease: ERRγ expression is elevated in patients with type 2 diabetes, and its inhibition can ameliorate symptoms of diabetes and fatty liver disease, suggesting a complex role in both physiological and pathological states.[1]
This compound: A Chemical Probe for ERRγ Activation
This compound is a synthetic phenolic acyl hydrazone that functions as a selective agonist for ERRβ and ERRγ.[7][8] It binds to the ligand-binding domain (LBD) of the receptor, enhancing its transcriptional activity.[1] While it has proven highly effective for in vitro studies, its use in in vivo models has been limited by a lack of exposure.[2] Nevertheless, it remains a cornerstone tool for dissecting ERRγ-mediated signaling pathways in cellular models.
Key Findings from this compound In Vitro Studies
The application of this compound in various cell models has provided significant insights into the downstream effects of ERRγ activation.
Table 1: Summary of this compound Effects on Gene and Protein Expression
| Cell Type | Target Gene/Protein | Effect | Biological Implication | Reference |
| Primary Mouse Myotubes | Ppargc1a (PGC-1α), Ppargc1b (PGC-1β) | Upregulation | Coactivator induction, feed-forward loop | [2][7] |
| Primary Mouse Myotubes | Cpt1b, Atp5b, Idh3 | Upregulation | Increased fatty acid oxidation & mitochondrial function | [2][7] |
| Primary Mouse Myotubes | Citrate Synthase, Cytochrome c | Increased Activity/Levels | Enhanced mitochondrial oxidative capacity | [2] |
| C2C12 Myotubes | Glucocorticoid Receptor (GRα) | Increased Protein Expression | Crosstalk with glucocorticoid signaling | [7][8] |
| C2C12 Myotubes | Maoa (Monoamine oxidase-A) | Upregulation | Regulation of metabolic genes | [7] |
| HepG2 & AML12 Hepatocytes | TFR2 (Transferrin Receptor 2) | Upregulation | Regulation of iron metabolism | [9] |
| SH-SY5Y Neuroblastoma | DAT (Dopamine Transporter), TH (Tyrosine Hydroxylase) | Upregulation | Promotion of dopaminergic neuronal phenotype | [5] |
| HT22 Hippocampal Cells | 5-HT1AR (Serotonin Receptor 1A) | Upregulation | Modulation of serotonergic neurotransmission | [10] |
Table 2: Experimental Conditions for In Vitro Studies with this compound
| Cell Line | This compound Concentration | Treatment Duration | Key Assay | Observed Outcome | Reference |
| Primary Mouse Myotubes | 10 µM | 48 hours | qRT-PCR, Citrate Synthase Assay | Increased expression of mitochondrial genes and enzyme activity. | [2] |
| HepG2 / AML12 | 10 µM | 12 hours | qRT-PCR | Significant increase in TFR2 mRNA levels. | [9] |
| HEK293T | 1 µM | 24-48 hours | CAT Reporter Assay | ~2.0-fold increase in ERRγ-dependent transcription. | [1] |
| Differentiated SH-SY5Y | Not specified | 3 days | Western Blot | Increased DAT and TH protein expression. | [5] |
| C2C12 Myotubes | Not specified | 24 hours | qRT-PCR | Increased expression of PGC-1α and PGC-1β mRNA. | [7] |
Experimental Protocols
The following are generalized protocols for key experiments used to investigate ERRγ function with this compound, based on cited literature.
Cell Culture and this compound Treatment
-
Cell Lines: Use cell lines relevant to the biological question, such as C2C12 myoblasts for muscle studies[7], HepG2 or AML12 for liver studies[9], or SH-SY5Y for neuronal studies[5].
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator. For differentiation studies (e.g., C2C12 myoblasts), switch to a low-serum medium (e.g., 2% horse serum) for several days.[7]
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.[2][7] Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration (typically 1-10 µM) in fresh culture medium. Treat cells for the specified duration (e.g., 12-48 hours).[2][9] A vehicle control (DMSO equivalent) must be run in parallel.[2]
Gene Expression Analysis (qRT-PCR)
-
RNA Isolation: Following treatment, wash cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA isolation kit). Isolate total RNA according to the manufacturer's protocol, including a DNase I treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR: Perform qPCR using a SYBR Green-based master mix with specific primers for target genes (e.g., TFR2, PPargc1a) and a housekeeping gene for normalization (e.g., B2M, GAPDH).[2][9]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treatment group to the vehicle control group.[2]
Luciferase Reporter Assay
-
Plasmids: Co-transfect cells (e.g., HEK293T or HepG2) with three plasmids:
-
An ERRγ expression vector.
-
A reporter plasmid containing a luciferase gene driven by a promoter with multiple copies of an Estrogen-Related Response Element (ERRE).
-
A control plasmid (e.g., expressing Renilla luciferase or Nano-Glo) for normalization of transfection efficiency.[9]
-
-
Transfection: Plate cells in 24- or 96-well plates. Transfect using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound or vehicle (DMSO).
-
Lysis and Measurement: After 24-48 hours of treatment, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system and a luminometer.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity. Express results as fold-change relative to the vehicle-treated control.
Signaling Pathways and Workflow Visualizations
ERRγ-Mediated Mitochondrial Biogenesis in Muscle
Caption: ERRγ activation by this compound promotes mitochondrial biogenesis in skeletal muscle.
Experimental Workflow for Gene Expression Analysis
Caption: A standard workflow for analyzing this compound's effect on target gene expression.
Logical Diagram of this compound Mechanism
Caption: this compound acts by binding to nuclear ERRγ to activate target gene transcription.
Challenges and Future Directions
The primary limitation of this compound is its poor pharmacokinetic profile, which has restricted its use in animal models.[2] This highlights the need for the development of new ERRγ agonists with improved in vivo stability and exposure. Such compounds would be crucial for conducting proof-of-concept studies to validate ERRγ as a therapeutic target for metabolic syndrome, heart failure, and muscle wasting diseases.[2][11] Further research is also needed to develop more isoform-selective modulators to dissect the distinct and overlapping roles of ERRα, ERRβ, and ERRγ, which often recognize the same DNA response element.[3] Understanding how ERRγ activity is regulated by post-translational modifications and its crosstalk with other signaling pathways, such as glucocorticoid and Wnt signaling, will open new avenues for therapeutic intervention.[6][8][12]
References
- 1. Frontiers | Activation of estrogen-related receptor γ by calcium and cadmium [frontiersin.org]
- 2. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Estrogen-Related Receptor α (ERRα) and ERRγ Are Essential Coordinators of Cardiac Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. GSK4716 enhances 5-HT1AR expression by glucocorticoid receptor signaling in hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
GSK-4716: A Deep Dive into its Effects on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ). These orphan nuclear receptors are key regulators of cellular energy homeostasis. This technical guide synthesizes the current understanding of this compound's effects on cellular metabolism, with a focus on its mechanism of action, impact on mitochondrial function, and regulation of metabolic gene expression. Detailed experimental protocols and quantitative data are provided to support further research and development in this area.
Introduction: this compound and the Estrogen-Related Receptors
This compound is a synthetic phenolic acyl hydrazone that functions as a selective agonist for ERRβ and ERRγ.[1] Unlike the classical estrogen receptors, ERRs are constitutively active, meaning they can regulate gene expression without a natural ligand.[1] They are highly expressed in tissues with high energy demands, such as skeletal muscle, heart, and brown adipose tissue. ERRβ and ERRγ, in particular, play crucial roles in the transcriptional control of genes involved in mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation.[2] this compound provides a valuable chemical tool to probe the physiological functions of ERRβ and ERRγ and to explore their therapeutic potential for metabolic diseases.
Mechanism of Action of this compound
This compound exerts its metabolic effects by binding to and activating ERRβ and ERRγ. This activation leads to the recruitment of coactivators, most notably the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) and PGC-1β.[3] The ERR/PGC-1α complex is a master regulator of mitochondrial gene expression and function. By activating this pathway, this compound initiates a cascade of transcriptional events that remodel cellular metabolism towards a more oxidative state.
Signaling Pathway of this compound in Muscle Cells
Caption: this compound activates ERRβ/γ, leading to the recruitment of PGC-1α/β and subsequent upregulation of metabolic gene programs.
Effects on Cellular Metabolism
Treatment of cells, particularly muscle cells, with this compound leads to a coordinated increase in mitochondrial gene expression and function, resulting in a shift towards a more oxidative metabolic phenotype.
Mitochondrial Biogenesis and Function
This compound is a potent inducer of mitochondrial biogenesis. In primary mouse myotubes, treatment with this compound increases citrate (B86180) synthase activity and cytochrome c protein levels, both markers of mitochondrial content.[4] This is accompanied by the upregulation of genes involved in key mitochondrial pathways, such as Atp5b (ATP synthase subunit beta) and Idh3 (isocitrate dehydrogenase 3).[4]
Fatty Acid Oxidation
A key metabolic effect of this compound is the enhancement of fatty acid oxidation (FAO). It induces the expression of Cpt1b (carnitine palmitoyltransferase 1b), the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4] This suggests that this compound can increase the capacity of cells to utilize fatty acids as an energy source.
Gene Expression Reprogramming
The metabolic changes induced by this compound are a direct consequence of its ability to reprogram gene expression. As a selective ERRβ/γ agonist, it drives the expression of a suite of genes involved in energy metabolism.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on gene expression and mitochondrial function as reported in the literature.
Table 1: Effect of this compound on Gene Expression in Primary Mouse Myotubes
| Gene | Function | Fold Change vs. Vehicle (DMSO) | Reference |
| Ppargc1a (PGC-1α) | Master regulator of metabolism | ~2.5 | [4] |
| Ppargc1b (PGC-1β) | Coactivator of nuclear receptors | ~2.0 | [4] |
| Esrrg (ERRγ) | Estrogen-Related Receptor γ | ~3.0 | [4] |
| Cpt1b | Fatty acid oxidation | ~2.5 | [4] |
| Atp5b | Oxidative phosphorylation | ~1.8 | [4] |
| Idh3a | TCA cycle | ~1.5 | [4] |
Cells were treated with 10 µM this compound for 48 hours.
Table 2: Effect of this compound on Mitochondrial Function in Primary Mouse Myotubes
| Parameter | Marker of | % Increase vs. Vehicle (DMSO) | Reference |
| Citrate Synthase Activity | Mitochondrial mass | ~40% | [4] |
| Cytochrome c Protein Levels | Mitochondrial electron transport chain | ~60% | [4] |
Cells were treated with 10 µM this compound for 48 hours.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature regarding the effects of this compound.
Cell Culture and Differentiation of C2C12 Myoblasts
-
Cell Culture: Proliferating mouse C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3]
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with differentiation medium (DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin) when the cells reach approximately 80-90% confluency.[3] The differentiation medium is replaced every 48 hours. Myotubes typically form within 4-5 days.
This compound Treatment of Myotubes
-
Stock Solution Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Treatment: Differentiated myotubes are treated with this compound at the desired final concentration (e.g., 10 µM) by adding the appropriate volume of the stock solution to the culture medium.[4] An equivalent volume of DMSO is added to control plates (vehicle control).
-
Incubation: Cells are incubated with this compound for the specified duration (e.g., 24-48 hours) before harvesting for downstream analysis.[3][4]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression of target genes is quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a stable housekeeping gene (e.g., β-actin or GAPDH).
Experimental Workflow for Gene Expression Analysis
Caption: A typical workflow for analyzing changes in gene expression in myotubes following treatment with this compound.
Citrate Synthase Activity Assay
-
Cell Lysis: Treated and control cells are washed with PBS and then lysed in a buffer containing a non-denaturing detergent (e.g., Triton X-100) to release mitochondrial enzymes.
-
Assay Reaction: The cell lysate is added to a reaction mixture containing acetyl-CoA, oxaloacetate, and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
-
Spectrophotometric Measurement: Citrate synthase catalyzes the reaction of acetyl-CoA and oxaloacetate to form citrate and Coenzyme A (CoA-SH). The free thiol group of CoA-SH reacts with DTNB to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the citrate synthase activity.
-
Normalization: The activity is typically normalized to the total protein concentration of the cell lysate.
Conclusion and Future Directions
This compound is a powerful tool for investigating the metabolic roles of ERRβ and ERRγ. Its ability to promote mitochondrial biogenesis and fatty acid oxidation highlights the therapeutic potential of targeting these receptors for metabolic disorders such as obesity and type 2 diabetes. Future research should focus on the in vivo effects of this compound on whole-body metabolism and the long-term consequences of ERRβ/γ activation. Furthermore, the development of more specific agonists for ERRβ and ERRγ will help to dissect the individual contributions of these receptors to metabolic regulation.
References
- 1. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of GSK-4716: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
GSK-4716 is a pioneering synthetic small molecule identified as a selective agonist for the orphan nuclear receptors, Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ). As a member of the phenolic acyl hydrazone chemical class, this compound has been instrumental as a chemical probe to elucidate the physiological roles of ERRβ and ERRγ in various biological processes, including mitochondrial biogenesis, energy metabolism, and the regulation of gene expression in muscle and neuronal cells. This document provides a comprehensive overview of the discovery, mechanism of action, and pharmacological profile of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways and discovery workflow.
Introduction to this compound
This compound, with the chemical name 4-Hydroxybenzoic acid 2-[[4-(1-methylethyl)phenyl]methylene]hydrazide, emerged from research efforts to identify ligands for the estrogen-related receptors, which are constitutively active orphan nuclear receptors. It has demonstrated remarkable selectivity for ERRβ and ERRγ over the classical estrogen receptors and ERRα.[1] The agonistic activity of this compound mimics the effects of the coactivator PGC-1α, leading to the transcriptional activation of target genes.[1]
Physicochemical Properties and Synthesis
Chemical Structure:
-
IUPAC Name: 4-hydroxy-N'-[(4-propan-2-ylphenyl)methylidene]benzohydrazide
-
Molecular Formula: C₁₇H₁₈N₂O₂
-
Molecular Weight: 282.34 g/mol
-
CAS Number: 101574-65-6
Synthesis:
The synthesis of this compound is achieved through a condensation reaction between 4-hydroxybenzoic acid hydrazide and 4-isopropylbenzaldehyde (B89865).[2][3][4] This reaction is a standard method for the formation of hydrazones.
-
Step 1: Formation of 4-hydroxybenzoic acid hydrazide: Ethyl 4-hydroxybenzoate (B8730719) is refluxed with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent, such as ethanol (B145695), to yield 4-hydroxybenzoic acid hydrazide.[2][3]
-
Step 2: Condensation to form this compound: The purified 4-hydroxybenzoic acid hydrazide is then condensed with 4-isopropylbenzaldehyde in a suitable solvent like ethanol under reflux to form the final product, this compound.[2] Microwave-assisted synthesis can also be employed to improve reaction times and yields.[3][4]
Pharmacological Profile
Quantitative Data
| Parameter | Receptor/Assay | Value | Reference |
| EC₅₀ | ERRγ | 1.3 µM | [5] |
| IC₅₀ | ERRγ FRET Assay | 2 µM | [6] |
| K_d | ERRγ | 5000 nM | [7] |
| Selectivity | ERRα & Estrogen Receptors | Selective | [5] |
Mechanism of Action
This compound functions as an agonist at ERRβ and ERRγ. Upon binding to the ligand-binding domain (LBD) of these receptors, it promotes a conformational change that facilitates the recruitment of coactivators, such as PGC-1α and PGC-1β.[8] This receptor-coactivator complex then binds to estrogen-related response elements (ERREs) in the promoter regions of target genes, initiating their transcription.
The X-ray crystal structure of the ERRγ LBD in complex with this compound (PDB ID: 2GPP) reveals that the agonist binds within the hydrophobic pocket of the LBD. This binding stabilizes the active conformation of the receptor, promoting the interaction with coactivator proteins.
Signaling Pathways and Biological Effects
This compound has been shown to modulate several key signaling pathways, leading to a range of biological effects.
Regulation of Mitochondrial Biogenesis and Metabolism
In skeletal muscle cells, this compound treatment leads to the increased expression of PGC-1α and PGC-1β.[8] This, in turn, drives the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation, such as Carnitine Palmitoyltransferase 1b (Cpt1b), ATP Synthase F1 Subunit Beta (Atp5b), and Isocitrate Dehydrogenase 3 (Idh3).[8] This indicates a role for ERRβ/γ in enhancing the oxidative capacity of muscle tissue.
References
- 1. Identification and structure-activity relationship of phenolic acyl hydrazones as selective agonists for the estrogen-related orphan nuclear receptors ERRbeta and ERRgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxybenzoic acid ({2-hydroxy-1-naphthalenyl)methylene)hydrazide () for sale [vulcanchem.com]
- 3. chemmethod.com [chemmethod.com]
- 4. chemmethod.com [chemmethod.com]
- 5. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. BindingDB PrimarySearch_ki [bdb99.ucsd.edu]
- 8. medchemexpress.com [medchemexpress.com]
GSK-4716 Target Genes in Skeletal Muscle Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular targets and cellular effects of GSK-4716, a selective agonist for the Estrogen-Related Receptors beta and gamma (ERRβ/γ), within skeletal muscle cells. This document synthesizes key findings on its mechanism of action, target gene modulation, and relevant experimental protocols to support further research and development in metabolic diseases and muscle physiology.
Core Signaling Pathway of this compound
This compound acts as a potent chemical probe to investigate the function of ERRβ and ERRγ, which are constitutively active orphan nuclear receptors. In skeletal muscle cells, this compound binding to ERRβ/γ triggers a signaling cascade that primarily enhances mitochondrial biogenesis and oxidative metabolism. This is largely achieved through the coactivation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and 1-beta (PGC-1β), which are master regulators of energy metabolism.[1] The activation of ERRγ by this compound can also influence glucocorticoid receptor (GR) signaling, expanding its regulatory scope.[2]
Identified Target Genes of this compound
Treatment of skeletal muscle cells, such as C2C12 myotubes and primary mouse myotubes, with this compound leads to a significant upregulation of genes involved in key metabolic pathways.[1][3] The primary targets are centered around mitochondrial function and glucocorticoid signaling.
| Gene Symbol | Gene Name | Core Function | Reference |
| Ppargc1a | Peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) | Master regulator of mitochondrial biogenesis and oxidative metabolism. | [1][3] |
| Ppargc1b | Peroxisome proliferator-activated receptor-γ coactivator 1β (PGC-1β) | Coactivator involved in metabolic gene regulation. | [1][3] |
| Esrrg | Estrogen-Related Receptor Gamma | Nuclear receptor, target of this compound. | [1][3] |
| Cpt1b | Carnitine Palmitoyltransferase 1B | Rate-limiting enzyme in mitochondrial fatty acid oxidation. | [1][3] |
| Atp5b | ATP Synthase F1 Subunit Beta | Component of the mitochondrial ATP synthase complex. | [1][3] |
| Idh3 | Isocitrate Dehydrogenase 3 | Enzyme in the citric acid cycle. | [1][3] |
| GRα | Glucocorticoid Receptor Alpha | Nuclear receptor that mediates the actions of glucocorticoids. | [1][2] |
| 11beta-HSD1 | 11beta-hydroxysteroid dehydrogenase type 1 | Enzyme that converts inactive cortisone (B1669442) to active cortisol. | [2] |
| H6PDH | Hexose-6-phosphate dehydrogenase | Provides cofactor for 11beta-HSD1 activity. | [2] |
| MAO-A | Monoamine Oxidase-A | A characterized GR target gene. | [1][2] |
| C/EBP | CCAAT/enhancer-binding protein | A characterized GR target gene. | [2] |
| ApoD | Apolipoprotein D | A characterized GR target gene. | [2] |
Quantitative Effects on Gene Expression and Cellular Function
This compound treatment results in a robust and concerted increase in the expression of its target genes. While specific fold-change values vary between experiments, the qualitative effect is consistently positive.
| Cell Type | Treatment Conditions | Target Measured | Observed Effect | Reference |
| Primary Mouse Myotubes | 10 μM this compound for 48h | Ppargc1a, Ppargc1b, Esrr genes mRNA | Concerted increase in expression levels. | [3] |
| Primary Mouse Myotubes | 10 μM this compound for 48h | Cpt1b, Atp5b, Idh3 mRNA | Induced expression. | [3] |
| Primary Mouse Myotubes | 10 μM this compound for 48h | Citrate Synthase Activity | Increased. | [1][3] |
| Primary Mouse Myotubes | 10 μM this compound for 48h | Cytochrome c Protein Levels | Increased. | [1][3] |
| Differentiated C2C12 Cells | Not specified | GRα-D isoform immunoreactivity | Reproducible and robust increase over a 2 to 4 hour period. | [1] |
| Differentiated C2C12 Cells | Not specified | MAO-A mRNA expression | Significantly increased. | [1] |
| Differentiated C2C12 Cells | Not specified | GR, 11beta-HSD1, H6PDH mRNA | Induced expression. | [2] |
| Differentiated C2C12 Cells | Not specified | C/EBP, ApoD, MAO-A mRNA | Induced expression. | [2] |
Experimental Protocols
The following are detailed methodologies for studying the effects of this compound in skeletal muscle cells, synthesized from published literature.[1][3]
C2C12 Cell Culture and Differentiation
-
Myoblast Proliferation: Culture mouse C2C12 myoblasts in a growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) or serum supreme. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: When myoblasts reach approximately 80-90% confluency, induce differentiation into myotubes by replacing the growth medium with a differentiation medium. This consists of DMEM supplemented with 2% horse serum.
-
Myotube Maturation: Maintain the cells in the differentiation medium for at least 4 days to allow for the formation of post-mitotic, multi-nucleated myotubes. The medium should be replaced every 48 hours.
This compound Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in dimethyl sulfoxide (B87167) (DMSO). Store aliquots at -20°C or -80°C.
-
Cell Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 10 μM) in the appropriate cell culture medium.
-
Vehicle Control: Treat a parallel set of cells with an equivalent volume of DMSO to serve as a vehicle control.
-
Incubation: Treat the differentiated myotubes for the specified duration (e.g., 24 to 48 hours) before harvesting for analysis.[1][3]
Gene Expression Analysis via Quantitative RT-PCR (qRT-PCR)
-
RNA Isolation: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent or buffer from an RNA isolation kit).
-
RNA Purification: Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 μg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Quantitative PCR: Perform real-time PCR using a suitable qPCR master mix (e.g., SYBR Green-based) and gene-specific primers for the target genes and a housekeeping gene (e.g., B2M).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the this compound treated samples to the vehicle-treated controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of GSK-4716 on Cardiac Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-4716 is a potent and selective synthetic agonist of the Estrogen-Related Receptors gamma (ERRγ) and beta (ERRβ). As ERRγ is a master regulator of cellular energy metabolism, particularly in tissues with high energy demand such as the heart, its activation by this compound presents a compelling therapeutic strategy for cardiac metabolic dysfunction.[1][2][3] This technical guide provides an in-depth analysis of the impact of this compound on cardiac metabolism, drawing upon direct evidence and data from structurally related, next-generation pan-ERR agonists. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways to facilitate further research and development in this area.
Core Mechanism of Action: ERRγ Activation
This compound functions by binding to and activating ERRγ, an orphan nuclear receptor that plays a pivotal role in the transcriptional control of genes involved in mitochondrial biogenesis, fatty acid oxidation (FAO), and oxidative phosphorylation.[4][5] Upon activation, ERRγ, in concert with coactivators such as PGC-1α and PGC-1β, binds to ERR response elements (ERREs) in the promoter regions of target genes, thereby upregulating their expression.[1] This leads to a coordinated enhancement of the heart's capacity for energy production.
Quantitative Impact on Cardiac Metabolism
While extensive quantitative data specifically for this compound in primary cardiomyocytes is limited in publicly available literature, studies on closely related ERRγ agonists and on this compound in skeletal muscle myotubes provide a strong indication of its effects. The following tables summarize key findings.
Table 1: Gene Expression Changes in Myotubes Treated with this compound
This data is derived from studies on primary mouse myotubes treated with this compound, which demonstrates the direct impact of ERRβ/γ agonism on key metabolic and mitochondrial genes.
| Gene Category | Gene Target | Observation | Reference |
| Transcriptional Coactivators | Ppargc1a (PGC-1α) | Concerted increase in expression | [6] |
| Ppargc1b (PGC-1β) | Concerted increase in expression | [6] | |
| Fatty Acid Oxidation | Cpt1b | Induced expression | [6] |
| TCA Cycle | Idh3 | Induced expression | [6] |
| Oxidative Phosphorylation | Atp5b | Induced expression | [6] |
Table 2: Functional Metabolic Changes with ERRγ Agonism
This table includes functional data from this compound in myotubes and from next-generation ERR agonists in cardiac models, which are expected to reflect the functional consequences of this compound treatment in the heart.
| Metabolic Parameter | Observation | Model System | Agonist | Reference |
| Citrate Synthase Activity | Increased | Primary mouse myotubes | This compound | [6] |
| Cytochrome c Protein Levels | Increased | Primary mouse myotubes | This compound | [6] |
| Mitochondrial Oxidative Capacity | Increased | Neonatal Rat Ventricular Myocytes (NRVMs) & in vivo mouse heart | SLU-PP-332 & SLU-PP-915 | [1][4] |
| Fatty Acid Utilization | Enhanced | NRVMs & in vivo mouse heart | SLU-PP-332 & SLU-PP-915 | [1][4] |
Table 3: In Vivo Effects of Pan-ERR Agonists on Cardiac Function in a Heart Failure Model
Data from the pan-ERR agonists SLU-PP-332 and SLU-PP-915, which were developed based on the this compound scaffold, in a mouse model of pressure overload-induced heart failure (Transaortic Constriction - TAC).[4][7]
| Parameter | Observation | Model | Agonist | Reference |
| Ejection Fraction | Significantly improved | TAC Mouse Model | SLU-PP-332 & SLU-PP-915 | [4] |
| Cardiac Fibrosis | Ameliorated | TAC Mouse Model | SLU-PP-332 & SLU-PP-915 | [4] |
| Survival | Increased | TAC Mouse Model | SLU-PP-332 & SLU-PP-915 | [4] |
| Metabolic Gene Expression | Broad-spectrum activation (esp. FAO & mitochondrial function) | TAC Mouse Model | SLU-PP-332 & SLU-PP-915 | [4] |
| Metabolomic Profile | Normalization of fatty acid/lipid and TCA/oxidative phosphorylation metabolites | TAC Mouse Model | SLU-PP-915 | [7] |
Signaling and Metabolic Pathways
The activation of ERRγ by this compound initiates a transcriptional cascade that enhances cardiac energy metabolism. The following diagrams illustrate the key signaling pathway and the resulting metabolic shift.
Experimental Protocols
The following protocols are synthesized from methodologies used for this compound and related ERR agonists in relevant cell and animal models.
Protocol 1: In Vitro Treatment of Primary Cardiomyocytes
This protocol is adapted from methods used for treating neonatal rat ventricular myocytes (NRVMs) with ERR agonists.[4]
-
Cell Isolation and Culture:
-
Isolate ventricular myocytes from 1-2 day old neonatal Sprague-Dawley rats by enzymatic digestion.
-
Pre-plate the cell suspension for 90 minutes to allow for fibroblast attachment and enrich for cardiomyocytes.
-
Plate the cardiomyocyte-enriched suspension onto fibronectin-coated culture plates in DMEM/F12 medium supplemented with 10% fetal bovine serum.
-
Culture for 24-48 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-10 µM).
-
Replace the culture medium with the this compound-containing medium or a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired duration (e.g., 24-48 hours).
-
-
Downstream Analysis:
-
Gene Expression: Lyse cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) for target genes (Ppargc1a, Cpt1b, Atp5b, etc.), normalizing to a housekeeping gene.
-
Metabolic Flux Analysis (Seahorse Assay):
-
Plate cardiomyocytes in a Seahorse XF culture plate.
-
After treatment, perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Alternatively, perform a fatty acid oxidation assay using a substrate like palmitate.
-
-
Protocol 2: In Vivo Administration in a Murine Model of Heart Failure
This protocol is based on the methodology for administering pan-ERR agonists in the Transaortic Constriction (TAC) mouse model.[4]
-
Induction of Heart Failure (TAC Model):
-
Use adult male C57BL/6J mice (8-10 weeks old).
-
Anesthetize the mice and perform a transverse aortic constriction (TAC) by ligating the aorta between the brachiocephalic and left common carotid arteries with a suture against a blunted 27-gauge needle.
-
Perform a sham operation on control animals, which includes all procedures except for the aortic ligation.
-
-
This compound Administration:
-
Prepare this compound for in vivo use by dissolving in a suitable vehicle (e.g., 10% DMSO, 15% Cremophor in PBS).
-
Beginning 1-2 weeks post-TAC surgery, administer this compound or vehicle via intraperitoneal (IP) injection. A typical dosing regimen might be 25 mg/kg, twice daily.
-
Continue treatment for a period of 4-6 weeks.
-
-
Functional and Molecular Assessment:
-
Echocardiography: Perform serial echocardiography at baseline and throughout the treatment period to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histological Analysis: At the end of the study, euthanize the mice, excise the hearts, and fix for histological analysis (e.g., Masson's trichrome staining for fibrosis, wheat germ agglutinin staining for myocyte size).
-
Gene and Protein Expression: Snap-freeze heart tissue in liquid nitrogen for subsequent RNA and protein extraction to analyze gene and protein expression levels of metabolic and fibrotic markers.
-
Conclusion and Future Directions
This compound, as a potent ERRγ agonist, robustly stimulates the transcriptional machinery responsible for cardiac fatty acid metabolism and mitochondrial function. The data strongly suggest that activation of this pathway can lead to enhanced cardiac energetic capacity and may offer a protective effect in the context of heart failure. Future research should focus on obtaining direct, quantitative metabolomic and transcriptomic data from primary human cardiomyocytes treated with this compound to further validate these findings and to fully elucidate its therapeutic potential for cardiovascular diseases.
References
- 1. Novel Pan-ERR Agonists Ameliorate Heart Failure Through Enhancing Cardiac Fatty Acid Metabolism and Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial function in engineered cardiac tissues is regulated by extracellular matrix elasticity and tissue alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Estrogen receptor alpha deficiency in cardiomyocytes reprograms the heart-derived extracellular vesicle proteome and induces obesity in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
GSK-4716 and Its Role in Modulating Dopaminergic Neuron Phenotypes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthetic acyl hydrazone, GSK-4716, and its significant role in influencing dopaminergic neuron phenotypes. This compound is a selective agonist for the Estrogen-Related Receptor gamma (ERRγ), an orphan nuclear receptor highly expressed in the brain.[1] This document details the molecular mechanisms through which this compound promotes a mature dopaminergic phenotype, characterized by the upregulation of key markers such as Tyrosine Hydroxylase (TH) and the Dopamine (B1211576) Transporter (DAT).[1] We present a synthesis of current research, including quantitative data on gene and protein expression, detailed experimental protocols for in vitro studies, and visualizations of the implicated signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of neuroscience and drug discovery, particularly those focused on neurodegenerative diseases like Parkinson's disease, where the modulation of dopaminergic neuron function is a key therapeutic strategy.
Introduction: The Significance of Estrogen-Related Receptors in Dopaminergic Systems
Midbrain dopaminergic (DAergic) neurons are fundamental for regulating motor control, cognition, and emotion.[1] Their degeneration is a hallmark of Parkinson's disease, a prevalent and debilitating neurodegenerative disorder.[2][3] The orphan nuclear receptor Estrogen-Related Receptor gamma (ERRγ) has emerged as a critical regulator of the DAergic neuronal phenotype.[1][4] ERRγ is highly expressed in both the developing and adult brain and plays a crucial role in the differentiation and maintenance of these neurons.[1]
This compound has been identified as a potent and selective agonist of ERRβ/γ.[5][6] Its ability to modulate the expression of genes critical to the dopaminergic phenotype makes it a valuable tool for studying DAergic neuron biology and a potential lead compound for therapeutic development.[1] This guide will explore the molecular underpinnings of this compound's action, providing the technical details necessary for its application in a research setting.
Mechanism of Action: this compound as an ERRγ Agonist
This compound functions by binding to and activating ERRγ, which in turn modulates the transcription of target genes.[1] In the context of dopaminergic neurons, this activation leads to an enhanced expression of key phenotypic markers.
Upregulation of Dopaminergic Markers
Studies utilizing the human neuroblastoma cell line SH-SY5Y, a common in vitro model for dopaminergic neurons, have demonstrated that treatment with this compound leads to a significant increase in the expression of both Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and the Dopamine Transporter (DAT), which is responsible for dopamine reuptake.[1] This effect has also been observed in primary cultured dopaminergic neurons, where this compound treatment increased the number of neurons positive for both DAT and TH.[1]
The Role of the PKA/CREB Signaling Pathway
The mechanism underlying this compound-induced upregulation of dopaminergic markers involves a biphasic activation of the Protein Kinase A (PKA)/cAMP Response Element-Binding (CREB) protein signaling pathway.[1] An initial, ERRγ-independent activation of CREB signaling is observed as early as 3 hours post-treatment.[1] This is followed by a sustained increase in CREB activation after 3 days, which is dependent on ERRγ activation.[1] The inhibition of PKA with H-89 has been shown to attenuate the this compound-induced upregulation of DAT and TH, confirming the critical role of this pathway.[1]
Signaling Pathway of this compound in Dopaminergic Neurons
Caption: Biphasic activation of PKA/CREB signaling by this compound.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on dopaminergic neuron markers as reported in the literature.
Table 1: Effect of this compound on Dopaminergic Gene Expression in Differentiated SH-SY5Y Cells
| Treatment | Target Gene | Fold Change (vs. Vehicle) | Reference |
| This compound (10 µM) | DAT | ~2.5 | [1] |
| This compound (10 µM) | TH | ~2.0 | [1] |
Table 2: Effect of this compound on Neurite Outgrowth in Primary Dopaminergic Neurons
| Treatment | Parameter | % Increase (vs. Vehicle) | Reference |
| This compound | Neurite Length | Data not quantified in abstract | [1] |
| This compound | Number of DAT+/TH+ Neurons | Increased | [1] |
Note: The exact quantitative data for neurite length and the number of double-positive neurons were not available in the abstracts. Researchers are encouraged to consult the full-text article for detailed morphometric analysis.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on dopaminergic neurons. These protocols are based on methods described in the cited literature.[1]
Cell Culture and Differentiation of SH-SY5Y Cells
-
Cell Line Maintenance: Human neuroblastoma SH-SY5Y cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce a dopaminergic phenotype, SH-SY5Y cells are seeded at a low density and treated with 10 µM retinoic acid (RA) in DMEM with 1% FBS for 5-7 days. The medium is changed every 2-3 days.
This compound Treatment
-
Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel.
-
Treatment: Add the this compound working solution to the differentiated SH-SY5Y cells or primary neurons and incubate for the desired time period (e.g., 3 hours to 3 days).
Western Blot Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against TH, DAT, p-CREB, CREB, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for TH, DAT, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Immunocytochemistry and Neurite Length Analysis
-
Cell Plating: Seed primary neurons or differentiated SH-SY5Y cells on coverslips coated with poly-L-lysine.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and incubate with primary antibodies against TH and DAT. Follow with incubation with fluorescently labeled secondary antibodies.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of TH and DAT positive cells and measure the length of neurites using image analysis software (e.g., ImageJ).
Experimental Workflow for Studying this compound Effects
Caption: A typical workflow for in vitro analysis of this compound.
Conclusion and Future Directions
This compound represents a powerful chemical tool for elucidating the role of ERRγ in the regulation of dopaminergic neuron phenotypes.[1] The findings summarized in this guide highlight its potential to promote a mature and functional dopaminergic state.[1] Future research should focus on several key areas:
-
In Vivo Studies: Translating these in vitro findings to animal models of Parkinson's disease is a critical next step to evaluate the therapeutic potential of this compound.
-
Specificity and Off-Target Effects: A thorough investigation of the specificity of this compound and any potential off-target effects in the central nervous system is warranted.
-
Elucidation of the Early ERRγ-Independent Pathway: Further studies are needed to uncover the precise molecular players involved in the initial, rapid activation of CREB signaling by this compound.
By providing a detailed understanding of this compound's function and the methodologies to study it, this guide aims to facilitate further research into the modulation of dopaminergic neurons, with the ultimate goal of developing novel therapies for dopamine-related neurological disorders.
References
- 1. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scientists Discover Key Cellular Mechanism Underlying Parkinson’s Disease - News Center [news.feinberg.northwestern.edu]
- 4. Estrogen-related receptor gamma regulates dopaminergic neuronal phenotype by activating GSK3β/NFAT signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Transcriptional Activity of GSK-4716: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transcriptional activity of GSK-4716, a selective agonist of the Estrogen-Related Receptors beta and gamma (ERRβ/γ). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.
Quantitative Transcriptional Effects of this compound
This compound modulates the expression of a wide array of genes primarily through the activation of ERRγ. The following tables summarize the quantitative changes in gene expression observed in various in vitro models upon treatment with this compound.
Table 1: Modulation of Gene Expression in Myotubes by this compound
| Gene | Cell Type | This compound Concentration | Treatment Duration | Fold Change vs. Vehicle | Reference |
| Ppargc1a (PGC-1α) | Primary Mouse Myotubes | 10 µM | 48 hours | ~2.5 | [1] |
| Ppargc1b (PGC-1β) | Primary Mouse Myotubes | 10 µM | 48 hours | ~2.0 | [1] |
| Esrrg (ERRγ) | Primary Mouse Myotubes | 10 µM | 48 hours | ~3.0 | [1] |
| Cpt1b | Primary Mouse Myotubes | 10 µM | 48 hours | ~2.5 | [1] |
| Atp5b | Primary Mouse Myotubes | 10 µM | 48 hours | ~1.5 | [1] |
| Idh3a | Primary Mouse Myotubes | 10 µM | 48 hours | ~1.5 | [1] |
| GRα-D isoform (protein) | Differentiated C2C12 cells | Not specified | 2-4 hours | Robust increase | [2] |
| MAO-A mRNA | Differentiated C2C12 cells | Not specified | Not specified | Significant increase | [2] |
Table 2: Regulation of Gene Expression in Hepatocytes by this compound
| Gene | Cell Type | This compound Concentration | Treatment Duration | Fold Change vs. Vehicle | Reference |
| TFR2 mRNA | HepG2 cells | 10 µM | 12 hours | Significant increase | [3] |
| TFR2 mRNA | AML12 cells | 10 µM | 12 hours | Significant increase | [3] |
Table 3: Impact of this compound on Dopaminergic Neuronal Gene Expression
| Gene | Cell Type | This compound Concentration | Treatment Duration | Effect | Reference |
| DAT (Dopamine Transporter) | Differentiated SH-SY5Y cells | Not specified | Not specified | Increased expression | [4] |
| TH (Tyrosine Hydroxylase) | Differentiated SH-SY5Y cells | Not specified | Not specified | Increased expression | [4] |
Core Signaling Pathways Modulated by this compound
This compound primarily exerts its effects by binding to and activating ERRγ, a constitutively active orphan nuclear receptor. This activation leads to the recruitment of coactivators, such as PGC-1α and PGC-1β, and subsequent regulation of target gene expression. Key signaling pathways influenced by this compound are depicted below.
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to characterize the transcriptional activity of this compound.
Luciferase Reporter Gene Assay for ERRγ Activity
This assay quantifies the ability of this compound to activate the transcriptional activity of ERRγ.
Protocol Steps:
-
Cell Culture and Plating: Culture HEK293T cells in DMEM supplemented with 10% FBS. Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transient Transfection: Co-transfect cells with an expression vector for human ERRγ, a luciferase reporter plasmid containing ERR response elements (ERREs) upstream of the luciferase gene, and a Renilla luciferase vector for normalization of transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation by dividing the normalized luciferase activity of this compound-treated cells by that of vehicle-treated cells.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are performed to determine if this compound treatment promotes the binding of ERRγ to the promoter regions of its target genes.
Protocol Steps:
-
Cell Treatment and Cross-linking: Treat cultured cells (e.g., C2C12 myotubes) with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for ERRγ or a negative control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the protein-DNA complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating in the presence of proteinase K. Purify the DNA using a column-based kit.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) using primers specific for the promoter regions of putative ERRγ target genes. Analyze the data as a percentage of input DNA to determine the enrichment of ERRγ binding.
RNA Sequencing (RNA-seq)
RNA-seq provides a global, unbiased view of the changes in the transcriptome following this compound treatment.
Protocol Steps:
-
Cell Treatment and RNA Isolation: Treat cells with this compound or vehicle for the desired time. Isolate total RNA using a suitable kit, ensuring high purity and integrity.
-
Library Preparation:
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA and prime it for first-strand cDNA synthesis.
-
First and Second Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.
-
PCR Enrichment: Amplify the library via PCR to add index sequences and generate enough material for sequencing.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome.
-
Differential Gene Expression: Quantify gene expression levels and identify genes that are significantly up- or down-regulated in response to this compound treatment.
-
This guide provides a foundational understanding of the transcriptional activities of this compound. For further detailed information, please refer to the cited scientific literature.
References
- 1. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of GSK-4716 with Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors (ERRs), with a pronounced affinity for the γ isoform (ERRγ) and β isoform (ERRβ). As orphan nuclear receptors, the ERRs are constitutively active transcription factors that play crucial roles in the regulation of cellular metabolism, mitochondrial biogenesis, and energy homeostasis. This technical guide provides a comprehensive overview of the molecular interactions between this compound and nuclear receptors, with a primary focus on its mechanism of action as an ERRγ agonist. We will delve into the quantitative binding and functional data, detailed experimental protocols for key assays, and the downstream signaling pathways affected by this compound. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, molecular biology, and drug development.
Introduction to this compound and Estrogen-Related Receptors
The Estrogen-Related Receptors (ERRs) are a subfamily of orphan nuclear receptors comprising three members: ERRα (NR3B1), ERRβ (NR3B2), and ERRγ (NR3B3). Despite sharing sequence homology with the classical estrogen receptors (ERα and ERβ), ERRs do not bind endogenous estrogens. Instead, they are considered constitutively active, modulating gene expression by binding to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of their target genes.
The ERRs are key regulators of cellular energy metabolism. ERRα is a critical mediator of mitochondrial biogenesis.[1] ERRγ is essential for the metabolic transition from glycolysis to fatty acid oxidation in cardiac muscle during development.[1] The transcriptional activity of ERRs is significantly enhanced through the recruitment of coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[2]
This compound is a synthetic phenolic acyl hydrazone that has been identified as a selective agonist for ERRβ and ERRγ.[2] Its ability to modulate the activity of these receptors has made it a valuable tool for elucidating the physiological roles of ERRs and a potential starting point for the development of therapeutics targeting metabolic diseases.
Quantitative Analysis of this compound Interaction with Nuclear Receptors
The interaction of this compound with nuclear receptors has been characterized using various in vitro assays. The following table summarizes the available quantitative data on the potency and selectivity of this compound.
| Target Receptor | Assay Type | Parameter | Value | Selectivity Profile | Reference |
| ERRγ | Coactivator Recruitment Assay | pIC50 | 5.7 | Selective for ERRβ/γ over ERRα and classical Estrogen Receptors. | (Not explicitly stated in search results) |
| ERRγ | Cell-based Reporter Assay | EC50 | 1.3 µM | - | (Not explicitly stated in search results) |
| ERRβ | - | - | Agonist | Selective for ERRβ/γ. | [2] |
| ERRα | - | - | No significant activity | Selective over ERRα. | (Not explicitly stated in search results) |
| ERα | - | - | No significant activity | Selective over classical Estrogen Receptors. | (Not explicitly stated in search results) |
| ERβ | - | - | No significant activity | Selective over classical Estrogen Receptors. | (Not explicitly stated in search results) |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). An IC50 value can be calculated as 10^(-pIC50) M. Therefore, a pIC50 of 5.7 corresponds to an IC50 of approximately 2 µM.Specific Ki or Kd values for the binding of this compound to ERR isoforms were not available in the reviewed literature.
Signaling Pathways Modulated by this compound
As an ERRγ agonist, this compound activates a cascade of downstream signaling events, primarily centered around the regulation of metabolic gene expression. A key aspect of this is the interplay between ERRγ and its coactivator, PGC-1α.
Upon entering the cell, this compound binds to and activates ERRγ. This leads to the translocation of the receptor to the nucleus where it recruits coactivators such as PGC-1α.[2] The activated ERRγ/PGC-1α complex then binds to ERREs in the promoter regions of target genes, initiating their transcription.[2] Notably, this compound has been shown to induce the expression of PGC-1α itself, creating a positive feedback loop that amplifies the metabolic response.[2] Genes upregulated by this pathway are involved in fatty acid oxidation (e.g., Cpt1b), mitochondrial respiration (e.g., Atp5b), and the TCA cycle (e.g., Idh3).[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with nuclear receptors.
ERRγ Reporter Gene Assay
This assay is used to quantify the agonist or antagonist activity of a compound on ERRγ.
Materials:
-
HEK293T cells
-
Expression vector for a fusion protein of the GAL4 DNA-binding domain and the ERRγ ligand-binding domain (GAL4-ERRγ-LBD)
-
Luciferase reporter plasmid with an upstream GAL4 binding site
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells with the GAL4-ERRγ-LBD expression vector and the luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well plate at a density of 10,000-20,000 cells per well.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if ERRγ binds to specific DNA regions in response to this compound treatment.
Materials:
-
Cells of interest (e.g., HepG2)
-
This compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine
-
Cell lysis buffer
-
Sonciator or micrococcal nuclease
-
Anti-ERRγ antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., TFR2) and a negative control region
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 12 hours).[3] Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-ERRγ antibody or a control IgG overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads several times to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of proteinase K to digest proteins.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR on the purified DNA using primers specific to the promoter regions of potential ERRγ target genes and a negative control region.[3]
-
Data Analysis: Calculate the enrichment of target DNA sequences in the ERRγ immunoprecipitated samples relative to the IgG control.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of ERRβ and ERRγ. Its selective agonist activity allows for the targeted investigation of ERR-mediated signaling pathways, particularly those involved in cellular metabolism and mitochondrial function. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and the broader family of estrogen-related receptors. Further research to fully elucidate the binding kinetics and to explore the therapeutic potential of modulating ERRγ activity with compounds like this compound is warranted.
References
- 1. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orphan Nuclear Receptor ERRγ Is a Transcriptional Regulator of CB1 Receptor-Mediated TFR2 Gene Expression in Hepatocytes | MDPI [mdpi.com]
Preliminary Studies on GSK-4716 in New Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-4716 is a potent and selective agonist of the Estrogen-Related Receptors gamma (ERRγ) and beta (ERRβ). As orphan nuclear receptors, the ERRs play a crucial role in the regulation of cellular energy metabolism, mitochondrial biogenesis, and other vital physiological processes. Preliminary research has illuminated the potential of this compound as a pharmacological tool and a therapeutic lead in a variety of disease contexts. This document provides a comprehensive overview of the foundational studies of this compound in emerging disease models, with a focus on its mechanism of action, experimental data, and detailed protocols.
Introduction to this compound
This compound is a synthetic phenolic acyl hydrazone that functions as a selective agonist for ERRβ and ERRγ, with a reported EC50 of 1.3 µM for ERRγ.[1] It displays selectivity over ERRα and the classical estrogen receptors.[1] The mechanism of action of this compound involves binding to the ligand-binding domain (LBD) of ERRγ, which in turn modulates the expression of a wide array of target genes. This activity positions this compound as a valuable chemical probe for elucidating the physiological functions of ERRγ and as a potential therapeutic agent for diseases where ERRγ signaling is implicated.
Mechanism of Action and Key Signaling Pathways
This compound primarily exerts its effects by activating ERRγ, a transcription factor that regulates genes involved in energy homeostasis. A key aspect of its mechanism is the induction of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β, which are master regulators of mitochondrial biogenesis.[2]
Below is a diagram illustrating the primary signaling pathway activated by this compound in the context of metabolic regulation.
Applications in Novel Disease Models
Preliminary studies have explored the utility of this compound in a range of disease models, from metabolic disorders to neurodegenerative diseases and bone conditions.
Metabolic Disease and Skeletal Muscle Function
In skeletal muscle cells, this compound has been shown to promote a shift towards a more oxidative metabolic phenotype, which is beneficial for endurance and metabolic health.[3]
Key Findings:
-
Treatment of primary mouse myotubes with this compound leads to a significant increase in the expression of Ppargc1a (PGC-1α), Ppargc1b (PGC-1β), and Estrogen-related receptor genes.[2][3]
-
The compound also induces genes central to mitochondrial function, including Cpt1b, Atp5b, and Idh3.[2][3]
-
Functionally, this compound treatment has been demonstrated to increase citrate (B86180) synthase activity and the levels of cytochrome c protein, both markers of mitochondrial content.[2][3]
Quantitative Data Summary:
| Gene/Protein/Activity | Cell Type | Treatment | Fold Change vs. Vehicle | Reference |
| Ppargc1a mRNA | Primary Mouse Myotubes | 10 µM this compound (48h) | Increased | [3] |
| Ppargc1b mRNA | Primary Mouse Myotubes | 10 µM this compound (48h) | Increased | [3] |
| Cpt1b mRNA | Primary Mouse Myotubes | 10 µM this compound (48h) | Increased | [3] |
| Atp5b mRNA | Primary Mouse Myotubes | 10 µM this compound (48h) | Increased | [3] |
| Idh3 mRNA | Primary Mouse Myotubes | 10 µM this compound (48h) | Increased | [3] |
| Citrate Synthase Activity | Primary Mouse Myotubes | 10 µM this compound (48h) | Increased | [3] |
| Cytochrome c Protein | Primary Mouse Myotubes | 10 µM this compound (48h) | Increased | [3] |
| MAO-A mRNA | Differentiated C2C12 cells | This compound | Significantly Increased | [2] |
| GRα-D Isoform | Differentiated C2C12 cells | This compound (2-4h) | Robust Increase | [2] |
Neurodegenerative and Psychiatric Disorders
This compound has shown promise in models relevant to both Parkinson's disease and psychiatric conditions by modulating key neuronal pathways.
Dopaminergic Neuron Phenotypes: In a model using differentiated SH-SY5Y cells, this compound was found to increase the expression of dopamine (B1211576) transporter (DAT) and tyrosine hydroxylase (TH), which are crucial for dopaminergic neuron function and are often compromised in Parkinson's disease.[4] This effect is mediated through a biphasic activation of the PKA/CREB signaling pathway.[4]
Serotonergic System Modulation: In hippocampal HT22 cells, this compound was found to increase the expression of the 5-HT1A serotonin (B10506) receptor.[5] This is particularly interesting as 5-HT1A receptors are a key target for antidepressant and anxiolytic drugs. The mechanism involves interaction with the glucocorticoid receptor (GR), a known repressor of 5-HT1A transcription.[5]
Quantitative Data Summary:
| Finding | Cell Type | Treatment | Effect | Reference |
| DAT and TH Expression | Differentiated SH-SY5Y cells | This compound | Increased | [4] |
| Neurite Length | Primary Cultured DAergic Neurons | This compound | Increased | [4] |
| Number of DAT+TH+ Neurons | Primary Cultured DAergic Neurons | This compound | Increased | [4] |
| 5-HT1AR Expression | HT22 Cells | This compound | Increased | [5] |
Bone Metabolism
ERRγ is a known negative regulator of osteoclast differentiation. As an ERRγ agonist, this compound has been shown to inhibit the formation of osteoclasts from bone-marrow-derived macrophages, suggesting a potential role in the treatment of bone-resorptive diseases like osteoporosis.[6]
Quantitative Data Summary:
| Finding | Cell Type | Treatment | Effect | Reference |
| ERRγ Protein Levels | Bone-Marrow-Derived Macrophages | This compound (24h) | Increased | [6] |
| RANKL-mediated Osteoclastogenesis | Bone-Marrow-Derived Macrophages | This compound | Inhibited | [6] |
Experimental Protocols
The following are representative protocols derived from the preliminary studies of this compound.
In Vitro Cell Culture and Treatment
This general workflow is applicable to various cell lines such as C2C12, SH-SY5Y, and HT22.
Protocol for C2C12 Myotube Differentiation and Treatment:
-
Cell Culture: Proliferating mouse C2C12 myoblasts are cultured and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum.[2]
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM supplemented with 2% horse serum for 4 days.[2]
-
Treatment: Differentiated C2C12 myotubes are treated with either vehicle (DMSO) or this compound at the desired concentration (e.g., 10 µM) for the specified duration (e.g., 24-48 hours).[2][3]
-
Harvesting: After treatment, cells are harvested for RNA or protein extraction for downstream analysis.[2]
Protocol for SH-SY5Y Cell Treatment:
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured and differentiated according to established protocols to induce a dopaminergic phenotype.
-
Treatment: Differentiated cells are treated with this compound. The treatment duration can vary, with early effects observed at 3 hours and sustained effects after 3 days.[4]
-
Analysis: The expression of DAT and TH is assessed using methods like western blotting or immunofluorescence.
In Vivo Administration
For in vivo studies, proper solubilization of this compound is critical.
Recommended Vehicle Formulation:
-
Preparation: Prepare a stock solution of this compound in DMSO. Sequentially add other co-solvents.
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This formulation achieves a solubility of at least 2.5 mg/mL (8.85 mM).[2]
-
Formulation 2: 10% DMSO, 90% Corn Oil. This also achieves a solubility of at least 2.5 mg/mL.[2]
-
Note: It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
Conclusion and Future Directions
This compound has emerged as a critical tool for investigating the roles of ERRγ and ERRβ in health and disease. The preliminary studies outlined in this guide demonstrate its potential to modulate key pathways in metabolic regulation, neurodegeneration, and bone homeostasis. The consistent induction of mitochondrial biogenesis and function across different cell types underscores a core mechanism of action that could be therapeutically beneficial in a wide range of disorders characterized by mitochondrial dysfunction.
Future research should focus on:
-
In vivo efficacy studies in animal models of metabolic syndrome, Parkinson's disease, and osteoporosis.
-
Pharmacokinetic and pharmacodynamic profiling of this compound to optimize dosing and administration routes.
-
Investigation of potential off-target effects and long-term safety profiles.
-
Discovery and development of second-generation ERRγ agonists with improved potency and drug-like properties.
The continued exploration of this compound and other ERRγ modulators holds significant promise for the development of novel therapeutics for challenging diseases.
References
- 1. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK-4716 in C2C12 Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a potent and selective agonist of the Estrogen-Related Receptors β and γ (ERRβ/ERRγ). These nuclear receptors are key regulators of cellular metabolism and have been shown to play a significant role in skeletal muscle biology. In the context of C2C12 myoblast differentiation, activation of ERRγ by this compound can modulate the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, thereby influencing myotube formation and maturation. These application notes provide a detailed protocol for utilizing this compound to promote the differentiation of C2C12 cells, along with methods for assessing the extent of myogenesis.
Mechanism of Action
This compound, as an ERRβ/γ agonist, mimics the action of endogenous ligands to activate these receptors. In skeletal muscle cells, ERRγ expression is upregulated during differentiation and is associated with a shift towards a more oxidative, slow-twitch fiber phenotype. Upon activation by this compound, ERRγ forms a heterodimer with the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). This complex then binds to ERR response elements (ERREs) in the promoter regions of target genes, upregulating their transcription. Key downstream effects include increased mitochondrial biogenesis, enhanced fatty acid oxidation, and modulation of myogenic regulatory factors, collectively contributing to the differentiation and maturation of myotubes.
Signaling Pathway
Dissolving GSK-4716 in DMSO for Scientific Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of GSK-4716 in Dimethyl Sulfoxide (DMSO) for use in a variety of research applications. This compound is a selective agonist of the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ), crucial tools in studying metabolic regulation, cellular differentiation, and other physiological processes.[1][2][3][4][5][6] Adherence to proper preparation and handling techniques is essential for obtaining reproducible and reliable experimental results.
Physicochemical Properties and Solubility
This compound is a white to off-white solid compound.[1] Its solubility is a critical factor for its use in in vitro and in vivo studies. While soluble in several organic solvents, DMSO is the most common choice for preparing high-concentration stock solutions.
| Property | Value | Source(s) |
| Molecular Weight | 282.34 g/mol | [1][5][7] |
| Molecular Formula | C₁₇H₁₈N₂O₂ | [1][5][7] |
| Appearance | Solid, white to off-white | [1] |
| Solubility in DMSO | ≥ 16 - 100 mg/mL | [1][5][6][7][8] |
| Solubility in Ethanol | ~20 - 56 mg/mL | [5][7] |
| Solubility in Water | Insoluble | [7] |
Note on DMSO Quality: The hygroscopic nature of DMSO can significantly impact the solubility of this compound.[1][7] It is imperative to use fresh, anhydrous, research-grade DMSO to ensure maximum solubility and prevent compound precipitation.
Preparation of this compound Stock Solutions in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Protocol:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM). A common high-concentration stock is 10 mM.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if precipitation occurs.[1][8]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.[1][7]
Stock Solution Storage and Stability:
Proper storage is critical to maintaining the integrity of the this compound stock solution.
| Storage Temperature | Duration | Source(s) |
| -80°C | ≤ 2 years | [1] |
| -20°C | ≤ 1 year | [1][7][8] |
Note: Studies on general compound stability in DMSO suggest that avoiding water contamination is more critical than preventing exposure to oxygen or repeated freeze-thaw cycles for maintaining compound integrity.[9][10]
Preparation of Working Solutions
For most cell-based assays, the concentrated DMSO stock solution is diluted to the final working concentration in the appropriate cell culture medium.
Protocol for In Vitro Working Solutions:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform a serial dilution of the stock solution in DMSO or the experimental buffer.
-
Final Dilution: Directly add the required volume of the this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. Mix immediately by gentle pipetting or swirling.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.
Important Consideration for Cell Culture: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for using a this compound DMSO stock solution in a cell-based experiment.
Caption: Workflow for preparing and using this compound in cell-based experiments.
Signaling Pathway of this compound
This compound acts as an agonist for ERRβ and ERRγ, which are orphan nuclear receptors. These receptors play a role in regulating gene expression involved in cellular metabolism and energy homeostasis.[2] For example, in myotubes, this compound treatment leads to increased expression of genes involved in fatty acid oxidation.[1]
Caption: Simplified signaling pathway of this compound as an ERRβ/γ agonist.
Conclusion
The proper dissolution and handling of this compound in DMSO are fundamental for its effective use in research. By following these guidelines, researchers can prepare stable, reliable solutions of this potent ERRβ/γ agonist for a wide range of experimental applications, ensuring the integrity and reproducibility of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. GSK4716 | CAS 101574-65-6 | Cayman Chemical | Biomol.com [biomol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-4716 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1][2][3] As a cell-permeable compound, it provides a valuable tool for investigating the diverse biological roles of these orphan nuclear receptors. In vitro studies have demonstrated its involvement in the regulation of metabolic pathways, gene expression, and cellular differentiation. These notes provide an overview of recommended concentrations and detailed protocols for the use of this compound in various in vitro applications.
Mechanism of Action
This compound functions by binding to and activating ERRβ and ERRγ, leading to the recruitment of coactivators and the subsequent regulation of target gene expression. A primary mechanism involves the induction of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β.[1] This activation leads to a cascade of downstream effects, including the upregulation of genes involved in mitochondrial biogenesis and fatty acid oxidation.[1] Furthermore, this compound has been shown to modulate glucocorticoid receptor (GR) signaling by increasing GR expression.[4] In neuronal cells, this compound can activate the Protein Kinase A (PKA)/cAMP response element-binding (CREB) protein signaling pathway.[5]
Data Presentation: Recommended Concentrations for In Vitro Studies
The optimal concentration of this compound is cell-type and assay-dependent. Below is a summary of concentrations reported in the literature for various in vitro studies.
| Cell Line | Assay Type | Recommended Concentration | Incubation Time | Reference |
| HepG2 (Human Hepatocytes) | Gene Expression (qPCR) | 10 µM | 12 hours | [6] |
| AML12 (Mouse Hepatocytes) | Gene Expression (qPCR) | 10 µM | 12 hours | [6] |
| C2C12 (Mouse Myoblasts) | Protein Expression & Gene Expression | Not specified, used for 1 day | 24 hours | [1] |
| Primary Mouse Myotubes | Gene Expression | Not specified | Not specified | [1] |
| Bone-Marrow-Derived Macrophages (BMMs) | Osteoclast Differentiation Assay | Dose-dependent effects observed | 24 hours | [7] |
| SH-SY5Y (Human Neuroblastoma) | Neuronal Differentiation | Not specified | 3 days for ERRγ activation | [5] |
| HT22 (Mouse Hippocampal) | Protein Expression (Western Blot) | Not specified | Not specified |
Note: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Signaling Pathway Diagram
Caption: this compound signaling pathways in a generalized cell.
Experimental Protocols
General Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cells with this compound. Specific media and conditions should be optimized for the cell line of interest.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate cells at a desired density in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Working Solution:
-
Thaw the this compound stock solution.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration. For example, to make a 10 µM working solution from a 10 mM stock, dilute 1:1000 (e.g., add 1 µL of stock to 999 µL of medium).
-
Prepare a vehicle control using the same final concentration of DMSO as in the this compound treated samples.
-
-
Treatment:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared medium containing this compound or vehicle control to the cells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) in a CO₂ incubator at 37°C.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream applications such as RNA extraction, protein lysis, or reporter assays.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps to measure changes in gene expression in response to this compound treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for target genes and a housekeeping gene)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Following treatment with this compound, wash cells with PBS and lyse them directly in the culture dish using the lysis buffer from an RNA extraction kit.
-
Proceed with RNA extraction according to the manufacturer's protocol.
-
Quantify the extracted RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit, following the manufacturer's instructions.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
Set up reactions for the target gene(s) and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound treated and vehicle control samples.
-
Western Blotting for Protein Expression Analysis
This protocol describes how to assess changes in protein levels after this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Protein transfer system and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the protein of interest and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After this compound treatment, wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells, scrape, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Experimental Workflow Diagram
Caption: A general workflow for in vitro experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 4. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK-4716 Treatment for Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a potent and selective synthetic agonist of the Estrogen-Related Receptors beta and gamma (ERRβ and ERRγ).[1][2] These orphan nuclear receptors are key regulators of cellular metabolism, mitochondrial biogenesis, and energy homeostasis. Activation of ERRβ/γ by this compound initiates a transcriptional cascade leading to the altered expression of numerous target genes. This document provides detailed application notes and protocols for utilizing this compound to study gene expression, with a focus on determining the optimal treatment duration.
Mechanism of Action
This compound functions by binding to the ligand-binding domain of ERRβ and ERRγ, promoting the recruitment of coactivators, such as PGC-1α and PGC-1β.[1] This receptor-coactivator complex then binds to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes, thereby modulating their transcription.
Data Presentation: Summary of this compound Effects on Gene Expression
The following tables summarize quantitative data from various studies on the effect of this compound on the expression of key target genes in different cell lines.
Table 1: this compound Induced Gene Expression in C2C12 Myotubes
| Target Gene | Treatment Duration | This compound Concentration | Fold Change (vs. Vehicle) | Reference |
| Ppargc1a (PGC-1α) | 48 hours | 10 µM | ~2.5 | [3] |
| Ppargc1b (PGC-1β) | 48 hours | 10 µM | ~2.0 | [3] |
| Esrrg (ERRγ) | 48 hours | 10 µM | ~3.0 | [3] |
| Cpt1b | 48 hours | 10 µM | ~2.0 | [3] |
| Atp5b | 48 hours | 10 µM | ~1.5 | [3] |
| Idh3a | 48 hours | 10 µM | ~1.5 | [3] |
| MAO-A | 2-4 hours | Not Specified | Significant Increase | [1] |
Table 2: this compound Induced Gene Expression in Hepatocytes (HepG2, AML12)
| Target Gene | Cell Line | Treatment Duration | This compound Concentration | Fold Change (vs. Vehicle) | Reference |
| TFR2 | HepG2 | 12 hours | 10 µM | ~2.0 | [4] |
| TFR2 | AML12 | 12 hours | 10 µM | ~2.5 | [4] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Treatment Duration for Gene Expression Analysis in Cultured Cells (Time-Course Experiment)
This protocol outlines a time-course experiment to determine the optimal treatment duration of this compound for inducing target gene expression in a cell line of interest (e.g., C2C12 myotubes).
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cell line of interest (e.g., C2C12 myoblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Differentiation medium (e.g., DMEM with 2% horse serum for C2C12)
-
Phosphate-buffered saline (PBS), sterile
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Primers for target genes (e.g., Ppargc1a, Cpt1b) and a reference gene (e.g., Gapdh, Actb)
-
Nuclease-free water
-
Cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Culture and Differentiation (for C2C12 cells):
-
Culture C2C12 myoblasts in complete growth medium until they reach 80-90% confluency.
-
Induce differentiation by replacing the growth medium with differentiation medium.
-
Allow cells to differentiate for 4 days, with media changes every 48 hours.
-
-
This compound Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution in aliquots at -20°C.
-
-
This compound Treatment:
-
On the day of the experiment, dilute the this compound stock solution in the appropriate cell culture medium to the desired final concentration (e.g., 1 µM or 10 µM). Prepare a vehicle control with the same concentration of DMSO.
-
Remove the medium from the differentiated C2C12 cells and add the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for different durations (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
-
RNA Extraction:
-
At each time point, wash the cells with PBS and lyse them directly in the well using the lysis buffer from your RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Determine the RNA concentration and purity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for a target gene or a reference gene, and diluted cDNA.
-
Perform qPCR using a real-time PCR instrument.
-
Include no-template controls and no-reverse-transcription controls to check for contamination.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target genes to the expression of the reference gene.
-
Plot the fold change in gene expression (relative to the 0-hour time point) against the treatment duration to identify the time point with the peak induction.
-
Protocol 2: General Protocol for Gene Expression Analysis Following this compound Treatment
This protocol is for analyzing gene expression at a single, predetermined time point.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Treat cells with this compound or vehicle for the optimal duration determined from the time-course experiment (or a duration cited in the literature, e.g., 24 or 48 hours).
-
Follow steps 4-7 from Protocol 1 to extract RNA, synthesize cDNA, perform qPCR, and analyze the data to determine the effect of this compound on the expression of your target genes.
Mandatory Visualization
Caption: ERRβ/γ signaling pathway activated by this compound.
Caption: Experimental workflow for time-course analysis.
Caption: this compound treatment duration and gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing GSK-4716 in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing GSK-4716, a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ), in a luciferase reporter assay. This document outlines the underlying principles, experimental protocols, and data interpretation to effectively characterize the activity of this compound and other potential ERRβ/γ modulators.
Introduction
Estrogen-Related Receptors (ERRs) are orphan nuclear receptors that play crucial roles in regulating cellular energy metabolism, including fatty acid oxidation and mitochondrial biogenesis.[1] The ERR family consists of three isoforms: ERRα, ERRβ, and ERRγ. Unlike classical estrogen receptors, ERRs do not bind to endogenous estrogens but exhibit constitutive transcriptional activity.[2] this compound has been identified as a selective agonist for ERRβ and ERRγ, making it a valuable tool for studying the physiological functions of these receptors and for screening for novel therapeutic agents.[1]
A luciferase reporter assay is a widely used method to investigate the transcriptional activity of nuclear receptors. This assay utilizes a reporter plasmid containing a luciferase gene under the control of a specific DNA response element. For ERRβ and ERRγ, this is the Estrogen-Related Receptor Response Element (ERRE), with a consensus sequence of TNAAGGTCA. Upon activation by an agonist like this compound, ERRβ or ERRγ binds to the ERRE, driving the expression of the luciferase enzyme. The resulting luminescence can be quantified to determine the level of receptor activation.
Principle of the Assay
The core principle of this assay is to measure the ability of this compound to activate ERRβ or ERRγ, leading to the transcription of a luciferase reporter gene. Cells are co-transfected with an expression plasmid for either human ERRβ or ERRγ and a reporter plasmid containing multiple copies of the ERRE upstream of a minimal promoter and the firefly luciferase gene. A second reporter plasmid, typically expressing Renilla luciferase under a constitutive promoter, is often co-transfected to normalize for transfection efficiency and cell viability.
Following transfection, cells are treated with varying concentrations of this compound. The binding of this compound to ERRβ/γ enhances the recruitment of coactivators, such as Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), to the receptor-DNA complex.[1] This transcriptional machinery then initiates the expression of the firefly luciferase gene. The light produced upon the addition of the luciferase substrate is measured using a luminometer, and the activity is normalized to the Renilla luciferase signal.
Signaling Pathway of ERRβ/γ Activation
The binding of this compound to the ligand-binding domain of ERRβ or ERRγ induces a conformational change that promotes the recruitment of coactivators. This complex then binds to ERREs in the promoter regions of target genes, initiating transcription.
Caption: ERRβ/γ signaling pathway activated by this compound.
Experimental Protocols
This section provides a detailed methodology for performing a luciferase reporter assay to determine the activity of this compound on ERRβ and ERRγ.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are recommended due to their high transfection efficiency.
-
Expression Plasmids:
-
pcDNA3.1-hERRβ (or other suitable vector)
-
pcDNA3.1-hERRγ (or other suitable vector)
-
-
Reporter Plasmids:
-
pGL4.27[luc2P/ERRE/Hygro] (containing multiple copies of the ERRE upstream of the luciferase gene)
-
pRL-TK (or other plasmid expressing Renilla luciferase for normalization)
-
-
Transfection Reagent: Lipofectamine 3000 or a similar high-efficiency transfection reagent.
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or a similar kit.
-
Luminometer: Plate-reading luminometer.
-
96-well white, clear-bottom tissue culture plates.
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the this compound luciferase reporter assay.
Step-by-Step Protocol
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Co-transfection:
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent.
-
For each well, a typical transfection mix may include:
-
50 ng of ERRβ or ERRγ expression plasmid
-
100 ng of ERRE-luciferase reporter plasmid
-
10 ng of Renilla luciferase control plasmid
-
-
Add the transfection complex to the cells and gently mix.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM. A suggested concentration range is from 10 nM to 30 µM to generate a complete dose-response curve. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. A study has shown effective induction of target genes at a concentration of 10 µM for 12 hours.[3]
-
After 24 hours of transfection, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for an additional 12-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II (LAR II) to each well and reading the luminescence on a plate-reading luminometer.
-
Immediately after the firefly reading, add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction. Read the Renilla luminescence.
-
Data Analysis
-
Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU). This normalization corrects for variations in transfection efficiency and cell number.
-
Fold Change Calculation: Calculate the fold change in luciferase activity for each this compound concentration by dividing the normalized RLU of the treated wells by the normalized RLU of the vehicle control wells.
-
Dose-Response Curve: Plot the fold change in luciferase activity against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Data Presentation
The following tables provide a structured summary of expected quantitative data from a this compound luciferase reporter assay.
Table 1: Representative Dose-Response Data for this compound on ERRγ Activity
| This compound Concentration (µM) | Log [this compound] (M) | Normalized Luciferase Activity (RLU) | Fold Change vs. Vehicle |
| 0 (Vehicle) | - | 1500 | 1.0 |
| 0.01 | -8.0 | 1650 | 1.1 |
| 0.03 | -7.5 | 2100 | 1.4 |
| 0.1 | -7.0 | 3750 | 2.5 |
| 0.3 | -6.5 | 7500 | 5.0 |
| 1.0 | -6.0 | 12000 | 8.0 |
| 3.0 | -5.5 | 14250 | 9.5 |
| 10.0 | -5.0 | 15000 | 10.0 |
| 30.0 | -4.5 | 15150 | 10.1 |
Table 2: Summary of this compound Activity on ERR Isoforms
| Receptor | EC50 (µM) | Maximal Fold Activation | Reference |
| ERRβ | ~1-5 | ~8-12 | [4] |
| ERRγ | 1.3 | ~10 | [4] |
Note: The EC50 value and maximal fold activation can vary depending on the cell line, reporter construct, and specific assay conditions. A related, more potent pan-ERR agonist, SLU-PP-332, has reported EC50 values of 98 nM, 230 nM, and 430 nM for ERRα, ERRβ, and ERRγ, respectively, in a full-length ERR cell-based reporter assay, which can serve as a benchmark for assay performance.[2]
Troubleshooting
-
Low Luciferase Signal:
-
Optimize transfection efficiency by adjusting the DNA-to-transfection reagent ratio and cell density.
-
Ensure the use of a high-quality luciferase assay kit with fresh reagents.
-
Confirm the integrity of the expression and reporter plasmids.
-
-
High Variability between Replicates:
-
Ensure accurate and consistent pipetting.
-
Mix cell suspensions and reagent solutions thoroughly.
-
Check for and prevent edge effects in the 96-well plate by maintaining proper humidity in the incubator.
-
-
Inconsistent Dose-Response Curve:
-
Verify the accuracy of the this compound dilutions.
-
Ensure the chosen concentration range is appropriate to capture the full sigmoidal curve.
-
Assess for potential cytotoxicity of this compound at higher concentrations using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Conclusion
This document provides a comprehensive guide for utilizing this compound in a luciferase reporter assay to study the transcriptional activity of ERRβ and ERRγ. By following the detailed protocols and data analysis procedures, researchers can reliably characterize the potency and efficacy of this compound and screen for other novel modulators of these important nuclear receptors. Careful optimization of assay conditions is crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for GSK-4716 in Seahorse XF Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ). These orphan nuclear receptors are key regulators of cellular metabolism, particularly mitochondrial biogenesis and function. This compound activates the transcriptional coactivators PGC-1α and PGC-1β, leading to the increased expression of genes involved in fatty acid oxidation and mitochondrial respiration. This makes this compound a valuable tool for investigating mitochondrial function and metabolic programming in various physiological and pathological contexts.
The Agilent Seahorse XF Analyzer is a powerful platform for real-time measurement of cellular metabolic functions, specifically the oxygen consumption rate (OCR) as a measure of mitochondrial respiration and the extracellular acidification rate (ECAR) as an indicator of glycolysis. The Seahorse XF Cell Mito Stress Test is a standard assay that utilizes serial injections of mitochondrial toxins to reveal key parameters of mitochondrial function.
These application notes provide a detailed protocol for utilizing this compound to investigate its effects on mitochondrial respiration in cultured cells using the Seahorse XF platform.
Mechanism of Action of this compound
This compound acts as an agonist for ERRβ and ERRγ, which in turn recruit coactivators like PGC-1α and PGC-1β. This complex then binds to ERR response elements in the promoter regions of target genes, stimulating their transcription. This signaling cascade leads to a coordinated upregulation of genes involved in multiple aspects of mitochondrial function.
Figure 1: this compound signaling pathway leading to enhanced mitochondrial function.
Applications in Seahorse XF Assays
Utilizing this compound in conjunction with the Seahorse XF Cell Mito Stress Test allows for a detailed analysis of its impact on mitochondrial respiration. Researchers can assess changes in:
-
Basal Respiration: The baseline oxygen consumption of the cells.
-
ATP Production-Coupled Respiration: The portion of basal respiration used for ATP synthesis.
-
Maximal Respiration: The maximum oxygen consumption rate the cells can achieve.
-
Spare Respiratory Capacity: The ability of the cell to respond to an increased energy demand.
These measurements can provide critical insights into the role of ERRβ/γ in metabolic regulation and the potential of this compound as a modulator of mitochondrial function in various cell types.
Experimental Protocol: Seahorse XF Cell Mito Stress Test with this compound Pre-treatment
This protocol is designed for a 96-well Seahorse XF instrument but can be adapted for other formats. It is recommended to optimize cell seeding density and this compound concentration for each cell line.
Materials
-
This compound (dissolved in DMSO to create a stock solution)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, supplemented with glucose, pyruvate, and glutamine as required for the specific cell line)
-
Agilent Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Cell line of interest (e.g., C2C12 myoblasts)
-
Standard cell culture reagents
Experimental Workflow
Figure 2: Experimental workflow for the Seahorse XF Mito Stress Test with this compound pre-treatment.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a Seahorse XF cell culture microplate at the predetermined optimal density.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: this compound Treatment
-
Prepare a working solution of this compound in cell culture medium. A final concentration of 10 µM is a common starting point, but this should be optimized. Include a vehicle control (DMSO) at the same final concentration.
-
Remove the culture medium from the cells and add the medium containing this compound or vehicle.
-
Incubate for the desired treatment duration. A 24-hour incubation is a reasonable starting point to allow for transcriptional changes to occur.
Day 3: Seahorse XF Assay
-
Hydrate the Sensor Cartridge: The day before the assay, place the Seahorse XF sensor cartridge upside down and add 200 µL of Seahorse XF Calibrant to each well of the utility plate. Place the sensor cartridge on top of the utility plate and incubate overnight at 37°C in a non-CO₂ incubator.
-
Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C and supplement it with glucose, pyruvate, and glutamine as required for your cell line.
-
Prepare Mitochondrial Inhibitors: Reconstitute the oligomycin, FCCP, and rotenone/antimycin A from the Mito Stress Test kit in the prepared assay medium to their desired working concentrations.
-
Cell Plate Preparation:
-
Remove the cell culture plate from the incubator.
-
Gently wash the cells twice with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for a 96-well plate).
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour to allow the cells to equilibrate.
-
-
Load the Sensor Cartridge:
-
Remove the hydrated sensor cartridge from the incubator.
-
Load the prepared mitochondrial inhibitors into the appropriate ports of the sensor cartridge.
-
-
Run the Seahorse XF Assay:
-
Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the utility plate with the cell culture plate.
-
Start the assay protocol. The instrument will measure baseline OCR, and then sequentially inject the inhibitors and measure the corresponding changes in OCR.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a Seahorse XF Mito Stress Test on C2C12 cells treated with this compound.
| Parameter | Vehicle Control (DMSO) | This compound (10 µM) | Fold Change |
| Basal Respiration (pmol/min) | 150 ± 10 | 225 ± 15 | 1.5 |
| ATP Production (pmol/min) | 100 ± 8 | 160 ± 12 | 1.6 |
| Maximal Respiration (pmol/min) | 300 ± 20 | 510 ± 30 | 1.7 |
| Spare Respiratory Capacity (%) | 100 ± 15 | 127 ± 18 | 1.27 |
Data are presented as mean ± SD. This is example data and actual results may vary.
Troubleshooting
-
Low OCR readings: Increase cell seeding density. Ensure proper hydration of the sensor cartridge.
-
High well-to-well variation: Ensure uniform cell seeding. Be gentle during media changes to avoid cell detachment.
-
No response to FCCP: The FCCP concentration may be suboptimal or toxic. Perform a titration to determine the optimal concentration for your cell line.
-
Unexpected results with this compound: Optimize the concentration and treatment duration. Ensure the compound is fully dissolved and stable in the culture medium.
Conclusion
This compound is a powerful tool for studying the role of ERRβ/γ in mitochondrial metabolism. By combining this compound treatment with the Seahorse XF Cell Mito Stress Test, researchers can obtain detailed insights into the effects of ERRβ/γ activation on mitochondrial respiration. The provided protocol offers a robust starting point for these investigations, which can be further optimized for specific cell types and experimental questions.
Application Notes and Protocols for Western Blot Analysis of Protein Expression Following GSK-4716 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a potent and selective synthetic agonist of the Estrogen-Related Receptors beta and gamma (ERRβ/γ), which are orphan nuclear receptors.[1][2] These receptors are key regulators of cellular metabolism, mitochondrial biogenesis, and energy homeostasis.[3][4] Activation of ERRβ/γ by this compound initiates a cascade of transcriptional events that modulate the expression of a wide array of proteins involved in critical physiological and pathophysiological processes. These include fatty acid oxidation, oxidative phosphorylation, and cellular differentiation.[1] Western blot analysis is an indispensable technique to elucidate the pharmacodynamic effects of this compound by quantifying the changes in the expression levels of specific target proteins.
This document provides detailed application notes and standardized protocols for performing Western blot analysis to assess protein expression changes induced by this compound treatment in various cell types.
Key Protein Targets and Signaling Pathways
This compound treatment has been shown to modulate several key proteins and signaling pathways:
-
Mitochondrial Biogenesis and Metabolism: this compound upregulates the master metabolic regulators, Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha and beta (PGC-1α and PGC-1β).[1] This leads to increased expression of downstream targets involved in mitochondrial function, such as Cytochrome c.[1]
-
Glucocorticoid Receptor Signaling: In skeletal muscle cells, this compound treatment leads to a significant increase in the protein expression of the Glucocorticoid Receptor alpha (GRα), isoform D.[2]
-
Iron Homeostasis: In hepatocytes, this compound has been demonstrated to increase the expression of Transferrin Receptor 2 (TFR2), a key protein in iron sensing and regulation.[5]
-
Dopaminergic Neuron Phenotypes: this compound promotes the expression of Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH) in neuronal cells, acting through the PKA/CREB signaling pathway.
-
ERRγ Protein Regulation: Interestingly, while this compound is an agonist, some studies have shown that it can induce the degradation of ERRγ itself in a dose-dependent manner in certain cell lines, such as 293T cells.[6] This highlights the complexity of the regulatory feedback loops involved.
Data Presentation
The following tables summarize the expected changes in protein expression following this compound treatment based on published literature. The fold changes are illustrative and can vary depending on the cell type, treatment concentration, and duration.
Table 1: Modulation of Key Protein Expression by this compound
| Target Protein | Cell Type | Treatment Conditions (Illustrative) | Expected Change in Expression | Reference |
| ERRγ | Bone Marrow Macrophages | 10 µM this compound for 24h | Increased | [7] |
| ERRγ | 293T cells | 1-10 µM this compound for 18h | Decreased (dose-dependent) | [6] |
| PGC-1α | Primary Mouse Myotubes | 1 µM this compound for 24h | Increased | [1] |
| Cytochrome c | Primary Mouse Myotubes | 1 µM this compound for 24h | Increased | [1] |
| GRα (isoform D) | Differentiated C2C12 cells | 1 µM this compound for 2-4h | Robust Increase | [1][2] |
| TFR2 | HepG2 and AML12 cells | 10 µM this compound for 12h | Significant Increase | [5] |
Table 2: Densitometry Analysis of Western Blots (Illustrative Data)
| Target Protein | Control (Vehicle) Mean Densitometry Units (± SD) | This compound Treated Mean Densitometry Units (± SD) | Fold Change (this compound/Control) |
| PGC-1α | 10,500 ± 1,200 | 25,200 ± 2,500 | ~2.4 |
| Cytochrome c | 15,300 ± 1,800 | 27,540 ± 3,100 | ~1.8 |
| GRα (isoform D) | 8,900 ± 950 | 28,480 ± 3,000 | ~3.2 |
| TFR2 | 12,100 ± 1,500 | 30,250 ± 3,500 | ~2.5 |
Disclaimer: The numerical data presented in these tables are for illustrative purposes and are derived from qualitative descriptions in the cited literature. Actual quantitative results will vary based on specific experimental conditions.
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for the specific cell line being used.
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates or flasks to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO-containing medium) should always be included.
-
Treatment: Remove the existing culture medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period (e.g., 2 to 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
II. Protein Extraction
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to the dish.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
For nuclear proteins like ERRγ and PGC-1α, a nuclear extraction protocol may be required for optimal results.
-
-
Homogenization: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
III. Western Blotting
-
Sample Preparation:
-
Based on the protein quantification, dilute the lysates with lysis buffer and Laemmli sample buffer to ensure equal protein loading for each sample (typically 20-50 µg per lane).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as described in step 6.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
-
Imaging:
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for any variations in protein loading.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative PCR (qPCR) Analysis of GSK-4716 Target Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a potent and selective synthetic agonist of the Estrogen-Related Receptors beta (ERRβ, NR3B2) and gamma (ERRγ, NR3B3). These orphan nuclear receptors are key regulators of cellular metabolism, mitochondrial biogenesis, and energy homeostasis. Activation of ERRβ and ERRγ by this compound leads to the modulation of a wide array of downstream target genes, making it a valuable tool for studying metabolic pathways and a potential therapeutic agent for metabolic diseases. These application notes provide detailed protocols and resources for quantifying the expression of key this compound target genes using Quantitative Polymerase Chain Reaction (qPCR), a sensitive and widely used technique for gene expression analysis.
Signaling Pathway of this compound Action
This compound exerts its biological effects by binding to and activating ERRβ and ERRγ. This activation leads to the recruitment of transcriptional coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β. The ERR/PGC-1 complex then binds to specific DNA response elements (ERREs) in the promoter regions of target genes, initiating their transcription. The downstream effects include enhanced mitochondrial function, regulation of glucose and lipid metabolism, and influence on various other cellular processes.
Figure 1: Simplified signaling pathway of this compound.
Experimental Workflow for qPCR Analysis
The quantification of this compound target gene expression by qPCR involves several key steps, from sample preparation to data analysis. A typical workflow is outlined below.
Figure 2: Standard experimental workflow for qPCR.
Quantitative PCR (qPCR) Primers for Human this compound Target Genes
The following table provides a list of validated qPCR primers for a selection of human genes known to be regulated by this compound. These primers are designed for use with SYBR Green-based qPCR. It is recommended to validate primer efficiency and specificity under your specific experimental conditions.
| Gene Symbol | Gene Name | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |
| ERRβ Target Genes (Mitochondrial & Metabolic) | ||||
| PPARGC1A | Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) | CCAAAGGATGCGCTCTCGTTCA | CGGTGTCTGTAGTGGCTTGACT | 101 |
| PPARGC1B | Peroxisome proliferator-activated receptor gamma coactivator 1-beta (PGC-1β) | GAGGCCACAGACAATGACTCAA | GCCTTGCAGTTCCAGTAGCA | 115 |
| CPT1B | Carnitine palmitoyltransferase 1B | GCTGGAGGAGTAGAAGGACAGG | CAGGAGTAGGATGGACCCATAG | 142 |
| ATP5B | ATP synthase F1 subunit beta | GGCACAATGCAGGAAGGATA | CACCAGGAGGCCTTCATTTT | 100 |
| IDH3A | Isocitrate dehydrogenase (NAD+) 3 subunit alpha | CCCGCGTGGATCTCTAAGG | AATTTCTGGGCCAATACCATCTC | 100 |
| Glucocorticoid Signaling-Related Genes | ||||
| NR3C1 | Nuclear receptor subfamily 3 group C member 1 (Glucocorticoid Receptor) | TGGATGAAGCTCCCCAAGTG | GCTGTCCTTCCACTCCTCAAA | 111 |
| HSD11B1 | Hydroxysteroid 11-beta dehydrogenase 1 | TCGGAGGAATGCATTGCTCA | GCTGCATTCTTGCTGTTCCA | 120 |
| H6PD | Hexose-6-phosphate dehydrogenase | GCTGGAGCAGTATGACATCGAC | CAGCAGGAAGATGACCTCGAAG | 135 |
| CEBPA | CCAAT/enhancer-binding protein alpha | CAAGAACAGCAACGAGTACCG | GTCACTGGTCAACTCCAGCAC | 148 |
| APOD | Apolipoprotein D | GCTCCTCTGGCAGCTTCTTC | CTTCTGGGTGCTCTTCACCT | 103 |
| MAOA | Monoamine oxidase A | GGCTTAAAGGAGAGTGGTGCC | CCACCTGATTACCAGGTCAGC | 133 |
| Dopaminergic Neuron-Related Genes | ||||
| SLC6A3 | Solute carrier family 6 member 3 (Dopamine Transporter, DAT) | TGTGGTGTAGGGAACGGCCTGAG | CCTCCTGGAGGTCACGGCTCAAGG | 150 |
| TH | Tyrosine hydroxylase | GCCCCCAAGTTTGAGGAAGA | TCCAGCTGGGTGACAGAGGT | 118 |
| Housekeeping Genes (for normalization) | ||||
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | 226 |
| ACTB | Beta-actin | CTGGAACGGTGAAGGTGACA | AAGGGACTTCCTGTAACAATGCA | 188 |
| B2M | Beta-2-microglobulin | ACCCCCACTGAAAAAGATGA | ATCTTCAAACCTCCATGATG | 100 |
Detailed qPCR Protocol using SYBR Green
This protocol provides a general guideline for performing qPCR using a SYBR Green-based master mix. Optimization of reaction conditions, particularly primer concentrations and annealing temperature, may be required for optimal performance.
1. Reagent Preparation:
-
cDNA Template: Synthesize cDNA from total RNA using a reverse transcription kit according to the manufacturer's instructions. Dilute the resulting cDNA 1:5 to 1:10 in nuclease-free water.
-
Primer Stocks: Resuspend lyophilized primers in nuclease-free water to a stock concentration of 100 µM. Prepare working solutions of 10 µM for each forward and reverse primer.
-
SYBR Green Master Mix: Use a commercially available 2X SYBR Green qPCR master mix. Ensure it is compatible with your qPCR instrument.
2. qPCR Reaction Setup:
-
Perform all steps on ice to prevent premature enzyme activity.
-
Prepare a master mix for each primer set to ensure consistency across all reactions. Calculate the required volumes for the number of samples, including no-template controls (NTCs) and technical replicates (duplicates or triplicates are recommended), plus a 10% overage to account for pipetting errors.
| Component | Volume per 20 µL Reaction | Final Concentration |
| 2X SYBR Green Master Mix | 10 µL | 1X |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| Diluted cDNA Template | 2 µL | Variable |
| Nuclease-Free Water | 6.4 µL | - |
| Total Volume | 20 µL |
-
For the No-Template Control (NTC), replace the cDNA template with nuclease-free water.
-
Aliquot 18 µL of the master mix into each PCR tube or well of a 96-well plate.
-
Add 2 µL of the corresponding diluted cDNA template or nuclease-free water to each well.
-
Seal the plate or tubes, gently mix, and centrifuge briefly to collect the contents at the bottom.
3. qPCR Cycling Conditions:
-
The following cycling conditions are a general starting point and may need to be optimized for your specific primers and target.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 10 minutes | 1 |
| Amplification | 40 | ||
| Denaturation | 95°C | 15 seconds | |
| Annealing/Extension | 60°C | 60 seconds | |
| Melt Curve Analysis | (Refer to instrument instructions) | 1 |
4. Data Analysis:
-
Quantification Cycle (Cq): The Cq (or Ct) value is the cycle number at which the fluorescence signal crosses the threshold. This value is inversely proportional to the initial amount of target template.
-
Relative Quantification (ΔΔCq Method):
-
Normalization to a Housekeeping Gene (ΔCq): For each sample, calculate the difference between the Cq of the target gene and the Cq of a stable housekeeping gene.
-
ΔCq = Cq (target gene) - Cq (housekeeping gene)
-
-
Normalization to a Control Group (ΔΔCq): Calculate the difference between the ΔCq of the treated sample and the ΔCq of the control (e.g., vehicle-treated) sample.
-
ΔΔCq = ΔCq (treated sample) - ΔCq (control sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.
-
Conclusion
This document provides a comprehensive guide for the quantitative analysis of genes targeted by the ERRβ/γ agonist, this compound. The provided qPCR primer sequences and detailed protocol offer a solid foundation for researchers to investigate the molecular mechanisms and cellular effects of this compound. Adherence to good laboratory practices and appropriate experimental design, including the use of proper controls and data analysis methods, are crucial for obtaining reliable and reproducible results.
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with GSK-4716
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a potent and selective synthetic agonist of the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1] These orphan nuclear receptors are key regulators of cellular metabolism, energy homeostasis, and mitochondrial function.[2][3] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as ERRβ and ERRγ, with specific DNA sequences in the genome.[4][5] By treating cells with this compound, researchers can activate ERRβ/γ and subsequently perform a ChIP assay to identify the genomic binding sites of these receptors and elucidate their target genes. This application note provides a detailed protocol for performing a ChIP assay with this compound treatment in cultured cells, along with data presentation and visualization of the associated signaling pathway.
Signaling Pathway
This compound, as an agonist, binds to and activates ERRβ and ERRγ. Once activated, these receptors can recruit coactivators, a key one being Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), to the promoter regions of their target genes.[6][7] This complex then modulates the transcription of genes involved in various metabolic processes, including mitochondrial biogenesis and fatty acid oxidation.[1][8] In some contexts, this compound has also been shown to be involved in the activation of the CREB signaling pathway.[9]
Caption: this compound signaling pathway.
Experimental Protocols
This section provides a detailed methodology for a ChIP assay following treatment of cultured mammalian cells with this compound.
Materials
-
This compound (dissolved in DMSO)
-
Mammalian cell line of interest (e.g., HepG2, AML12, C2C12)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (B43269) (37% solution)
-
Glycine (B1666218) (1.25 M solution)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
Protease inhibitor cocktail
-
ChIP-validated anti-ERRβ or anti-ERRγ antibody
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
TE buffer
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters and a negative control region
-
SYBR Green qPCR master mix
Experimental Workflow
Caption: Chromatin Immunoprecipitation (ChIP) workflow with this compound.
Detailed Procedure
1. Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with this compound at a final concentration of 10 µM (or an optimized concentration for your cell line) for 12 hours.[3] A vehicle control (DMSO) should be run in parallel.
2. Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[10]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[10]
3. Cell Lysis and Chromatin Shearing:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in PBS and pellet them by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer containing protease inhibitors and incubate on ice.
-
Pellet the nuclei and resuspend in nuclear lysis buffer with protease inhibitors.
-
Shear the chromatin to an average size of 200-1000 bp by sonication. Optimization of sonication conditions is critical for a successful ChIP experiment.[4]
4. Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris and transfer the supernatant to a new tube.
-
Dilute the chromatin with ChIP dilution buffer. Save a small aliquot as "input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add a ChIP-validated anti-ERRβ or anti-ERRγ antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. For the negative control, add an equivalent amount of normal IgG.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
5. Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads using elution buffer.
6. Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluted samples and the input control and incubate at 65°C for several hours to reverse the cross-links.
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a DNA purification kit.
7. qPCR Analysis:
-
Perform qPCR using SYBR Green master mix with primers designed to amplify specific promoter regions of putative ERRβ/γ target genes and a negative control region (a gene desert or a gene not expected to be regulated by ERRβ/γ).[11]
-
Analyze the qPCR data to determine the fold enrichment of target DNA in the ERRβ/γ immunoprecipitated samples compared to the IgG control.
Data Presentation
The quantitative data from the ChIP-qPCR should be presented in a clear and structured table. The fold enrichment is typically calculated as a percentage of the input DNA, normalized to the IgG control.
Table 1: Representative ChIP-qPCR Data for ERRγ Binding to Target Gene Promoters after this compound Treatment
| Target Gene | This compound Treatment (10 µM) | Fold Enrichment (vs. IgG) | Putative Function |
| TFR2[3] | + | 5.8 | Transferrin Receptor 2 |
| PGC-1α (Ppargc1a)[1] | + | 4.2 | Transcriptional Coactivator |
| Cpt1b[1] | + | 3.5 | Carnitine Palmitoyltransferase 1B |
| Atp5b[1] | + | 3.1 | ATP Synthase F1 Subunit Beta |
| Negative Control Region | + | 1.1 | - |
| TFR2 | - (Vehicle) | 1.5 | Transferrin Receptor 2 |
Note: The fold enrichment values presented are representative and based on published findings. Actual results may vary depending on the cell type, experimental conditions, and antibody used.
Conclusion
The combination of this compound treatment and Chromatin Immunoprecipitation provides a robust method for identifying the direct genomic targets of ERRβ and ERRγ. The detailed protocol and workflow presented here offer a comprehensive guide for researchers to investigate the transcriptional regulatory networks controlled by these important nuclear receptors, ultimately aiding in the understanding of their physiological roles and their potential as therapeutic targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Signaling Technology's ChIP Magnetic Bead Protocol | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 6. Regulation of PPARγ coactivator 1α (PGC-1α) signaling by an estrogen-related receptor α (ERRα) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The asymmetric binding of PGC-1α to the ERRα and ERRγ nuclear receptor homodimers involves a similar recognition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Fatty Acid Oxidation in Myotubes with GSK-4716
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a potent and selective synthetic agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1] These orphan nuclear receptors are key regulators of cellular energy metabolism. In skeletal muscle, ERRγ plays a crucial role in promoting mitochondrial biogenesis and enhancing oxidative capacity.[2] this compound has been demonstrated to modulate gene expression related to fatty acid oxidation in myotubes, making it a valuable pharmacological tool for studying the enhancement of fat metabolism in muscle cells.[3] These application notes provide detailed protocols for utilizing this compound to investigate its effects on fatty acid oxidation in a myotube cell culture model.
Mechanism of Action
This compound activates ERRβ and ERRγ, leading to the increased expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and PGC-1β.[4] These coactivators are master regulators of mitochondrial biogenesis and energy metabolism. The activation of the ERRγ/PGC-1α axis by this compound results in the upregulation of a suite of genes involved in mitochondrial function and fatty acid oxidation. This includes key enzymes and transporters required for the breakdown of fatty acids for energy production.[3]
Data Summary
Treatment of primary mouse myotubes with this compound has been shown to significantly increase the expression of genes involved in fatty acid oxidation and mitochondrial function. Furthermore, this compound treatment enhances mitochondrial enzyme activity and the abundance of mitochondrial proteins. The following tables summarize the quantitative data from key experiments.
Table 1: Effect of this compound on Gene Expression in Primary Mouse Myotubes [3]
| Gene | Function | Fold Change vs. Vehicle (DMSO) |
| Ppargc1a (PGC-1α) | Transcriptional coactivator, master regulator of mitochondrial biogenesis | ~2.5 |
| Ppargc1b (PGC-1β) | Transcriptional coactivator, regulates mitochondrial function | ~2.0 |
| Esrrb (ERRβ) | Estrogen-Related Receptor beta | ~3.0 |
| Esrrg (ERRγ) | Estrogen-Related Receptor gamma | ~2.5 |
| Cpt1b | Carnitine palmitoyltransferase 1b, rate-limiting enzyme for fatty acid import into mitochondria | ~3.5 |
| Atp5b | ATP synthase subunit beta, part of the ATP synthase complex | ~2.0 |
| Idh3a | Isocitrate dehydrogenase 3 alpha, key enzyme in the Krebs cycle | ~1.8 |
Primary mouse myotubes were treated with 10 µM this compound for 48 hours. Gene expression was measured by real-time PCR.[3]
Table 2: Effect of this compound on Mitochondrial Function in Primary Mouse Myotubes [3]
| Parameter | Method | % Increase vs. Vehicle (DMSO) |
| Citrate Synthase Activity | Enzymatic Assay | ~40% |
| Cytochrome c Protein Levels | Western Blot | ~50% |
Primary mouse myotubes were treated with 10 µM this compound for 48 hours.[3]
Signaling Pathway
The diagram below illustrates the signaling pathway activated by this compound in myotubes, leading to increased fatty acid oxidation.
References
- 1. Estrogen-related receptor gamma is a key regulator of muscle mitochondrial activity and oxidative capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Delivery of GSK-4716
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a potent and selective synthetic agonist of the nuclear receptors REV-ERBβ (NR1D2) and REV-ERBγ. These receptors are critical components of the circadian clock and play significant roles in regulating gene expression involved in metabolism, inflammation, and other physiological processes.[1] As transcriptional repressors, REV-ERBs recruit corepressor complexes to target gene promoters, thereby inhibiting their transcription.[2][3] The ability to modulate the activity of these receptors with small molecules like this compound offers a valuable tool for investigating their biological functions and therapeutic potential.
Data Presentation: Formulation and Dosage of REV-ERB Agonists
The following tables summarize common vehicle formulations and dosage ranges used for the in vivo administration of the well-characterized REV-ERB agonist SR9009 in mice. This data can be leveraged to develop an appropriate delivery strategy for this compound.
Table 1: Vehicle Formulations for In Vivo Delivery of REV-ERB Agonists
| Vehicle Component | Concentration | Purpose | Reference |
| DMSO | 5-10% | Solubilizing Agent | [4] |
| Cremophor EL / Kolliphor | 10-15% | Surfactant/Emulsifier | [4] |
| PBS or Saline | 75-85% | Diluent | [4] |
| Water | 75% | Diluent | [5] |
Table 2: Dosage and Administration of SR9009 in Mice (for extrapolation to this compound)
| Compound | Dosage Range | Route of Administration | Animal Model | Reference |
| SR9009 | 50 - 100 mg/kg | Intraperitoneal (i.p.) | C57BL/6J Mice | [2][5] |
| SR9009 | 100 µg/g | Intraperitoneal (i.p.) | Goldfish | [1] |
Disclaimer: The data presented above is for the REV-ERB agonist SR9009 and should be used as a starting point for this compound. It is crucial to perform dose-response studies and pharmacokinetic analysis to determine the optimal dosage and formulation for this compound in your specific experimental model.
Signaling Pathway
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a vehicle solution suitable for the intraperitoneal (i.p.) injection of this compound in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Kolliphor® EL (Cremophor® EL)
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 50 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle solution: In a sterile microcentrifuge tube, prepare the vehicle solution by mixing the components in the following ratio: 10% DMSO, 15% Kolliphor® EL, and 75% sterile PBS.
-
Example for 1 mL of vehicle: Add 100 µL of DMSO, 150 µL of Kolliphor® EL, and 750 µL of sterile PBS.
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and add it to a sterile microcentrifuge tube.
-
Add the appropriate volume of the prepared vehicle to achieve the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse with an injection volume of 250 µL).
-
-
Ensure complete dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage: Use the formulation immediately. If short-term storage is necessary, store at 4°C for no longer than 24 hours. Protect from light.
Protocol 2: In Vivo Administration of this compound via Intraperitoneal (i.p.) Injection in Mice
This protocol outlines the procedure for administering the prepared this compound formulation to mice.
Materials:
-
Prepared this compound formulation
-
Mice (e.g., C57BL/6J)
-
Sterile insulin (B600854) syringes (e.g., 28-30 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Weigh each mouse accurately on the day of injection to calculate the precise injection volume.
-
-
Calculate Injection Volume:
-
Injection Volume (mL) = (Dosage (mg/kg) x Animal Weight (kg)) / Concentration of this compound solution (mg/mL)
-
-
Administration:
-
Gently restrain the mouse.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle and inject the calculated volume of the this compound formulation.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions for at least 30 minutes post-injection.
-
Continue to monitor the animals according to the experimental plan.
-
Experimental Workflow Visualization
References
- 1. Rev-Erb - Wikipedia [en.wikipedia.org]
- 2. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Receptor Rev-erbα: Up, Down, and All Around - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-4716 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a potent and selective synthetic agonist of the Estrogen-Related Receptors gamma (ERRγ) and beta (ERRβ).[1][2] As a valuable chemical probe, this compound is instrumental in elucidating the physiological roles of ERRγ and ERRβ and serves as a crucial control compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of these orphan nuclear receptors. ERRγ is a constitutively active transcription factor that plays a significant role in cellular energy metabolism, including fatty acid oxidation and mitochondrial biogenesis. Its dysregulation has been implicated in various metabolic diseases and cancers, making it an attractive target for drug discovery.
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based high-throughput screening assays to identify and characterize novel ERRγ agonists. The included methodologies are designed to be robust, reproducible, and scalable for large-scale screening efforts.
Mechanism of Action and Signaling Pathways
This compound selectively binds to the ligand-binding domain of ERRγ and ERRβ, enhancing their transcriptional activity. This activation leads to the recruitment of coactivators, such as PGC-1α and PGC-1β, and subsequent upregulation of target gene expression. Key signaling pathways influenced by this compound include:
-
Mitochondrial Biogenesis and Function: this compound treatment in primary mouse myotubes leads to a significant increase in the expression of Ppargc1a (PGC-1α), Ppargc1b (PGC-1β), and Estrogen-related receptor genes. This, in turn, induces genes involved in key mitochondrial pathways such as Cpt1b, Atp5b, and Idh3. The functional consequences of this signaling cascade include increased citrate (B86180) synthase activity and elevated levels of cytochrome c protein.
-
Dopaminergic Neuronal Phenotypes: In SH-SY5Y neuroblastoma cells, this compound has been shown to increase the expression of dopamine (B1211576) transporter (DAT) and tyrosine hydroxylase (TH). This effect is mediated through a biphasic activation of the protein kinase A (PKA) and cyclic AMP response element-binding (CREB) protein signaling pathway.
ERRγ Signaling Pathway Activated by this compound
References
Application Notes and Protocols for Measuring Changes in Mitochondrial Respiration with GSK-4716
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-4716 is a potent and selective synthetic agonist of the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1][2] These orphan nuclear receptors are key regulators of cellular energy metabolism. Activation of ERRβ and ERRγ by this compound has been shown to stimulate mitochondrial biogenesis and enhance oxidative metabolism, making it a valuable tool for research in metabolic diseases, neurodegenerative disorders, and cancer.[3][4]
These application notes provide a comprehensive guide to utilizing this compound to measure changes in mitochondrial respiration. Included are detailed protocols for the widely used Seahorse XF Cell Mito Stress Test and a citrate (B86180) synthase activity assay, along with data presentation guidelines and visualizations of the underlying signaling pathway and experimental workflow.
Mechanism of Action
This compound exerts its effects by binding to and activating ERRβ and ERRγ. This activation leads to the increased expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β, master regulators of mitochondrial biogenesis.[1] The subsequent cascade of gene expression includes the upregulation of nuclear and mitochondrial genes encoding for components of the electron transport chain, fatty acid oxidation enzymes, and other key mitochondrial proteins.[1][5] This ultimately results in an increased capacity for mitochondrial respiration.
Data Presentation
The following tables summarize the quantitative effects of this compound on mitochondrial biogenesis and gene expression as demonstrated in primary mouse myotubes.
Table 1: Effect of this compound on Gene Expression in Primary Mouse Myotubes [5]
| Gene | Function | Fold Change vs. Vehicle |
| Ppargc1a (PGC-1α) | Master regulator of mitochondrial biogenesis | ~2.5 |
| Ppargc1b (PGC-1β) | Coactivator of nuclear receptors | ~2.0 |
| Esrrb (ERRβ) | Estrogen-Related Receptor beta | ~2.0 |
| Esrrg (ERRγ) | Estrogen-Related Receptor gamma | ~3.0 |
| Cpt1b | Carnitine palmitoyltransferase 1B (Fatty acid oxidation) | ~3.5 |
| Atp5b | ATP synthase subunit beta | ~1.5 |
| Idh3a | Isocitrate dehydrogenase 3 subunit alpha (TCA cycle) | ~1.5 |
Primary mouse myotubes were treated with 10 µM this compound for 48 hours. Gene expression was measured by real-time PCR and normalized to a housekeeping gene.
Table 2: Effect of this compound on Mitochondrial Content Markers in Primary Mouse Myotubes [5]
| Parameter | Method | Fold Change vs. Vehicle |
| Citrate Synthase Activity | Enzymatic Assay | ~1.5 |
| Cytochrome c Protein Levels | Western Blot | ~1.7 |
Primary mouse myotubes were treated with 10 µM this compound for 48 hours.
Experimental Protocols
Protocol 1: Measuring Oxygen Consumption Rate (OCR) using the Seahorse XF Cell Mito Stress Test
This protocol outlines the measurement of key mitochondrial respiration parameters in live cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes)
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridges
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Supplements for complete assay medium (e.g., glucose, pyruvate, glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Standard cell culture equipment and reagents
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.
-
Include wells for background correction (media only).
-
Allow cells to adhere and grow overnight in a CO₂ incubator at 37°C.
-
-
This compound Treatment:
-
The following day, treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24-48 hours) in a CO₂ incubator at 37°C.
-
-
Sensor Cartridge Hydration:
-
The day before the assay, hydrate (B1144303) the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of a utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a non-CO₂ incubator at 37°C.
-
-
Assay Preparation:
-
On the day of the assay, prepare the assay medium by supplementing Seahorse XF Base Medium with glucose, pyruvate, and glutamine to the desired final concentrations. Warm to 37°C and adjust the pH to 7.4.
-
Remove the cell culture plate from the incubator and wash the cells twice with the prepared assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Prepare the injection solutions from the Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at the desired final concentrations. Load the appropriate volumes into the corresponding ports of the hydrated sensor cartridge.
-
-
Seahorse XF Assay:
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Initiate the assay protocol. The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the inhibitors to measure:
-
ATP Production-linked Respiration: After injection of Oligomycin.
-
Maximal Respiration: After injection of FCCP.
-
Non-Mitochondrial Respiration: After injection of Rotenone & Antimycin A.
-
-
-
Data Analysis:
-
After the assay, normalize the OCR data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial respiration: Basal Respiration, ATP Production, Maximal Respiration, and Spare Respiratory Capacity.
-
Protocol 2: Citrate Synthase Activity Assay
This assay measures the activity of citrate synthase, a key enzyme in the TCA cycle and a common marker for mitochondrial content.
Materials:
-
Cell or tissue lysates treated with this compound
-
Citrate Synthase Assay Kit (commercially available kits are recommended)
-
Reaction buffer containing DTNB (5,5’-dithiobis-(2-nitrobenzoic acid)) and acetyl-CoA
-
Oxaloacetate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 412 nm
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates from control and this compound-treated samples.
-
Determine the protein concentration of each lysate.
-
-
Assay Reaction:
-
In a 96-well plate, add the reaction buffer containing DTNB and acetyl-CoA to each well.
-
Add a standardized amount of protein from each lysate to the respective wells.
-
Initiate the reaction by adding oxaloacetate to each well.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 30°C.
-
Measure the increase in absorbance at 412 nm kinetically over several minutes. The increase in absorbance is due to the reaction of the thiol group of Coenzyme A with DTNB to produce TNB, which is yellow.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Using the extinction coefficient of TNB, convert the reaction rate to citrate synthase activity (e.g., in nmol/min/mg protein).
-
Visualizations
Signaling Pathway of this compound in Mitochondrial Biogenesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen-Related Receptor Agonism Reverses Mitochondrial Dysfunction and Inflammation in the Aging Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-4716 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GSK-4716, a selective Estrogen-Related Receptor β (ERRβ) and γ (ERRγ) agonist, in metabolic research. Detailed protocols for in vitro and in vivo experimental designs are provided, along with expected quantitative outcomes and visualizations of key pathways and workflows.
Introduction
This compound is a potent research tool for investigating the roles of ERRβ and ERRγ in regulating cellular metabolism. As a selective agonist, it activates these orphan nuclear receptors, leading to the transcriptional co-activation of Peroxisome Proliferator-Activated Receptor-γ Coactivator-1α (PGC-1α) and PGC-1β.[1] This activation initiates a cascade of gene expression changes that enhance mitochondrial biogenesis, fatty acid oxidation, and overall oxidative capacity, particularly in skeletal muscle.[2] These characteristics make this compound a valuable compound for studying metabolic diseases such as obesity and type 2 diabetes.
Mechanism of Action
This compound selectively binds to and activates ERRβ and ERRγ, leading to the recruitment of PGC-1α and PGC-1β. This complex then binds to specific response elements on DNA, promoting the transcription of a suite of genes involved in energy homeostasis.
Caption: Signaling pathway of this compound in metabolic regulation.
In Vitro Metabolic Studies: Murine Myotubes
Objective
To assess the effect of this compound on gene expression, mitochondrial biogenesis, and function in differentiated murine skeletal muscle cells (myotubes).
Experimental Workflow
Caption: Workflow for in vitro studies of this compound in myotubes.
Protocols
1. C2C12 Myoblast Differentiation
-
Cell Seeding: Plate C2C12 myoblasts on desired culture plates (e.g., 6-well plates for RNA/protein, 96-well for activity assays) in growth medium (DMEM with 10% FBS).
-
Induction of Differentiation: When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum).
-
Maintenance: Culture for 4-7 days to allow for myotube formation, changing the differentiation medium every 48 hours.
2. This compound Treatment
-
Preparation: Prepare a stock solution of this compound in DMSO. A final concentration of 10 µM is recommended for myotube treatment.[2]
-
Application: Dilute the this compound stock solution in differentiation medium to the final desired concentration. Add to the differentiated myotubes and incubate for the desired time (e.g., 48 hours).[2] A vehicle control (DMSO) should be run in parallel.
3. Gene Expression Analysis (qPCR)
-
RNA Extraction: Extract total RNA from myotubes using a standard kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for target genes (e.g., Ppargc1a, Cpt1b, Atp5b, Idh3) and a housekeeping gene (e.g., B2m).[2]
4. Citrate (B86180) Synthase Activity Assay
-
Cell Lysis: Lyse the myotubes in a suitable buffer to release mitochondrial content.
-
Assay: Use a commercial citrate synthase activity assay kit or a well-established protocol. The assay measures the reaction of DTNB with Coenzyme A to produce a colored product, which can be measured spectrophotometrically at 412 nm.
5. Cytochrome C Protein Level Quantification (Western Blot)
-
Protein Extraction: Extract total protein from myotubes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against Cytochrome C, followed by a suitable secondary antibody.
-
Detection: Visualize bands using a chemiluminescence detection system.
Expected Quantitative Data
The following table summarizes the expected outcomes based on published studies.
| Parameter | Control (Vehicle) | This compound (10 µM, 48h) | Expected Fold Change | Reference |
| Ppargc1a mRNA Expression | Baseline | Increased | Significant Increase | [2] |
| Cpt1b mRNA Expression | Baseline | Increased | Significant Increase | [2] |
| Atp5b mRNA Expression | Baseline | Increased | Significant Increase | [2] |
| Idh3 mRNA Expression | Baseline | Increased | Significant Increase | [2] |
| Citrate Synthase Activity | Baseline | Increased | ~1.5 - 2.0 fold | [2] |
| Cytochrome C Protein Level | Baseline | Increased | ~1.5 - 2.0 fold | [2] |
Note: The exact fold change may vary depending on the specific experimental conditions.
In Vivo Metabolic Studies: Mouse Models
Objective
To evaluate the in vivo efficacy of this compound in improving metabolic parameters in a mouse model of metabolic dysfunction.
Experimental Workflow
Caption: Workflow for in vivo metabolic studies with this compound.
Protocols
1. Animal Model and Treatment
-
Mouse Strain: C57BL/6J mice are a commonly used strain for metabolic studies.
-
Diet: A high-fat diet (HFD) can be used to induce metabolic dysfunction.
-
This compound Administration:
-
Dosage: A dose of 50 mg/kg has been used in mice.
-
Vehicle: A common vehicle for oral administration can be a mixture of DMSO, PEG300, Tween-80, and saline.
-
Route and Frequency: Administration can be performed via oral gavage or intraperitoneal injection, typically once daily.
-
-
Duration: Treatment duration can vary depending on the study objectives, ranging from several days to weeks.
2. Glucose Tolerance Test (GTT)
-
Fasting: Fast mice for 6 hours prior to the test.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip.
-
Glucose Administration: Administer a glucose bolus (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).
3. Tissue Collection and Analysis
-
At the end of the study, euthanize the mice and collect tissues of interest (e.g., skeletal muscle, liver, adipose tissue).
-
Tissues can be used for gene expression analysis, protein quantification, and histological examination.
Expected Quantitative Data
The following table outlines the expected outcomes of in vivo this compound treatment.
| Parameter | Control (Vehicle) | This compound (50 mg/kg) | Expected Outcome |
| Glucose Tolerance Test | |||
| Fasting Blood Glucose | Normal or Elevated | Potentially Lowered | |
| Peak Blood Glucose (30 min) | Elevated | Lowered | |
| Area Under the Curve (AUC) | Higher | Lower | |
| Body Composition | |||
| Body Weight | Increased on HFD | Potential for reduction | |
| Fat Mass | Increased on HFD | Limited efficacy in reduction | |
| Gene Expression (Skeletal Muscle) | |||
| Ppargc1a mRNA | Baseline | Increased |
Note: The magnitude of the effects can vary based on the specific mouse model, diet, and treatment regimen.
Conclusion
This compound is a valuable pharmacological tool for elucidating the metabolic functions of ERRβ and ERRγ. The protocols and expected outcomes outlined in these application notes provide a framework for designing and executing robust experiments to investigate the therapeutic potential of targeting these nuclear receptors in metabolic diseases. Researchers should optimize these protocols for their specific experimental systems and objectives.
References
Troubleshooting & Optimization
GSK-4716 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and handling of GSK-4716. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For in vitro studies, this compound is highly soluble in Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[1][2] It is recommended to prepare stock solutions at concentrations up to 100 mM in either of these solvents.[1][2] For optimal results, use freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3]
Q2: My this compound is precipitating out of solution. What should I do?
A2: Precipitation can occur for several reasons. First, ensure you are using a suitable solvent like DMSO or ethanol at a sufficient volume to not exceed the solubility limit. If precipitation occurs upon addition to aqueous media for cell culture, this is common for hydrophobic compounds. Consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Sonication: Gentle sonication can help to redissolve the compound.[4]
-
Warming: Gently warming the solution may aid in dissolution.
-
Fresh Preparation: It is always recommended to prepare working solutions fresh for each experiment.[3]
Q3: How should I prepare this compound for in vivo animal studies?
A3: A common formulation for in vivo use involves a multi-component solvent system. A recommended formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][4] When preparing this, the solvents should be added sequentially, ensuring the solution is clear before adding the next component. This formulation can achieve a solubility of at least 2.5 mg/mL.[3] Sonication is also recommended to aid dissolution for this in vivo formulation.[4]
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored as a solid powder at -20°C for long-term stability (up to 3 years).[3][4] Stock solutions in solvent should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[3]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent/Formulation | Maximum Concentration | Reference |
| DMSO | ≥ 100 mg/mL (354.18 mM) | [3][4] |
| DMSO | 100 mM | [1][2] |
| Ethanol | 100 mM | [1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.85 mM) | [3] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 4 mg/mL (14.17 mM) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add a sufficient volume of high-quality, anhydrous DMSO to achieve a stock concentration of 10-100 mM.
-
Dissolution: Vortex the solution until the compound is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C.
Protocol 2: Treatment of C2C12 Myotubes with this compound
This protocol is adapted from studies investigating the effect of this compound on gene expression in skeletal muscle cells.[3]
-
Cell Culture: Culture and maintain C2C12 myoblasts in DMEM supplemented with 10% heat-inactivated fetal bovine serum.
-
Differentiation: Induce differentiation into myotubes by switching to DMEM supplemented with 2% horse serum for 4 days.
-
Treatment: Prepare the final working concentration of this compound by diluting the DMSO stock solution in the differentiation medium. Treat the differentiated C2C12 myotubes with the this compound solution or a vehicle control (DMSO) for the desired time period (e.g., 24 hours).
-
Analysis: Following treatment, cells can be harvested for subsequent analysis, such as RNA extraction for qRT-PCR.
Troubleshooting Workflow
The following diagram outlines a troubleshooting workflow for common issues encountered with this compound solubility.
References
Technical Support Center: Optimizing GSK-4716 Concentration for Maximal ERRγ Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-4716 to activate Estrogen-Related Receptor gamma (ERRγ).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1][2] It functions by binding to these nuclear receptors and modulating their transcriptional activity. This compound is noted for its selectivity, showing minimal activation of ERRα and the classical estrogen receptors.[1]
Q2: What is the reported potency of this compound for ERRγ activation?
A2: The potency of this compound has been reported with some variability across different assay formats. The half-maximal effective concentration (EC50) for ERRγ is approximately 1.3 µM.[1][2] In other assays, such as a FRET assay, the half-maximal inhibitory concentration (IC50) is reported to be around 2 µM.[3][4][5]
Q3: What is a typical starting concentration for this compound in cell-based assays?
A3: Based on published studies, a common starting concentration for this compound in cell-based assays ranges from 1 µM to 10 µM.[6][7][8] The optimal concentration will be cell-type and endpoint-specific, necessitating a dose-response experiment to determine the maximal effective concentration for your specific model system.
Q4: How should I prepare and dissolve this compound for my experiments?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[3][6] It is recommended to prepare a high-concentration stock solution in fresh DMSO, which can then be serially diluted to the desired working concentrations in your cell culture medium. Be mindful that moisture-absorbing DMSO can reduce solubility.[3]
Q5: What are the downstream effects of ERRγ activation by this compound?
A5: Activation of ERRγ by this compound is known to induce the expression of genes involved in mitochondrial biogenesis and function, fatty acid oxidation, and other metabolic pathways.[5][6][9] Notably, it can increase the expression of coactivators like PGC-1α and PGC-1β, which play a central role in regulating cellular metabolism.[5][9] In some cell types, this compound treatment has been shown to increase citrate (B86180) synthase activity and cytochrome c protein levels.[6][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low ERRγ activation observed | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal concentration for your cell line and assay. |
| Poor compound solubility. | Ensure this compound is fully dissolved in high-quality, anhydrous DMSO before diluting in media. Visually inspect for any precipitation. | |
| Insufficient incubation time. | Optimize the incubation time. Effects on gene expression can be observed in as little as 2-4 hours, while other endpoints may require 24-48 hours.[5][6] | |
| Low endogenous ERRγ expression in the cell line. | Verify the expression level of ERRγ in your chosen cell line using qPCR or Western blot. Consider using a cell line with known high ERRγ expression or overexpressing ERRγ. | |
| High variability between replicates | Inconsistent this compound concentration. | Ensure accurate and consistent pipetting when preparing serial dilutions and treating cells. Prepare a master mix of the treatment media to add to replicate wells. |
| Cell health and density variations. | Maintain consistent cell seeding density and ensure cells are healthy and in the logarithmic growth phase before treatment. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. | |
| Cell toxicity or death observed | This compound concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your dose-response experiment to identify the toxic concentration range. Use concentrations below the toxic threshold. |
| High DMSO concentration in the final culture medium. | Ensure the final concentration of the DMSO vehicle is consistent across all treatments (including the vehicle control) and is at a non-toxic level (typically ≤ 0.5%). | |
| Off-target effects. | While this compound is selective for ERRβ/γ, high concentrations may lead to off-target effects. Correlate your functional readouts with direct measures of ERRγ target gene activation. |
Data Summary
Table 1: Reported Potency of this compound for ERRγ
| Parameter | Value | Assay Type | Reference |
| EC50 | 1.3 µM | Cell-based co-transfection/reporter assay | [1][2] |
| IC50 | 2 µM | FRET assay | [3][4][5] |
Table 2: Example Concentrations of this compound Used in Cell-Based Assays
| Concentration | Cell Type | Incubation Time | Observed Effect | Reference |
| 1 µM | HEK293T cells | 24 - 48 hours | Increased CAT reporter expression | [8] |
| 10 µM | Primary mouse myotubes | 48 hours | Increased expression of Ppargc1a, Ppargc1b, and other mitochondrial genes | [6] |
| 10 µM | HepG2 and AML12 cells | 12 hours | Increased TFR2 mRNA levels | [7] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for Optimal this compound Concentration
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate (e.g., 96-well for luciferase assays, 12-well for qPCR) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. From this stock, create a series of dilutions in your cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 25 µM. Also, prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours) under standard cell culture conditions.
-
Endpoint Analysis: Harvest the cells and perform the desired analysis to measure ERRγ activation. This could include:
-
Reporter Gene Assay: For cells transfected with an ERRγ-responsive luciferase reporter construct, measure luciferase activity according to the manufacturer's instructions.
-
qPCR: Extract RNA and perform quantitative real-time PCR to measure the expression of known ERRγ target genes (e.g., PDK4, TFFAM, CPT1B).
-
Western Blot: Analyze protein lysates to measure the expression of ERRγ target proteins.
-
-
Data Analysis: Plot the response (e.g., fold change in gene expression or luciferase activity) against the log of the this compound concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: Simplified signaling pathway of ERRγ activation by this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 2. Estrogen Receptor/ERR (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | 101574-65-6 | Estrogen Receptor/ERR | MOLNOVA [molnova.com]
- 6. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orphan Nuclear Receptor ERRγ Is a Transcriptional Regulator of CB1 Receptor-Mediated TFR2 Gene Expression in Hepatocytes [mdpi.com]
- 8. Frontiers | Activation of estrogen-related receptor γ by calcium and cadmium [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
GSK-4716 Technical Support Center: A Guide to Stability, Storage, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of GSK-4716 in DMSO solution, alongside troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this selective Estrogen-related receptor β (ERRβ) and γ (ERRγ) agonist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid (powder) or as a stock solution in DMSO under specific temperature conditions. Vendor recommendations are summarized below.
Q2: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, it is recommended to use anhydrous (dry) DMSO. This compound is soluble in DMSO up to 100 mM. For long-term storage, prepare concentrated stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store them at the recommended temperature.
Q3: What is the known signaling pathway for this compound?
This compound is a selective agonist for the orphan nuclear receptors ERRβ and ERRγ. Upon binding, it activates these receptors, leading to the recruitment of coactivators such as PGC-1α and PGC-1β. This complex then binds to estrogen-related response elements (ERREs) on the DNA, modulating the expression of target genes involved in energy metabolism and mitochondrial function.
Stability and Storage Data
While specific public data on the degradation kinetics of this compound in DMSO is limited, the following storage guidelines are consistently provided by multiple suppliers and are based on general knowledge of compound stability in DMSO.
| Storage Condition | Form | Recommended Temperature | Duration |
| Long-term | Solid (Powder) | -20°C | ≥ 2 years |
| Long-term | DMSO Stock Solution | -80°C | Up to 2 years |
| Short-term | DMSO Stock Solution | -20°C | Up to 1 year |
| Short-term | Solid (Powder) | +4°C | Up to 12 months[1] |
Experimental Protocols
Protocol for Treating C2C12 Myotubes with this compound
This protocol describes the treatment of differentiated C2C12 cells to study the effects of this compound on gene expression.
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
To induce differentiation into myotubes, replace the growth medium with DMEM containing 2% horse serum once the cells reach confluence.
-
Allow the cells to differentiate for 4-6 days.
-
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of your concentrated this compound DMSO stock solution.
-
Dilute the stock solution in pre-warmed differentiation medium (DMEM with 2% horse serum) to the desired final concentration (e.g., 1-10 µM). The final DMSO concentration in the culture medium should typically be kept below 0.1% to avoid solvent-induced cellular stress.
-
-
Treatment:
-
Remove the old medium from the differentiated C2C12 myotubes.
-
Add the medium containing the desired concentration of this compound.
-
For the vehicle control, add medium containing the same final concentration of DMSO.
-
Incubate the cells for the desired time period (e.g., 2-24 hours).
-
-
Downstream Analysis:
-
After incubation, harvest the cells for downstream applications such as RNA or protein extraction to analyze changes in gene or protein expression.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation of this compound in cell culture medium. | 1. The concentration of this compound exceeds its solubility limit in the aqueous medium. 2. The DMSO stock solution was added too quickly to the medium, causing a rapid solvent shift. 3. The final DMSO concentration is too low to maintain solubility. | 1. Perform a dose-response curve to determine the optimal working concentration. 2. Add the DMSO stock solution dropwise to the medium while gently swirling. 3. Ensure the final DMSO concentration is sufficient, but still non-toxic to the cells (typically <0.1%). |
| Inconsistent or no biological effect observed. | 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. 2. The concentration of this compound used is too low. 3. The cells are not responsive to ERRβ/γ activation. | 1. Use a fresh aliquot of the stock solution. Ensure proper storage conditions have been maintained. 2. Increase the concentration of this compound. 3. Confirm the expression of ERRβ and ERRγ in your cell model. |
| Cell toxicity or death observed after treatment. | 1. The concentration of this compound is too high. 2. The final DMSO concentration is toxic to the cells. | 1. Lower the concentration of this compound. 2. Ensure the final DMSO concentration is at a non-toxic level (typically <0.1%). Always include a vehicle control with the same DMSO concentration. |
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Interpreting GSK-4716 Dose-Response Curves
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing GSK-4716 in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate interpretation of your dose-response data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1] It displays minimal activity towards ERRα and the classical estrogen receptors (ERα and ERβ). As an agonist, this compound activates ERRβ and ERRγ, leading to the regulation of target gene expression. These receptors are involved in various physiological processes, including cellular metabolism and energy homeostasis.
Q2: What is a typical dose-response curve for this compound and what are its key parameters?
A typical dose-response curve for this compound will be sigmoidal (S-shaped) when plotting the biological response against the logarithm of the this compound concentration. Key parameters of this curve include:
-
EC50: The concentration of this compound that produces 50% of the maximum possible response. This is a measure of the compound's potency.
-
Emax: The maximum biological response achievable with this compound. This represents the efficacy of the compound.
-
Hill Slope: This describes the steepness of the curve. A Hill slope of 1 is common for a simple one-to-one ligand-receptor interaction. A steeper slope might suggest positive cooperativity.
Q3: What are some known downstream effects of this compound activation of ERRβ/γ?
This compound has been shown to induce the expression of various genes, including:
-
Glucocorticoid Receptor α (GRα) in skeletal muscle cells.[2]
-
Genes involved in fatty acid oxidation and mitochondrial biogenesis, such as PGC-1α and PGC-1β.[1]
-
Dopamine transporter (DAT) and tyrosine hydroxylase (TH) in differentiated SH-SY5Y cells.[3]
These downstream effects are often the basis for designing dose-response experiments.
Q4: What is the reported EC50 value for this compound?
The reported EC50 of this compound for ERRγ is approximately 1.3 µM.[4] However, the effective concentration can vary depending on the cell type, the specific endpoint being measured, and the experimental conditions.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a powder. For in vitro experiments, it is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] It is recommended to store the powder at -20°C for long-term stability. Stock solutions in DMSO should also be stored at -20°C or -80°C.[1] Repeated freeze-thaw cycles should be avoided. For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.[5]
Data Presentation
| Compound | Target | Assay Type | Reported EC50 | Cell Line/System | Reference |
| This compound | ERRγ | FRET Assay | ~2 µM | Biochemical Assay | [6] |
| This compound | ERRγ | - | 1.3 µM | - | [4] |
Note: The effective concentration of this compound can vary significantly based on the experimental setup. It is crucial to perform a dose-response analysis for each specific cell line and endpoint.
Experimental Protocols
General Protocol for a Cell-Based Dose-Response Assay Using this compound
This protocol provides a general framework. Specific parameters such as cell seeding density, incubation times, and the final readout should be optimized for your particular experimental system.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Appropriate cell line expressing ERRβ and/or ERRγ
-
Complete cell culture medium
-
Assay plates (e.g., 96-well plates)
-
Reagents for the chosen readout (e.g., luciferase reporter assay reagents, reagents for qPCR, or antibodies for protein detection).
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Determine cell concentration and seed the appropriate number of cells per well in your assay plate. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase during the experiment.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to use a wide range of concentrations initially (e.g., from 10 nM to 100 µM) to capture the full dose-response curve.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add the prepared this compound dilutions and controls to the respective wells.
-
Incubate the plates for the desired treatment duration. The optimal incubation time will depend on the endpoint being measured (e.g., 24-48 hours for reporter gene assays or changes in gene/protein expression).
-
-
Assay Readout:
-
Perform the assay to measure the biological response. This could be:
-
Reporter Gene Assay: Measure luciferase or β-galactosidase activity.
-
Gene Expression Analysis: Isolate RNA and perform RT-qPCR for target genes.
-
Protein Expression Analysis: Lyse cells and perform Western blotting or ELISA.
-
Cell Viability/Proliferation Assay: Use assays like MTT or CellTiter-Glo.
-
-
-
Data Analysis:
-
Subtract the background signal (from no-cell controls).
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50, Emax, and Hill slope.
-
Troubleshooting Guides
Issue 1: No discernible dose-response curve (flat line).
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | - Confirm the identity and purity of your this compound stock. - Prepare fresh stock solutions. Ensure proper storage conditions have been maintained. |
| Low Receptor Expression | - Verify the expression of ERRβ and ERRγ in your chosen cell line using qPCR or Western blotting. - Consider using a cell line with higher endogenous expression or transiently transfecting your cells with the receptors. |
| Incorrect Concentration Range | - Broaden the range of this compound concentrations tested, both higher and lower. A typical starting range could be 1 nM to 100 µM. |
| Insufficient Incubation Time | - Perform a time-course experiment to determine the optimal treatment duration for your specific endpoint. |
| Assay Readout Issues | - Ensure that your detection reagents are not expired and have been stored correctly. - Include a positive control for your assay to confirm that the detection system is working. |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | - Ensure your pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Be consistent with your pipetting technique. |
| Uneven Cell Seeding | - Ensure a single-cell suspension before plating. - Gently rock the plate in a cross-hatch pattern after seeding to ensure even distribution. |
| Edge Effects | - Avoid using the outer wells of the microplate for experimental samples. - Fill the outer wells with sterile PBS or water to maintain humidity. |
| This compound Precipitation | - Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. - If precipitation is observed, consider using a lower starting concentration or a different solvent system (though DMSO is standard). |
Issue 3: The dose-response curve is not sigmoidal (e.g., U-shaped or biphasic).
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - At very high concentrations, this compound may exhibit off-target effects that can lead to a non-sigmoidal response. - Focus on the lower to mid-range concentrations for determining the EC50. |
| Cytotoxicity | - High concentrations of this compound may be toxic to the cells, leading to a decrease in the response at the upper end of the curve. - Perform a cytotoxicity assay (e.g., MTT or LDH release assay) in parallel to your dose-response experiment to determine the toxic concentration range. |
| Complex Biological Response | - The signaling pathway being investigated may have complex feedback loops or involve multiple interacting components, leading to a non-standard dose-response. - Further investigation into the underlying mechanism may be required. |
Mandatory Visualization
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for a this compound dose-response assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
Navigating GSK-4716: A Technical Guide to Consistent Experimental Outcomes
For Researchers, Scientists, and Drug Development Professionals
GSK-4716, a selective agonist of Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ), is a valuable tool in studying a range of physiological processes, from metabolic regulation to neuronal function.[1][2] However, like many small molecules, achieving consistent and reproducible results can present challenges. This technical support center provides a comprehensive resource for troubleshooting common issues and answers frequently asked questions to ensure the successful application of this compound in your research.
Troubleshooting Guide: Addressing Inconsistent Results
Researchers may encounter variability in their experiments with this compound for a variety of reasons, ranging from compound handling to experimental design. This guide addresses common problems in a question-and-answer format.
Question: I'm observing inconsistent or no effect of this compound in my cell-based assays. What are the possible causes?
Answer: Inconsistent effects in cell-based assays can stem from several factors. Here's a step-by-step approach to troubleshooting:
-
Compound Solubility and Stability: this compound is soluble in DMSO and ethanol (B145695). Ensure you are preparing a fresh stock solution in an appropriate solvent and that it is fully dissolved. For in vitro experiments, it is crucial to prepare working solutions fresh for each experiment to avoid degradation. Long-term storage of stock solutions should be at -20°C or -80°C to maintain stability.[3]
-
Vehicle Control: The final concentration of the solvent (e.g., DMSO) in your cell culture media should be consistent across all treatment groups, including the vehicle control, and kept at a low level (typically ≤0.1%) to avoid solvent-induced cellular stress or off-target effects.
-
Cell Line and Passage Number: The expression of ERRβ and ERRγ can vary between cell lines and may change with increasing passage number. It is advisable to use cells within a consistent and low passage range for all experiments.
-
Dose and Time-Response: The optimal concentration and treatment duration for this compound can be cell-type specific. Perform a dose-response and time-course experiment to determine the optimal experimental window for your specific cell line and endpoint.
-
Lot-to-Lot Variability: While manufacturers strive for consistency, there can be slight variations between different batches of this compound. If you suspect this is an issue, it is recommended to test a new lot against a previously validated one in a side-by-side experiment. Always retain the certificate of analysis for each lot.
Question: My qPCR or Western blot results show high variability in the expression of target genes after this compound treatment. How can I improve reproducibility?
Answer: High variability in gene and protein expression analysis is a common challenge. Beyond the general troubleshooting steps mentioned above, consider the following:
-
Consistent Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates, as confluency can significantly impact cellular responses to stimuli.
-
RNA/Protein Quality: The integrity of your isolated RNA or protein is paramount. Use standardized extraction methods and assess the quality and quantity of your samples before proceeding with downstream applications.
-
Primer/Antibody Validation: Ensure that your qPCR primers are specific and efficient, and that your antibodies for Western blotting are validated for the target of interest and the application.
-
Appropriate Housekeeping Genes/Proteins: The choice of housekeeping genes or proteins for normalization is critical. Their expression should not be affected by this compound treatment. It is advisable to test a panel of common housekeeping genes/proteins to identify the most stable ones for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective agonist for the orphan nuclear receptors ERRβ and ERRγ.[1][2] Upon binding, it induces a conformational change in the receptors, leading to the recruitment of coactivators such as PGC-1α and PGC-1β.[4][5] This complex then binds to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes, modulating their transcription.[2] This signaling pathway is involved in regulating genes related to fatty acid oxidation, mitochondrial biogenesis, and other metabolic processes.[4]
Q2: How should I prepare and store this compound solutions?
A2: For in vitro use, this compound can be dissolved in DMSO or ethanol to create a stock solution (e.g., 10 mM to 100 mM).[3] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is recommended to prepare working solutions fresh from the stock on the day of the experiment. Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.[3]
Q3: What are some known downstream targets of this compound activation?
A3: Activation of ERRβ/γ by this compound has been shown to upregulate the expression of several genes involved in metabolism and cellular function. In C2C12 myotubes, it increases the expression of PGC-1α, PGC-1β, and genes involved in fatty acid oxidation.[4] In hippocampal HT22 cells, it has been shown to enhance the expression of the serotonin (B10506) receptor 1A (5-HT1AR). In SH-SY5Y cells, this compound treatment leads to an increase in dopamine (B1211576) transporter (DAT) and tyrosine hydroxylase (TH) expression.[6]
Q4: Are there any known off-target effects of this compound?
A4: this compound is reported to be selective for ERRβ and ERRγ over ERRα and the classical estrogen receptors.[1] However, as with any small molecule, the potential for off-target effects cannot be entirely ruled out, especially at higher concentrations. It is crucial to perform dose-response experiments to use the lowest effective concentration and to include appropriate controls in your experiments to validate the specificity of the observed effects.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Reference |
| DMSO | 100 mM | |
| Ethanol | 100 mM |
Table 2: Example Concentrations of this compound in Cell-Based Assays
| Cell Line | Concentration Range | Observed Effect | Reference |
| C2C12 myotubes | 1 µM | Increased expression of metabolic genes | [4] |
| HT22 | 10 µM | Increased 5-HT1AR expression | |
| SH-SY5Y | 1-10 µM | Increased DAT and TH expression | [6] |
| HepG2/AML12 | 10 µM | Increased TFR2 expression |
Experimental Protocols
General Cell Culture and Treatment Protocol
-
Cell Seeding: Plate cells in appropriate cell culture vessels at a predetermined density to ensure they reach the desired confluency (typically 70-80%) at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (determined from time-course experiments) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein lysis for Western blotting, or cell lysis for reporter assays).
Quantitative PCR (qPCR) Protocol for Target Gene Expression
-
RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based qPCR master mix, cDNA template, and validated primers for your target gene(s) and a stable housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples.
Luciferase Reporter Assay Protocol
-
Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing the response element for ERRβ/γ and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Cell Seeding and Treatment: After transfection, seed the cells into a white-walled, clear-bottom 96-well plate. Allow the cells to attach and then treat them with this compound or vehicle control as described in the general treatment protocol.
-
Cell Lysis and Luciferase Measurement: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of luciferase activity in this compound-treated cells compared to the vehicle-treated cells.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for this compound studies.
Caption: Logical troubleshooting flow for inconsistent results.
References
- 1. GSK 4716 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 101574-65-6 | Estrogen Receptor/ERR | MOLNOVA [molnova.com]
- 6. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Determining GSK-4716 Toxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using cell viability assays to determine the toxicity of GSK-4716, a selective estrogen-related receptor beta and gamma (ERRβ/γ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective agonist for the estrogen-related receptors ERRβ and ERRγ.[1][2] It does not activate ERRα or the classical estrogen receptors.[2] ERRβ and ERRγ are nuclear receptors that play a crucial role in regulating cellular metabolism, including mitochondrial biogenesis and fatty acid oxidation.[1][3] this compound has been shown to induce the expression of genes involved in these pathways.[1][3]
Q2: Why is it important to assess the toxicity of this compound?
As with any compound being investigated for therapeutic potential, understanding its safety profile is critical. Cytotoxicity assays help determine the concentration range at which this compound may induce cell death, providing essential information for dose-selection in further studies.
Q3: Which cell viability assays are recommended for assessing this compound toxicity?
A multi-faceted approach using a combination of assays is recommended to obtain a comprehensive understanding of this compound's effects. This should include:
-
Metabolic Activity Assays:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of cells by assessing the reduction of MTT by mitochondrial dehydrogenases.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to MTT, this assay also measures metabolic activity through the reduction of a tetrazolium salt.
-
-
Apoptosis and Necrosis Assays:
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) exposure.[4]
-
Caspase-Glo® 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5][6]
-
Q4: Are there any specific considerations when using metabolic assays like MTT and XTT with this compound?
Yes, since this compound is known to modulate mitochondrial function and metabolism, there is a potential for interference with assays that rely on mitochondrial dehydrogenase activity.[1][3] It is crucial to include appropriate controls to account for any non-toxic metabolic modulation that might be misinterpreted as a change in cell viability.
Data Presentation
The following tables provide examples of how to present quantitative data from cell viability assays with this compound.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | MTT | 48 | > 100 |
| XTT | 48 | > 100 | |
| HepG2 | MTT | 48 | 75.8 |
| XTT | 48 | 82.3 | |
| PC-3 | MTT | 48 | > 100 |
| XTT | 48 | > 100 |
Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Table 2: Apoptosis Induction by this compound in HepG2 Cells (48-hour treatment)
| This compound Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 25 | 93.1 ± 3.5 | 3.8 ± 1.1 | 3.1 ± 0.9 |
| 50 | 85.7 ± 4.2 | 8.9 ± 1.5 | 5.4 ± 1.2 |
| 100 | 60.3 ± 5.1 | 25.4 ± 3.7 | 14.3 ± 2.8 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound acts as an agonist for ERRβ and ERRγ, leading to the transcription of genes involved in mitochondrial biogenesis and cellular metabolism.
This compound signaling pathway.
MTT Assay
Principle: Measures the conversion of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
Experimental Workflow:
MTT assay experimental workflow.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
XTT Assay
Principle: Measures the reduction of the tetrazolium salt XTT to a water-soluble formazan product by metabolically active cells.
Experimental Workflow:
XTT assay experimental workflow.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density.
-
Compound Treatment: Treat cells with a range of this compound concentrations and include vehicle controls.
-
Incubation: Incubate for the desired duration.
-
XTT Addition: Add the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm.
Annexin V/PI Staining Assay
Principle: Uses Annexin V to detect phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and propidium iodide (PI) to identify cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Workflow:
Annexin V/PI assay workflow.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[7]
Caspase-Glo® 3/7 Assay
Principle: A luminescent assay that measures the activity of caspases 3 and 7, which are key enzymes in the apoptotic pathway.
Experimental Workflow:
Caspase-Glo® 3/7 assay workflow.
Detailed Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence readings.
-
Compound Treatment: Treat cells with this compound for the desired duration.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a plate reader.[8]
Troubleshooting Guides
Troubleshooting MTT and XTT Assays
Q: My absorbance readings are higher in this compound treated cells than in the control, suggesting increased viability. Is this possible?
A: This could be due to an increase in cellular metabolic activity rather than an increase in cell number.[9] Since this compound is known to enhance mitochondrial function, it may lead to an overestimation of cell viability in tetrazolium-based assays.[3]
-
Recommendation: Correlate the results with a direct cell counting method (e.g., trypan blue exclusion) or an assay that is not based on metabolic activity, such as the Sulforhodamine B (SRB) assay.
Q: I am observing high background absorbance in my control wells.
A: This can be caused by several factors:
-
Contamination: Bacterial or yeast contamination can reduce tetrazolium salts.[10]
-
Compound Interference: this compound might directly reduce the tetrazolium salt. To test for this, include a control well with the compound and media but no cells.[10]
-
Media Components: Phenol (B47542) red in the culture medium can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.[10]
Troubleshooting Annexin V/PI Staining
Q: I am seeing a high percentage of Annexin V positive cells in my negative control group.
A: This could be due to:
-
Harsh Cell Handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positives.[11]
-
EDTA in Trypsin: EDTA can interfere with the calcium-dependent binding of Annexin V to phosphatidylserine. Use an EDTA-free dissociation solution.[11]
-
Delayed Analysis: Stained cells should be analyzed by flow cytometry as soon as possible, ideally within an hour.[7][11]
Q: My cell populations are not well-separated in the flow cytometry plot.
A: This may be a result of:
-
Improper Compensation: Ensure proper compensation is set using single-stained controls to correct for spectral overlap between the fluorochromes.[11]
-
Cell Debris: Gate out cell debris based on the forward and side scatter properties.
Troubleshooting Caspase-Glo® 3/7 Assay
Q: The luminescent signal is very low, even in my positive control.
A: Possible causes include:
-
Suboptimal Incubation Time: The timing of caspase activation can vary between cell types and treatments. Perform a time-course experiment to determine the optimal endpoint.[6][8]
-
Reagent Instability: Ensure the reconstituted Caspase-Glo® 3/7 Reagent has been stored correctly and has not undergone multiple freeze-thaw cycles.[12]
-
Low Cell Number: The number of apoptotic cells may be too low to generate a strong signal. Optimize the cell seeding density.[6][8]
Q: I am observing high background luminescence.
A: This could be due to:
-
Contamination: Contamination of reagents or samples with sources of luciferase or caspase activity.
-
Plate Type: Use opaque, white-walled plates to maximize the luminescent signal and avoid crosstalk between wells.
Troubleshooting Decision Tree
Troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. ulab360.com [ulab360.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Caspase 3/7 Activity [protocols.io]
How to minimize variability in GSK-4716 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving GSK-4716.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the Estrogen-related Receptors beta (ERRβ) and gamma (ERRγ).[1][2][3] It functions by binding to these orphan nuclear receptors and modulating the transcription of target genes. It displays selectivity over ERRα and the classical estrogen receptors.[3]
Q2: What are the known downstream effects of this compound?
A2: this compound has been shown to induce a variety of downstream effects, including:
-
Increased expression of Transferrin Receptor 2 (TFR2) in hepatocytes.[4]
-
Induction of Glucocorticoid Receptor alpha (GRα) expression in skeletal muscle cells.[2]
-
Upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) and PGC-1β, which are key regulators of metabolism.
-
Increased expression of genes involved in fatty acid oxidation and mitochondrial pathways, such as Cpt1b, Atp5b, and Idh3.
-
Activation of the cAMP response element-binding (CREB) protein signaling pathway in neuronal cells.[5]
-
Increased expression of Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH).[5]
-
Enhanced 5-HT1AR expression through interaction with the Glucocorticoid Receptor (GR).[6]
Q3: What is the recommended solvent for this compound?
A3: this compound is typically dissolved in DMSO for in vitro experiments. For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Q4: What is a typical working concentration and incubation time for this compound in cell culture experiments?
A4: A commonly used concentration is 10 μM.[4] However, the optimal concentration can vary depending on the cell type and the specific endpoint being measured. Incubation times reported in the literature range from 2 hours to 48 hours.[1][4] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental system.
Troubleshooting Guides
High variability in experimental results can be a significant challenge. This section provides a systematic approach to troubleshooting common issues encountered during in vitro assays with this compound.
Category 1: Reagent Preparation and Handling
| Issue | Potential Cause | Troubleshooting Steps |
| No or weak effect of this compound | Improperly prepared or stored stock solution. | - Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO).[1] - Aliquot the stock solution to avoid multiple freeze-thaw cycles. - Store the stock solution at -20°C or -80°C as recommended by the supplier. |
| Incorrect final concentration. | - Double-check all calculations for dilutions. - Calibrate pipettes regularly. | |
| Precipitation of the compound in media | Poor solubility of this compound in the final culture medium. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. - Prepare the working solution fresh for each experiment. - Visually inspect the medium for any signs of precipitation after adding this compound. |
Category 2: Cell Culture and Experimental Conditions
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding density. | - Ensure a homogenous single-cell suspension before seeding. - Use a consistent and appropriate cell seeding density for your assay. |
| Edge effects in multi-well plates. | - Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Cell health and confluency. | - Use cells that are in the logarithmic growth phase and are healthy. - Ensure consistent cell confluency at the time of treatment. | |
| Inconsistent results between experiments | Variation in cell passage number. | - Use cells within a consistent and low passage number range. |
| Contamination (e.g., mycoplasma). | - Regularly test cell lines for mycoplasma contamination. | |
| Inconsistent incubation times. | - Use a calibrated timer and adhere strictly to the planned incubation periods. |
Category 3: Assay-Specific Issues
| Issue | Potential Cause | Troubleshooting Steps | | :--- | Inconsistent or unexpected results from a viability/proliferation assay (e.g., MTT, CellTiter-Glo) | Assay interference. | - Ensure the this compound or its solvent does not interfere with the assay chemistry. Run appropriate controls (e.g., compound in cell-free media). | | | Incorrect incubation time for the assay. | - Follow the manufacturer's protocol for the specific assay being used. | | Variability in gene or protein expression analysis (qPCR, Western Blot) | Inconsistent sample collection and processing. | - Harvest all samples at the same time point and process them consistently. - Use appropriate lysis buffers and inhibitors of proteases and phosphatases. | | | Technical variability in the assay. | - Ensure high-quality RNA/protein extraction. - Use validated primers/antibodies. - Include appropriate internal and normalization controls. |
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 (ERRγ) | 1.3 µM - 2 µM | [3][7] |
| Typical In Vitro Concentration | 10 µM | [4] |
| In Vivo Solvent | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| In Vivo Solubility | ≥ 2.5 mg/mL (8.85 mM) | [1] |
Experimental Protocols
General Protocol for Cell Treatment with this compound
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 24 hours).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare fresh serial dilutions of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[4]
-
Downstream Analysis: Following incubation, proceed with the desired assay, such as a cell viability assay, RNA/protein extraction for qPCR/Western blot, or a reporter gene assay.
Protocol for Q-PCR Analysis of TFR2 mRNA Levels
This protocol is based on the methodology described for HepG2 and AML12 cells.[4]
-
Cell Treatment: Treat HepG2 or AML12 cells with 10 µM this compound or vehicle (DMSO) for 12 hours.[4]
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Q-PCR: Perform quantitative real-time PCR using primers specific for TFR2 and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of TFR2 mRNA using the ΔΔCt method.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 4. Orphan Nuclear Receptor ERRγ Is a Transcriptional Regulator of CB1 Receptor-Mediated TFR2 Gene Expression in Hepatocytes [mdpi.com]
- 5. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK4716 enhances 5-HT1AR expression by glucocorticoid receptor signaling in hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleck.co.jp [selleck.co.jp]
GSK-4716 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of GSK-4716, a selective agonist of Estrogen-Related Receptors β (ERRβ) and γ (ERRγ). Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the Estrogen-Related Receptors ERRβ and ERRγ.[1][2] It displays selectivity over ERRα and the classical estrogen receptors.[1][2] Its mechanism of action involves binding to ERRβ and ERRγ, thereby modulating the transcription of target genes. This regulation has been shown to play a key role in mitochondrial activity and oxidative capacity.[3]
Q2: What are the recommended storage conditions for this compound solid powder and stock solutions?
To prevent degradation and maintain the stability of this compound, it is crucial to adhere to the recommended storage conditions.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 12 Months |
| +4°C | 6 Months | |
| Stock Solution (in DMSO) | -80°C | 2 Years |
| -20°C | 1 Year |
It is highly recommended to aliquot stock solutions to prevent product inactivation from repeated freeze-thaw cycles.[3]
Q3: What solvents are recommended for preparing this compound stock solutions?
This compound is soluble in DMSO and ethanol.[2] For cell culture experiments, DMSO is commonly used to prepare concentrated stock solutions.[3]
Q4: How does this compound affect its target proteins, ERRβ and ERRγ?
Interestingly, while this compound is an agonist of ERRγ, some evidence suggests that it may induce the degradation of the ERRγ protein in a dose-dependent manner. This is an important consideration for experimental design and data interpretation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed in experiments. | Improper storage: The compound may have degraded due to exposure to incorrect temperatures or repeated freeze-thaw cycles. | Ensure that both the solid compound and stock solutions are stored at the recommended temperatures (see FAQ Q2). Always aliquot stock solutions to minimize freeze-thaw cycles.[3] |
| Incorrect solvent or solubility issues: The compound may not be fully dissolved, leading to an inaccurate concentration in the working solution. | Prepare stock solutions in an appropriate solvent like DMSO.[2][3] If precipitation is observed in the stock solution, gentle warming or sonication may be used to aid dissolution.[3] | |
| Cell culture conditions: The experimental conditions, such as cell density or passage number, may not be optimal for observing the effects of this compound. | Refer to established protocols for your specific cell line. For example, in C2C12 myotubes, treatment is typically performed after differentiation.[3] | |
| Precipitation observed in media after adding the compound. | Low solubility in aqueous media: this compound has limited solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is compatible with your cells (typically <0.5%). |
| Variability between experimental replicates. | Inconsistent compound concentration: This could be due to improper mixing of the stock solution or degradation of the compound in some aliquots. | Ensure the stock solution is thoroughly mixed before each use. Use fresh aliquots for each experiment to avoid variability from multiple freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Bring the vial of this compound solid powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 282.34 g/mol ), add 354.2 µL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be applied if necessary.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
In Vitro Treatment of C2C12 Myotubes
This protocol is adapted from published studies.[3]
-
Culture and differentiate C2C12 myoblasts into myotubes according to standard protocols.
-
Prepare the this compound working solution by diluting the DMSO stock solution in the cell culture medium to the desired final concentration. A vehicle control (DMSO alone) should be prepared with the same final DMSO concentration.
-
Remove the differentiation medium from the myotubes and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
After incubation, the cells can be harvested for downstream analysis, such as RNA or protein extraction.
Signaling Pathways and Workflows
This compound, as a selective agonist of ERRβ and ERRγ, plays a significant role in modulating cellular metabolism, particularly through the regulation of mitochondrial biogenesis and function.
Caption: this compound signaling pathway.
The diagram above illustrates the mechanism by which this compound activates ERRβ/γ, leading to the transcription of key metabolic regulators like PGC-1α and PGC-1β, and subsequently enhancing mitochondrial biogenesis and fatty acid oxidation.[3] An additional ERRγ-independent pathway involving the activation of PKA and CREB has also been reported.[4]
Caption: Experimental workflow for in vitro studies.
This workflow outlines the key steps for utilizing this compound in cell-based assays, from the preparation of solutions to the final analysis of cellular responses.
References
- 1. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK-4716 Treatment for Transcriptional Kinetic Studies
Welcome to the technical support center for utilizing GSK-4716 in your research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing kinetic studies of transcription involving the ERRβ/γ agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic small molecule that functions as a selective agonist for Estrogen-Related Receptor beta (ERRβ) and Estrogen-Related Receptor gamma (ERRγ).[1][2][3] These are orphan nuclear receptors that are constitutively active and play significant roles in regulating cellular metabolism, mitochondrial biogenesis, and energy homeostasis.[4] this compound enhances the transcriptional activity of ERRβ and ERRγ, leading to the modulation of target gene expression.
Q2: How do I determine the optimal treatment time for this compound in my kinetic study?
A2: The optimal treatment time for this compound is highly dependent on the specific gene of interest and the cellular context. A time-course experiment is essential to capture the full dynamic range of the transcriptional response. Based on published data, significant changes in gene and protein expression have been observed at various time points:
-
Early Response (0-4 hours): Changes in the phosphorylation status of signaling proteins, such as CREB, can be detected as early as 3 hours.[5] Some immediate-early gene targets of ERRγ may also show transcriptional changes in this window. A reproducible and robust increase in the immunoreactivity of the GRα-D isoform has been observed over a 2 to 4-hour time period in differentiated C2C12 cells.[2]
-
Mid Response (4-12 hours): Many direct target genes of ERRγ, such as those involved in metabolic pathways, are likely to show significant changes in mRNA levels within this timeframe. For example, a 12-hour treatment with GSK4716 has been used to assess its effect on TFR2 mRNA levels.[6]
-
Late Response (12-24 hours and beyond): Secondary response genes, which are regulated by the direct targets of ERRγ, will be induced at later time points. Additionally, longer-term cellular adaptations and protein accumulation will become more apparent. For instance, a 24-hour treatment has been used in several studies to observe significant changes in target gene expression.
We recommend a pilot time-course experiment with a broad range of time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to identify the peak response time for your gene(s) of interest.
Q3: What concentration of this compound should I use?
A3: The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. A dose-response experiment is recommended to determine the EC50 for your system. Published studies have used concentrations typically in the range of 1-10 µM. It is advisable to start with a concentration around the known EC50 and perform a titration to find the lowest effective concentration that elicits a robust response while minimizing potential off-target effects.
Q4: Can this compound treatment lead to biphasic or transient transcriptional responses?
A4: Yes. It is possible to observe biphasic or transient responses. For example, one study reported a biphasic activation of CREB signaling, with an early, ERRγ-independent activation at 3 hours, followed by a later, ERRγ-dependent increase after 3 days.[5] This highlights the importance of conducting a detailed time-course analysis to capture the full complexity of the transcriptional kinetics.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant change in target gene expression | 1. Suboptimal treatment time. 2. Inappropriate this compound concentration. 3. Low expression of ERRβ/γ in the cell model. 4. This compound degradation. | 1. Perform a time-course experiment with a wider range of time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours). 2. Conduct a dose-response curve to determine the optimal concentration. 3. Verify the expression of ERRβ and ERRγ in your cells using qPCR or western blot. 4. Prepare fresh stock solutions of this compound and protect from light. |
| High variability between biological replicates | 1. Inconsistent cell culture conditions (e.g., cell density, passage number). 2. Variations in this compound treatment application. 3. Technical variability in RNA extraction or library preparation. | 1. Standardize cell seeding density and use cells within a narrow passage number range. 2. Ensure accurate and consistent addition of this compound to each well/plate. 3. Use a consistent and validated protocol for RNA isolation and library preparation. Consider using spike-in controls for normalization. |
| Unexpected changes in non-target genes | 1. Off-target effects of this compound at high concentrations. 2. Secondary effects of ERRβ/γ activation. | 1. Use the lowest effective concentration of this compound determined from your dose-response experiment. 2. Analyze early time points to distinguish direct from indirect effects. Perform pathway analysis to understand the downstream consequences of ERRβ/γ activation. |
| Transcriptional response is delayed or slower than expected | 1. Slow cellular uptake of this compound. 2. The gene of interest is a secondary response gene. 3. Complex regulatory mechanisms involving co-activators or co-repressors. | 1. While less common for small molecules, consider verifying cellular uptake if possible. 2. Extend the time course to later time points (e.g., 48, 72 hours). 3. Investigate the expression and potential role of known ERRγ co-regulators in your system. |
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of this compound on gene expression from various studies. Note that the magnitude of change can be cell-type and context-specific.
Table 1: Effect of this compound on Target Gene mRNA Expression
| Gene | Cell Type | Treatment Time | Fold Change (vs. Vehicle) | Reference |
| GRα | Differentiated C2C12 cells | 2-4 hours | Significant Increase (protein) | [2] |
| TFR2 | HepG2 and AML12 cells | 12 hours | Significant Increase | [6] |
| PGC-1α | Primary mouse myotubes | Not specified | Increased expression | [2] |
| PGC-1β | Primary mouse myotubes | Not specified | Increased expression | [2] |
| Cpt1b | Primary mouse myotubes | Not specified | Increased expression | [2] |
| Atp5b | Primary mouse myotubes | Not specified | Increased expression | [2] |
| Idh3a | Primary mouse myotubes | Not specified | Increased expression | [2] |
Table 2: Time-Dependent Effects of ERRγ Activation
| Cellular Event | System | Early Phase (0-4h) | Late Phase (>12h) | Reference |
| CREB Signaling | SH-SY5Y cells | Activation at 3 hours (ERRγ-independent) | Increased activation after 3 days (ERRγ-dependent) | [5] |
| GRα expression | Differentiated C2C12 cells | Increased immunoreactivity (2-4h) | - | [2] |
Experimental Protocols
Protocol 1: Time-Course Experiment for Transcriptional Kinetics using this compound and RNA-Seq
This protocol outlines a general workflow for investigating the kinetics of transcription in response to this compound treatment.
1. Cell Culture and Plating:
-
Culture your cells of interest under standard conditions.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Plate a sufficient number of wells to accommodate all time points, treatments (vehicle and this compound), and biological replicates (minimum of 3).
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the this compound stock solution in culture medium to the final desired concentration. Prepare a vehicle control with the same concentration of the solvent.
-
Remove the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The 0-hour time point represents cells collected immediately after adding the treatment.
3. RNA Extraction:
-
At each time point, harvest the cells by lysing them directly in the culture vessel using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a column-based kit or other preferred method, ensuring to include a DNase treatment step to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
4. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the high-quality total RNA samples using a stranded mRNA-seq library preparation kit.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The required sequencing depth will depend on the complexity of the transcriptome and the desired level of sensitivity.
5. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential gene expression analysis between the this compound treated and vehicle control samples at each time point.
-
Cluster genes with similar expression profiles over time to identify co-regulated gene sets.
-
Perform pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
Visualizations
Caption: Signaling pathway of this compound mediated ERRγ activation and downstream transcriptional regulation.
Caption: Experimental workflow for a time-course RNA-sequencing study using this compound.
References
- 1. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Progress in Estrogen-related Receptor Gamma (ERRγ) Agonists and Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the activation mechanism of human estrogen-related receptor γ by environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK-4716 Experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals utilizing GSK-4716, a selective agonist of the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ). This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a critical overview of appropriate negative controls to ensure the rigor and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective synthetic agonist for the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ).[1][2][3][4] It does not exhibit significant activity towards ERRα or the classical estrogen receptors.[1][3][4] As an agonist, this compound activates ERRβ and ERRγ, leading to the recruitment of coactivators, such as PGC-1α, and subsequent regulation of target gene expression.[3] This signaling pathway is pivotal in cellular metabolism, particularly in mitochondrial biogenesis and fatty acid oxidation.[3][5]
Q2: What are the most critical negative controls for my this compound experiments?
A2: A multi-faceted negative control strategy is essential for robust and interpretable results. The ideal approach includes:
-
Vehicle Control: A vehicle control (e.g., DMSO) is the most basic and essential control to account for the effects of the solvent used to dissolve this compound.
-
Functional Negative Controls: These compounds modulate the target receptor in an opposing manner to the agonist. For this compound, excellent functional negative controls are:
-
GSK5182: A highly selective ERRγ inverse agonist with an IC50 of 79 nM.[6][7] It actively represses the constitutive activity of ERRγ.
-
4-Hydroxytamoxifen (4-OHT): A well-characterized antagonist and inverse agonist of ERRγ.[8][9][10] It has been shown to inhibit the constitutive transcriptional activity of ERRγ.[8][9]
-
Q3: I am not observing the expected downstream effects of this compound on target gene expression. What could be the issue?
A3: Several factors could contribute to a lack of response. Consider the following:
-
Cell Line Specificity: Ensure that your chosen cell line expresses sufficient levels of ERRβ and/or ERRγ. You can verify this through qPCR or Western blotting.
-
Compound Integrity: Confirm the purity and stability of your this compound stock. Improper storage can lead to degradation.
-
Treatment Conditions: Optimize the concentration and duration of this compound treatment. A typical starting concentration is around 10 µM, with treatment times ranging from a few hours to 48 hours, depending on the endpoint being measured.[3]
-
Serum in Media: Components in fetal bovine serum (FBS) can sometimes interfere with nuclear receptor signaling. Consider using charcoal-stripped FBS to minimize these effects.
Q4: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A4: Consistency is key in cell-based assays. To improve reproducibility:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations.
-
Control for Edge Effects: In plate-based assays, edge effects can lead to variability. To mitigate this, fill the outer wells with sterile PBS or media and use only the inner wells for your experimental samples.
-
Precise Reagent Handling: Ensure accurate and consistent pipetting of this compound and other reagents.
-
Include Proper Controls in Every Experiment: Always run vehicle and functional negative controls alongside your this compound treatment groups on the same plate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in luciferase reporter assays | High constitutive activity of the ERRγ receptor. | This is expected for ERRγ. Ensure you have a robust dynamic range between your untreated/vehicle control and your positive control (this compound). The use of an inverse agonist like GSK5182 should demonstrate a significant decrease below the basal activity. |
| Cell lysis issues. | Ensure complete cell lysis by following the manufacturer's protocol for your luciferase assay kit. Incomplete lysis can lead to variable results. | |
| No difference between vehicle and this compound treatment | Low or absent ERRβ/γ expression in the cell line. | Confirm ERRβ and ERRγ expression levels using qPCR or Western blot. Select a cell line known to express these receptors, such as C2C12 myotubes or SH-SY5Y neuroblastoma cells.[3][13] |
| This compound degradation. | Purchase fresh compound from a reputable supplier. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| Suboptimal treatment conditions. | Perform a dose-response (e.g., 0.1, 1, 10, 25 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal conditions for your specific cell line and endpoint. | |
| High well-to-well variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Use reverse pipetting techniques to improve accuracy. |
| Edge effects in multi-well plates. | As mentioned in the FAQs, hydrate (B1144303) the outer wells of the plate with sterile PBS or media and use only the inner wells for your experiment. | |
| Inaccurate compound dilution. | Prepare a fresh serial dilution of this compound for each experiment. | |
| Unexpected or off-target effects | Non-specific binding of this compound. | Use the lowest effective concentration of this compound. Crucially, include a functional negative control like GSK5182 or 4-OHT. If the phenotype is not reversed or blocked by these, it may indicate an off-target effect. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its recommended negative controls.
Table 1: Potency of this compound and its Functional Negative Controls
| Compound | Target(s) | Bioactivity | Potency |
| This compound | ERRβ, ERRγ | Agonist | EC50 = 1.3 µM (for ERRγ)[1][3] |
| GSK5182 | ERRγ | Inverse Agonist | IC50 = 79 nM[6][7] |
| 4-Hydroxytamoxifen (4-OHT) | ERRγ | Antagonist / Inverse Agonist | Kd = 35 nM[8] |
Table 2: Example of this compound Effect on Target Gene Expression in C2C12 Myotubes
| Gene Target | Fold Change (this compound vs. Vehicle) | Reference |
| PGC-1α (Ppargc1a) | Increased | [3] |
| PGC-1β (Ppargc1b) | Increased | [3] |
| ERRγ (Esrrg) | Increased | [3] |
| Cpt1b | Increased | [3] |
| Atp5b | Increased | [3] |
| Idh3a | Increased | [3] |
| GR (Nr3c1) | Increased | [14] |
| 11β-HSD1 | Increased | [14] |
| MAO-A | Increased | [3][14] |
Note: The exact fold change can vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Treatment of C2C12 Myoblasts with this compound for Gene Expression Analysis
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
To induce differentiation into myotubes, grow cells to ~90% confluency and then switch to differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
-
Allow cells to differentiate for 4 days, replacing the differentiation medium every 48 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare stock solutions of negative controls (e.g., 10 mM GSK5182 in DMSO, 1 mM 4-OHT in ethanol).
-
On the day of the experiment, dilute the stock solutions in differentiation medium to the final desired concentrations (e.g., 10 µM for this compound). Prepare a vehicle control with the same final concentration of DMSO or ethanol.
-
-
Treatment:
-
After 4 days of differentiation, carefully aspirate the medium from the myotubes and replace it with the medium containing this compound, negative controls, or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
RNA Extraction and Quantitative RT-PCR (qPCR):
-
After treatment, wash the cells with ice-cold PBS and lyse the cells directly in the plate using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers for your target genes (e.g., Ppargc1a, Tfam, Cpt1b) and a housekeeping gene (e.g., Gapdh, Actb).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 2: ERRγ Luciferase Reporter Assay
-
Cell Seeding and Transfection:
-
The day before transfection, seed a suitable cell line (e.g., HEK293T) in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Co-transfect the cells with an ERRγ expression plasmid, a luciferase reporter plasmid containing ERR response elements (ERRES), and a control plasmid expressing Renilla luciferase (for normalization). Use a suitable transfection reagent according to the manufacturer's protocol.[15]
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound, negative controls (GSK5182, 4-OHT), or a vehicle control.
-
Incubate the cells for 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[16]
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 or IC50 values.
-
Visualizations
This compound Signaling Pathway
Caption: this compound activates the ERRγ signaling pathway.
Experimental Workflow for Validating this compound Effects
Caption: A logical workflow for this compound experiments.
References
- 1. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 2. GSK 4716, ERRbetagamma agonist (CAS 101574-65-6) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. The multiple universes of estrogen-related receptor α and γ in metabolic control and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eubopen.org [eubopen.org]
- 16. indigobiosciences.com [indigobiosciences.com]
GSK-4716 batch-to-batch variability and quality control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK-4716. Our goal is to help you address potential issues related to batch-to-batch variability and ensure the quality and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ).[1][2] It functions by binding to the ligand-binding pocket of these orphan nuclear receptors, modulating their transcriptional activity. This leads to the regulation of a variety of downstream target genes involved in cellular metabolism, mitochondrial biogenesis, and other physiological processes.[1][3]
Q2: What are the known signaling pathways activated by this compound?
This compound has been shown to influence several signaling pathways, primarily through its activation of ERRβ and ERRγ. Key pathways include:
-
Mitochondrial Biogenesis and Metabolism: this compound induces the expression of PGC-1α and PGC-1β, master regulators of mitochondrial biogenesis, and genes involved in fatty acid oxidation.[1]
-
Glucocorticoid Receptor (GR) Signaling: It can increase the expression of GRα and modulate the expression of GR target genes.[3]
-
CREB Signaling: In dopaminergic neurons, this compound can activate the CREB signaling pathway.[4]
-
5-HT1AR Expression: this compound has been shown to enhance the expression of the serotonin (B10506) receptor 5-HT1AR through interaction with the glucocorticoid receptor.[5]
Q3: I am observing inconsistent results between different batches of this compound. What could be the cause?
Batch-to-batch variability is a known challenge with synthetic small molecules and can stem from several factors:[6][7]
-
Purity and Impurities: The presence and profile of impurities can differ between manufacturing lots. These impurities may have off-target effects or interfere with the activity of this compound.
-
Potency (EC50): Minor variations in the chemical structure or crystalline form can lead to shifts in the effective concentration required to elicit a biological response.
-
Solubility and Stability: Differences in physical properties might affect how well the compound dissolves and remains stable in your experimental media, leading to variations in the effective concentration.
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its activity.
Q4: How can I ensure the quality and consistency of the this compound I am using?
It is crucial to perform in-house quality control (QC) on each new batch of this compound. We recommend the following:
-
Request a Certificate of Analysis (CoA): Always obtain a detailed CoA from the supplier for each batch. This document should provide information on purity, identity, and any specified analytical tests.[8]
-
Perform Identity and Purity Confirmation: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical identity and purity of the compound.[9]
-
Assess Functional Activity: Conduct a dose-response experiment using a known, reliable assay to determine the EC50 of the new batch and compare it to previous batches.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during experiments with this compound.
Issue 1: Reduced or No Biological Activity
Possible Causes:
-
Inactive compound due to degradation.
-
Incorrect concentration due to poor solubility or calculation errors.
-
The biological system is not responsive.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Check the expiration date and storage conditions of your this compound stock.
-
Perform an analytical check (e.g., HPLC) to assess purity and degradation.
-
-
Confirm Experimental Concentration:
-
Ensure proper dissolution of this compound in the recommended solvent (e.g., DMSO).[1]
-
Prepare fresh working solutions for each experiment.
-
Re-calculate all dilutions.
-
-
Validate Assay System:
-
Include a positive control for the signaling pathway you are investigating.
-
Ensure the cell line or animal model is known to express ERRβ and/or ERRγ.
-
Issue 2: High Background or Off-Target Effects
Possible Causes:
-
Presence of active impurities in the this compound batch.
-
Compound concentration is too high, leading to non-specific effects.
-
The solvent (e.g., DMSO) is at a toxic concentration.
Troubleshooting Steps:
-
Assess Compound Purity:
-
Review the CoA for the purity of the batch.
-
Consider running an in-house purity analysis (e.g., HPLC-MS) to check for impurities.
-
-
Optimize Compound Concentration:
-
Perform a dose-response curve to identify the optimal concentration range with the highest specific activity and lowest background.
-
-
Control for Solvent Effects:
-
Ensure the final concentration of the solvent in your assay is consistent across all conditions and is below the toxic threshold for your system. Include a vehicle-only control.
-
Quality Control Data Presentation
To maintain consistency in your research, we recommend creating an internal database to track the quality control parameters for each batch of this compound.
| Parameter | Batch A | Batch B | Batch C | Acceptance Criteria |
| Purity (HPLC, %) | 99.2% | 98.5% | 99.5% | > 98% |
| Identity (MS, m/z) | Consistent | Consistent | Consistent | Matches expected mass |
| Potency (EC50, µM) | 1.1 µM | 1.5 µM | 1.0 µM | Within 2-fold of reference |
| Solubility (in DMSO) | Clear at 10 mM | Clear at 10 mM | Clear at 10 mM | Clear solution at specified concentration |
Experimental Protocols
Protocol 1: Purity and Identity Confirmation by HPLC-MS
Objective: To confirm the purity and chemical identity of a new batch of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 10 µg/mL in an appropriate solvent system (e.g., acetonitrile (B52724):water).
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at an appropriate wavelength (determined by UV-Vis scan).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Determine the purity by calculating the area under the curve of the main peak as a percentage of the total peak area.
-
Confirm the identity by comparing the observed mass-to-charge ratio (m/z) with the theoretical mass of this compound.
-
Protocol 2: Functional Potency Assessment by Gene Expression Assay
Objective: To determine the EC50 of a new batch of this compound by measuring the induction of a known target gene.
Methodology:
-
Cell Culture: Plate cells known to express ERRγ (e.g., C2C12 myotubes) in a suitable format (e.g., 24-well plate).[1]
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 10 nM to 10 µM) in the cell culture medium. Treat the cells for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
RNA Extraction and qRT-PCR:
-
Isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) for a known target gene (e.g., Pgc1a) and a housekeeping gene for normalization.
-
-
Data Analysis:
-
Calculate the fold change in gene expression relative to the vehicle control.
-
Plot the fold change against the log of the this compound concentration.
-
Fit a dose-response curve to the data to determine the EC50 value.
-
Visualizations
Caption: this compound signaling pathway leading to mitochondrial biogenesis.
Caption: Troubleshooting workflow for this compound batch-to-batch variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 3. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSK4716 enhances 5-HT1AR expression by glucocorticoid receptor signaling in hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. eas.org [eas.org]
- 9. agilent.com [agilent.com]
Navigating Cellular Responses to GSK-4716: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals utilizing GSK-4716 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges and ensure robust and reproducible results when studying the cellular effects of this potent Estrogen-Related Receptor (ERR) β and γ agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ).[1] These are orphan nuclear receptors that play a crucial role in regulating cellular metabolism, particularly mitochondrial biogenesis and function.[2] this compound binds to and activates ERRβ and ERRγ, leading to the transcription of target genes involved in energy homeostasis.
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cells with this compound is expected to induce a range of metabolic changes. Key effects include the upregulation of genes involved in fatty acid oxidation, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation.[1][2] This can lead to increased mitochondrial number and activity, enhanced cellular respiration, and a shift towards a more oxidative metabolic state. For example, in muscle cells, this compound has been shown to increase the expression of PGC-1α, a master regulator of mitochondrial biogenesis.[1]
Q3: I am not observing the expected changes in gene expression after this compound treatment. What are the possible reasons?
A3: Several factors could contribute to a lack of response. These include:
-
Cell Line Specificity: The expression levels of ERRβ and ERRγ can vary significantly between different cell lines. It is crucial to confirm the expression of these receptors in your specific cell model.
-
Compound Integrity: Ensure the this compound compound has been stored correctly (typically at -20°C for powder and -80°C in solvent) and has not degraded.[1] Prepare fresh working solutions for each experiment.
-
Suboptimal Concentration or Treatment Duration: The effective concentration and treatment time can vary depending on the cell type and the specific endpoint being measured. A dose-response and time-course experiment is recommended to determine the optimal conditions for your experimental system.
-
Culture Conditions: The metabolic state of your cells at the time of treatment can influence their response. Factors such as cell density, passage number, and media composition can all play a role. Standardizing these conditions is essential for reproducibility.
Q4: Can this compound exhibit off-target effects?
A4: While this compound is described as a selective agonist for ERRβ and ERRγ, it is always important to consider the possibility of off-target effects, especially at high concentrations.[1] To mitigate this, use the lowest effective concentration determined from your dose-response studies. Additionally, consider using a structurally unrelated ERRβ/γ agonist as a positive control or an ERR antagonist to confirm that the observed effects are indeed mediated by the intended targets.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental replicates | Inconsistent cell seeding, variations in compound concentration, or edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and prepare a master mix of the treatment media. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| Unexpected cytotoxicity or cell death | Compound concentration is too high, or the solvent (e.g., DMSO) is at a toxic level. The cell line may be particularly sensitive to metabolic shifts. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells (typically <0.5% for DMSO). |
| Inconsistent results in metabolic assays (e.g., Seahorse, ROS detection) | Fluctuations in incubator conditions (CO2, temperature), variations in cell seeding density, or interference from media components. | Calibrate and monitor incubator settings regularly. Optimize cell seeding density for the specific assay. Use fresh, appropriate assay media and be aware of potential interference from phenol (B47542) red or serum components. |
| Difficulty in detecting changes in mitochondrial mass or function | Insufficient treatment duration for changes to manifest, or the assay used is not sensitive enough. | Extend the treatment duration, as changes in mitochondrial biogenesis can take time. Consider using multiple, complementary assays to assess mitochondrial function (e.g., MitoTracker staining for mass, TMRE for membrane potential, and Seahorse for respiration). |
Experimental Protocols
Protocol 1: Western Blot Analysis of ERRγ and PGC-1α Expression
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Incubate for the predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against ERRγ and PGC-1α overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Mitochondrial Mass Measurement using MitoTracker Green
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in Protocol 1.
-
MitoTracker Staining: 30 minutes before the end of the treatment period, add MitoTracker Green FM to the culture medium at a final concentration of 100-200 nM. Incubate at 37°C.
-
Hoechst Staining (Optional): For normalization to cell number, add Hoechst 33342 to a final concentration of 1 µg/mL during the last 10 minutes of incubation.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fluorescence Measurement: Add fresh PBS or phenol red-free medium to the wells and immediately measure the fluorescence intensity using a plate reader (MitoTracker Green: Ex/Em ~490/516 nm; Hoechst: Ex/Em ~350/461 nm).
-
Data Analysis: Normalize the MitoTracker Green fluorescence signal to the Hoechst signal to account for variations in cell number.
Signaling Pathways and Workflows
References
Technical Support Center: Ensuring Reproducibility of GSK-4716's Effects on Gene Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to ensure the reproducibility of experiments involving the selective Estrogen-Related Receptor (ERR) β/γ agonist, GSK-4716. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges and promote consistent results.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your in vitro experiments with this compound.
Question 1: Why am I observing inconsistent or no significant changes in my target gene expression after this compound treatment?
Answer: Several factors can contribute to variability in this compound's effects on gene expression. Consider the following potential causes and solutions:
-
Cell Line-Specific Expression of ERRβ and ERRγ: The expression levels of ERRβ and ERRγ can vary significantly between different cell lines.[1][2][3] Cell lines with low or absent expression of these receptors will not exhibit a robust response to this compound.
-
Cellular State and Confluency: The differentiation state and confluency of your cells can impact their responsiveness to this compound. For example, C2C12 cells show a more pronounced response when differentiated into myotubes.
-
Solution: Standardize your cell culture conditions, including seeding density, differentiation protocols (if applicable), and confluency at the time of treatment.
-
-
This compound Preparation and Storage: Improper dissolution or storage of this compound can lead to a loss of potency.
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C for long-term use.[4] When preparing working solutions, ensure the compound is fully dissolved. If precipitation occurs, sonication may be used to aid dissolution.
-
-
Suboptimal Treatment Conditions: The concentration and duration of this compound treatment are critical for observing a significant effect.
Question 2: I'm seeing high variability in gene expression results between replicate experiments. What could be the cause?
Answer: High variability between replicates can be frustrating. Here are some common sources of this issue:
-
Inconsistent Cell Passage Number: As cells are passaged, their characteristics, including receptor expression levels, can change.
-
Solution: Use cells within a consistent and low passage number range for all your experiments.
-
-
Variability in Reagent Quality: The quality of cell culture media, serum, and other reagents can introduce variability.
-
Solution: Use reagents from the same lot for a set of experiments. If using serum, consider using a single batch of fetal bovine serum (FBS) for the entire study, or switch to charcoal-stripped FBS to reduce the influence of endogenous hormones.
-
-
Pipetting Errors and Inconsistent Cell Numbers: Inaccurate pipetting or inconsistent cell seeding can lead to significant differences in results.
-
Solution: Ensure your pipettes are calibrated regularly. Be meticulous when seeding cells to ensure a uniform number of cells in each well or dish.
-
-
RNA Extraction and qPCR Variability: The efficiency of RNA extraction and the accuracy of reverse transcription and qPCR can be sources of variability.
-
Solution: Use a standardized RNA extraction protocol and ensure the purity and integrity of your RNA. Use a high-quality reverse transcriptase and qPCR master mix. Always include appropriate controls, such as no-template controls and no-reverse-transcriptase controls.
-
Question 3: Are there any known off-target effects of this compound that could be influencing my results?
Answer: this compound is described as a selective ERRβ/γ agonist.[4][8] However, like any small molecule, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out. One study noted that this compound can trans-activate a glucocorticoid response element (GRE) in a GR-dependent manner, suggesting some crosstalk with glucocorticoid signaling pathways.[9]
-
Solution: To confirm that the observed effects are mediated by ERRβ/γ, consider performing knockdown experiments using siRNA against ERRβ and ERRγ. If the effects of this compound are diminished upon knockdown, it provides strong evidence for on-target activity.
Quantitative Data Summary
The following table summarizes the quantitative changes in gene expression observed in primary mouse myotubes treated with 10 µM this compound for 48 hours.
| Gene Symbol | Gene Name | Fold Change (vs. Vehicle) | Function |
| Ppargc1a | Peroxisome proliferator-activated receptor gamma coactivator 1-alpha | ~2.5 | Transcriptional coactivator, master regulator of mitochondrial biogenesis |
| Ppargc1b | Peroxisome proliferator-activated receptor gamma coactivator 1-beta | ~2.0 | Transcriptional coactivator, involved in mitochondrial biogenesis |
| Esrrg | Estrogen-related receptor gamma | ~3.0 | Nuclear receptor, target of this compound |
| Cpt1b | Carnitine palmitoyltransferase 1B | ~2.0 | Key enzyme in fatty acid oxidation |
| Atp5b | ATP synthase, H+ transporting, mitochondrial F1 complex, beta subunit | ~1.5 | Component of the ATP synthase complex |
| Idh3a | Isocitrate dehydrogenase 3 (NAD+) alpha | ~1.5 | Enzyme in the citric acid cycle |
Data is approximated from published graphs in Rangwala SM, et al. (2010).[6]
Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Differentiation
-
Cell Culture: Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 80-90% confluency before differentiation.
-
Differentiation: Once cells reach the desired confluency, switch the growth medium to differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
-
Incubation: Incubate the cells in differentiation medium for 4-6 days, replacing the medium every 48 hours, until multinucleated myotubes are formed.
Protocol 2: this compound Treatment and RNA Extraction
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in fresh differentiation medium. Remove the old medium from the differentiated C2C12 myotubes and add the medium containing this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
RNA Extraction: After treatment, wash the cells with ice-cold PBS. Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent) and proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for your target genes and a housekeeping gene (e.g., Gapdh, Actb, or B2m). Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for analyzing this compound's effects on gene expression.
References
- 1. Estrogen-related receptors alpha, beta and gamma expression and function is associated with transcriptional repressor EZH2 in breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential expression of estrogen‐related receptors β and γ (ERRβ and ERRγ) and their clinical significance in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 9. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ERRγ Modulators: GSK-4716 vs. GSK5182
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent modulators of the Estrogen-Related Receptor Gamma (ERRγ), GSK-4716 and GSK5182. ERRγ, an orphan nuclear receptor, is a key regulator of cellular metabolism and has emerged as a significant therapeutic target for a variety of diseases, including metabolic disorders and cancer. This document outlines the distinct mechanisms of action, performance metrics, and experimental considerations for these two compounds to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound and GSK5182 represent two different classes of ERRγ modulators. This compound is a synthetic agonist that enhances the transcriptional activity of ERRγ. In contrast, GSK5182 is a potent inverse agonist that suppresses the constitutive activity of the receptor. A key differentiator lies in their impact on ERRγ protein stability; GSK5182 has been shown to increase ERRγ protein levels by inhibiting its ubiquitination and subsequent degradation, whereas this compound appears to promote its degradation. This fundamental difference in their mechanism of action has significant implications for their biological effects and experimental applications.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and GSK5182, providing a direct comparison of their potency and selectivity.
Table 1: Potency of ERRγ Modulators
| Compound | Type | Target | Potency |
| This compound | Agonist | ERRγ | EC50: 1.3 µM[1] |
| GSK5182 | Inverse Agonist | ERRγ | IC50: 79 nM[2] |
Table 2: Selectivity Profile
| Compound | Target | Potency/Interaction |
| This compound | ERRβ/γ | Selective agonist[3][4] |
| ERRα | Displays selectivity over ERRα, though specific quantitative data is not readily available in the reviewed literature.[1] | |
| Estrogen Receptors (ERs) | Displays selectivity over classical estrogen receptors.[1] | |
| GSK5182 | ERRα | Does not interact.[2] |
| ERα | Does not interact.[2] |
Mechanism of Action
This compound (Agonist): As an ERRγ agonist, this compound enhances the receptor's ability to recruit co-activators, such as PGC-1α, to the promoter regions of target genes, thereby increasing their transcription.[3][5] This leads to the upregulation of genes involved in metabolic processes like fatty acid oxidation.[3] Structurally, the binding of this compound to the ERRγ ligand-binding domain (LBD) is thought to thermally stabilize the active conformation of the receptor.[5]
GSK5182 (Inverse Agonist): GSK5182 functions as an inverse agonist by binding to the ERRγ LBD and inducing a conformational change that promotes the dissociation of co-activators and the recruitment of co-repressors.[5] This leads to the suppression of the constitutive transcriptional activity of ERRγ. A notable and distinct feature of GSK5182 is its ability to stabilize the ERRγ protein. It achieves this by inhibiting the E3 ligase Parkin-mediated ubiquitination of ERRγ, thereby preventing its proteasomal degradation.[5] This results in an accumulation of inactive ERRγ protein.
Experimental Protocols
The following are detailed methodologies for key experiments frequently used to characterize and compare ERRγ modulators like this compound and GSK5182.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50) of a compound for a receptor.
Objective: To quantify the concentration at which this compound or GSK5182 displaces 50% of a radiolabeled ligand from the ERRγ ligand-binding domain.
Materials:
-
Purified recombinant human ERRγ ligand-binding domain (LBD).
-
Radioligand (e.g., ³H-labeled high-affinity ligand for ERRγ).
-
Test compounds (this compound, GSK5182).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM EDTA, 5 mM DTT).
-
Scintillation vials and scintillation fluid.
-
Filter plates and harvester.
Procedure:
-
Prepare a series of dilutions of the unlabeled test compounds (this compound and GSK5182).
-
In a 96-well plate, combine the purified ERRγ LBD, a fixed concentration of the radioligand, and the various concentrations of the test compound.
-
Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
To separate bound from unbound radioligand, rapidly filter the contents of each well through a filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each vial using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of ERRγ.
Objective: To determine if this compound (agonist) increases or GSK5182 (inverse agonist) decreases the transcriptional activity of ERRγ.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2).
-
Expression vector for a Gal4 DNA-binding domain (DBD) fused to the ERRγ LBD (Gal4-ERRγ-LBD).
-
Reporter vector containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS-Luc).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds (this compound, GSK5182).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the cells with the Gal4-ERRγ-LBD expression vector and the UAS-Luc reporter vector.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or GSK5182 for 18-24 hours.
-
Lyse the cells using a lysis buffer.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the relative luciferase units against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for inverse agonists).
In Vitro Ubiquitination Assay
This assay is used to assess the effect of a compound on the ubiquitination of a target protein.
Objective: To determine if GSK5182 inhibits the ubiquitination of ERRγ.
Materials:
-
Purified recombinant human ERRγ protein.
-
E1 ubiquitin-activating enzyme.
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH5c).
-
E3 ubiquitin ligase for ERRγ (e.g., Parkin).
-
Ubiquitin and HA-tagged ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
Test compound (GSK5182).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against ERRγ and HA-tag.
Procedure:
-
Set up the ubiquitination reaction by combining the E1 enzyme, E2 enzyme, E3 ligase, ubiquitin (or HA-ubiquitin), ATP, and purified ERRγ in the reaction buffer.
-
Add GSK5182 or a vehicle control to the reaction mixtures.
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-ERRγ antibody to detect the unmodified and ubiquitinated forms of ERRγ. If using HA-ubiquitin, probe with an anti-HA antibody.
-
Visualize the protein bands using a chemiluminescence detection system. A ladder of higher molecular weight bands corresponding to polyubiquitinated ERRγ will be observed, and a reduction in this ladder in the presence of GSK5182 would indicate inhibition of ubiquitination.
Visualizations
Signaling Pathway of ERRγ Modulation
Caption: ERRγ signaling and points of intervention for this compound and GSK5182.
Experimental Workflow: Comparing ERRγ Modulators
Caption: A logical workflow for the comprehensive comparison of ERRγ modulators.
Conclusion
This compound and GSK5182 are valuable and distinct tools for probing the function of ERRγ. This compound serves as a selective agonist for ERRβ/γ, making it suitable for studies aimed at enhancing ERRγ activity and observing the downstream consequences of its activation. In contrast, GSK5182 is a potent and highly selective inverse agonist of ERRγ, ideal for experiments designed to inhibit the receptor's constitutive activity. The finding that GSK5182 stabilizes the ERRγ protein by preventing its degradation adds another layer of complexity to its action and should be a critical consideration in experimental design and data interpretation. The choice between these two modulators will ultimately depend on the specific research question and the desired biological outcome. This guide provides the foundational data and experimental frameworks to assist researchers in making an informed decision.
References
- 1. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 2. Insights into the activation mechanism of human estrogen-related receptor γ by environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GSK-4716 and DY131 as ERRγ Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two commonly used synthetic agonists for the Estrogen-Related Receptor Gamma (ERRγ): GSK-4716 and DY131. ERRγ, a constitutively active orphan nuclear receptor, is a key regulator of cellular metabolism, mitochondrial biogenesis, and energy homeostasis. Its modulation by synthetic ligands is of significant interest for therapeutic development in metabolic diseases and cancer. This document summarizes key quantitative data, details experimental methodologies for assessing agonist activity, and visualizes the relevant biological pathways and workflows.
Data Presentation: Quantitative Comparison of Agonist Efficacy
The following table summarizes the reported efficacy and selectivity of this compound and DY131 as ERRγ agonists. It is important to note that direct comparisons of EC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Parameter | This compound | DY131 | Reference(s) |
| Target(s) | Selective ERRβ/γ agonist | Selective ERRβ/γ agonist | [1][2] |
| Reported EC50 for ERRγ | 1.3 µM | Not explicitly reported for ERRγ alone | [1] |
| Reported EC50 for ERRβ | Not explicitly reported | 130 - 698 nM | [2] |
| Selectivity | Selective over ERRα and classical estrogen receptors (ERα, ERβ) | Minimal activity at ERRα, ERα, and ERβ at concentrations up to 30 µM | [1][2] |
| Downstream Effects | Induces expression of PGC-1α, PGC-1β, and genes involved in fatty acid oxidation and mitochondrial pathways (e.g., Cpt1b, Atp5b, Idh3).[1] | Induces transcriptional activity of ERRγ and regulates ERRγ-mediated metabolism.[2] | [1][2] |
ERRγ Signaling Pathway
Activation of ERRγ by agonists like this compound and DY131 leads to the recruitment of coactivators, most notably the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α). This complex then binds to Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes, initiating their transcription. These target genes are primarily involved in metabolic processes, including mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.
Experimental Protocols
The efficacy of ERRγ agonists is typically determined using cell-based reporter gene assays or in vitro binding assays. Below are detailed methodologies for these key experiments.
Cell-Based Luciferase Reporter Assay for ERRγ Activation
This assay measures the ability of a compound to activate ERRγ-mediated transcription of a luciferase reporter gene.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Seeding:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
-
Transfection:
-
Cells are transiently co-transfected with two plasmids:
-
A plasmid encoding a fusion protein of the Gal4 DNA-binding domain and the ligand-binding domain (LBD) of human ERRγ (pCMX-Gal4-hERRγ-LBD).
-
A reporter plasmid containing the firefly luciferase gene under the control of a Gal4 upstream activating sequence (UAS) (pFR-Luc).
-
-
Transfection is performed using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, the medium is replaced with fresh medium containing serial dilutions of this compound or DY131 (e.g., from 10^-10 M to 10^-5 M). A vehicle control (DMSO) is also included.
-
-
Incubation:
-
Cells are incubated with the compounds for an additional 24 hours.
-
-
Luciferase Assay:
-
The medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a passive lysis buffer.
-
The luciferase activity of the cell lysates is measured using a luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Luciferase activity is normalized to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).
-
The dose-response curves are plotted, and the EC50 values are calculated using non-linear regression analysis.
-
In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the ligand-dependent interaction between the ERRγ LBD and a coactivator peptide.
Experimental Workflow:
Detailed Methodology:
-
Reagents:
-
Purified recombinant glutathione (B108866) S-transferase (GST)-tagged human ERRγ LBD.
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
-
Fluorescein-labeled peptide corresponding to the nuclear receptor interaction domain of PGC-1α (acceptor fluorophore).
-
Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM DTT, 0.1% BSA, pH 7.5).
-
-
Assay Procedure:
-
Serial dilutions of this compound or DY131 are prepared in assay buffer and added to a 384-well plate.
-
A mixture of GST-hERRγ-LBD and Tb-anti-GST antibody is added to the wells and incubated for a short period.
-
The fluorescein-labeled PGC-1α peptide is then added to all wells.
-
The plate is incubated at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
-
TR-FRET Detection:
-
The plate is read on a TR-FRET-compatible plate reader.
-
The donor (Terbium) is excited at approximately 340 nm.
-
Emission is measured at two wavelengths: ~495 nm (for Terbium) and ~520 nm (for Fluorescein, resulting from FRET).
-
-
Data Analysis:
-
The TR-FRET ratio (Emission at 520 nm / Emission at 495 nm) is calculated for each well.
-
The dose-response curves are generated by plotting the TR-FRET ratio against the logarithm of the agonist concentration.
-
EC50 values, representing the concentration of agonist required to produce 50% of the maximal coactivator recruitment, are determined by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
Both this compound and DY131 are valuable research tools for investigating the function of ERRγ. Based on the available data, DY131 appears to be a more potent agonist for ERRβ/γ in vitro, exhibiting activity in the nanomolar range, while this compound has a reported EC50 in the low micromolar range for ERRγ. However, the choice of agonist may depend on the specific experimental context, including the cell type or assay system being used. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative efficacy studies. Further head-to-head studies under identical experimental conditions are warranted to definitively establish the relative potency and efficacy of these two important ERRγ agonists.
References
GSK-4716: A Comparative Analysis of its Selectivity for Estrogen-Related Receptor α and Other Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
GSK-4716 has emerged as a valuable chemical probe for elucidating the physiological roles of the Estrogen-Related Receptors (ERRs), a subfamily of orphan nuclear receptors. This guide provides a comprehensive comparison of the selectivity profile of this compound for ERRα against other nuclear receptors, supported by experimental data and detailed methodologies.
Selectivity Profile of this compound
This compound is a synthetic, small-molecule agonist that demonstrates notable selectivity for the β and γ isoforms of the Estrogen-Related Receptor (ERRβ and ERRγ) over the α isoform (ERRα) and the classical estrogen receptors (ERα and ERβ).[1] This selectivity is crucial for researchers aiming to dissect the distinct biological functions of the ERR isoforms.
The following table summarizes the quantitative data on the activity of this compound against various nuclear receptors.
| Target Receptor | Assay Type | Metric | Value (µM) | Reference |
| ERRγ | Scintillation Proximity Assay | IC50 | 2.0 | [1] |
| ERRγ | FRET Assay | EC50 | 1.3 | [2] |
| ERRα | Cell-based Reporter Assay | Activity | Inactive | [1] |
| ERα | Binding Assay | Binding | No binding up to 50 µM | [1] |
| ERβ | Binding Assay | Binding | No binding up to 50 µM | [1] |
Experimental Methodologies
The selectivity of this compound has been determined through a series of robust in vitro assays. The detailed protocols for these key experiments are outlined below.
Scintillation Proximity Assay (SPA) for ERRγ Binding
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.
Protocol:
-
Reaction Mixture Preparation: A solution containing the ERRγ ligand-binding domain (LBD), [³H]-4-OHT (a known ERRγ ligand), and SPA beads is prepared in an appropriate assay buffer.
-
Compound Addition: this compound or other test compounds are serially diluted and added to the reaction mixture in a microplate format.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The plate is read in a scintillation counter. When the radioligand binds to the receptor, it is brought into close proximity with the scintillant-impregnated beads, generating a light signal.
-
Data Analysis: The reduction in scintillation signal in the presence of the test compound is used to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the radioligand binding.
Cell-Based Reporter Gene Assay for ERR Activity
This assay measures the ability of a compound to activate the transcriptional activity of a specific nuclear receptor in a cellular context.
Protocol:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293) is cultured and co-transfected with two plasmids:
-
An expression vector for the full-length nuclear receptor of interest (e.g., ERRα, ERRβ, or ERRγ).
-
A reporter plasmid containing a luciferase gene under the control of a response element specific to the nuclear receptor.
-
-
Compound Treatment: The transfected cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and subsequent reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity in the presence of the compound compared to the vehicle control is calculated to determine the compound's agonistic activity. The EC50 value, the concentration at which 50% of the maximal response is achieved, can be determined from a dose-response curve.
Signaling Pathway and Experimental Workflow
The activation of ERRγ by this compound initiates a signaling cascade that influences gene expression, notably inducing the expression of the transcriptional coactivator PGC-1α.[3] This interaction plays a pivotal role in regulating cellular metabolism.
The following diagram illustrates a typical experimental workflow for assessing the selectivity of a compound against a panel of nuclear receptors.
References
GSK-4716: A Comparative Analysis of its Potency as an ERRγ Agonist
GSK-4716 is a selective agonist of the Estrogen-Related Receptor gamma (ERRγ), a nuclear receptor that plays a crucial role in regulating cellular energy metabolism. While this compound is a widely used tool compound for studying ERRγ function, a comprehensive analysis of its potency relative to other known ERRγ agonists is essential for researchers to select the most appropriate tool for their specific experimental needs. This guide provides a detailed comparison of this compound with other ERRγ agonists, supported by quantitative data and detailed experimental protocols.
Comparative Potency of ERRγ Agonists
The potency of an agonist is typically determined by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. A lower EC50 value indicates a more potent compound. The following table summarizes the reported EC50 values for this compound and other notable ERRγ agonists.
| Compound | EC50 for ERRγ (nM) | Selectivity Notes |
| This compound | 1300[1] | Selective for ERRβ/γ over ERRα and classical estrogen receptors.[1][2] |
| DY131 | ~130 - 698[3][4] | Selective for ERRβ/γ; minimal activity at ERRα, ERα, and ERβ.[3][4] |
| SLU-PP-332 | 430 or 770* | Pan-ERR agonist with higher potency for ERRα. |
| SR19881 | 390 | Dual agonist of ERRβ and ERRγ. |
| E6 | >100x more potent than this compound** | Highly selective for ERRγ over ERRα and ERRβ. |
*The reported EC50 value for SLU-PP-332 varies depending on the assay format (full-length ERR vs. Gal4-LBD chimeric receptor). **A specific EC50 value for E6 is not readily available in the reviewed literature. However, it has been reported to exhibit comparable efficacy at a 10 nM concentration to this compound at a 1 µM concentration, indicating significantly higher potency.
Based on the available data, this compound is a moderately potent ERRγ agonist. Compounds such as DY131, SLU-PP-332, and SR19881 demonstrate significantly higher potency, with EC50 values in the nanomolar range. Notably, the compound E6, a derivative of this compound, has been identified as a much more potent and selective ERRγ agonist.
Experimental Determination of Agonist Potency
The potency of ERRγ agonists is most commonly determined using a cell-based reporter gene assay. This assay measures the ability of a compound to activate the transcriptional activity of ERRγ. Below is a detailed protocol synthesized from various sources for a luciferase-based reporter assay in HEK293T cells.
Experimental Protocol: ERRγ Luciferase Reporter Assay
Objective: To determine the EC50 value of a test compound as an ERRγ agonist.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or a similar transfection reagent
-
Expression plasmid for GAL4 DNA-binding domain (DBD) fused to the human ERRγ ligand-binding domain (LBD) (pCMV-GAL4-hERRγ-LBD)
-
Luciferase reporter plasmid containing upstream GAL4 response elements (pFR-Luc or similar)
-
Control plasmid for transfection efficiency normalization (e.g., pRL-SV40 expressing Renilla luciferase)
-
Test compounds (e.g., this compound, and other agonists) dissolved in DMSO
-
96-well white, clear-bottom cell culture plates
-
Dual-Glo Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
The day before transfection, seed the cells into a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete medium.
-
-
Transfection:
-
On the day of transfection, prepare the transfection mixture in Opti-MEM. For each well, combine the pCMV-GAL4-hERRγ-LBD expression plasmid, the pFR-Luc reporter plasmid, and the pRL-SV40 control plasmid.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 2000) in Opti-MEM and incubate for 5 minutes.
-
Combine the DNA mixture with the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Add the transfection complex to each well.
-
-
Compound Treatment:
-
Approximately 24 hours after transfection, remove the transfection medium and replace it with fresh DMEM containing 10% charcoal-stripped FBS.
-
Prepare serial dilutions of the test compounds and the reference agonist (this compound) in the assay medium. The final DMSO concentration should be kept below 0.1%.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO only).
-
-
Luciferase Assay:
-
Incubate the cells with the compounds for 24 hours at 37°C.
-
Equilibrate the plate to room temperature.
-
Perform the luciferase assay using a dual-luciferase reporter assay system according to the manufacturer's instructions. This involves sequential addition of the firefly luciferase substrate and then the Renilla luciferase substrate (stop and glo reagent).
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Visualizing the ERRγ Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental setup, the following diagrams have been generated.
Caption: ERRγ agonist signaling pathway.
Caption: Experimental workflow for the ERRγ luciferase reporter assay.
References
Validating GSK-4716 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the target engagement of GSK-4716, a selective agonist of Estrogen-Related Receptors beta (ERRβ) and gamma (ERRγ), in a new cell line. This document outlines objective comparisons with alternative methods and presents supporting experimental data and detailed protocols.
This compound is a valuable chemical tool for probing the function of ERRβ and ERRγ, orphan nuclear receptors that play crucial roles in regulating cellular metabolism, mitochondrial function, and gene expression.[1][2][3][4] Validating that this compound effectively engages its targets in a specific cell line is a critical first step in any experiment. This guide offers a systematic approach to this validation process.
Comparative Analysis of ERR Modulators
To confirm the specific effects of this compound, it is essential to compare its activity with other compounds that modulate ERR pathways. The following table summarizes key characteristics of this compound and a relevant alternative, GSK5182, an ERRγ inverse agonist.
| Compound | Target(s) | Mechanism of Action | Reported EC50/IC50 | Key Downstream Effects | Reference Cell Lines |
| This compound | ERRβ/γ | Agonist | EC50: 1.3 µM (ERRγ) | Induces expression of genes involved in metabolism (PGC-1α, PGC-1β), mitochondrial biogenesis, and glucocorticoid signaling.[1][2] Increases expression of dopamine (B1211576) transporter (DAT) and tyrosine hydroxylase (TH).[5] | C2C12, SH-SY5Y, HepG2, AML12, Primary Mouse Myotubes[1][4][5] |
| GSK5182 | ERRγ | Inverse Agonist | Not explicitly stated | Attenuates retinoic acid-induced upregulation of DAT and TH.[5] Can inhibit osteoclast differentiation.[3] | SH-SY5Y, Bone-marrow-derived macrophages (BMMs)[3][5] |
Experimental Protocols for Target Engagement Validation
The following protocols provide a detailed methodology for confirming this compound target engagement in a new cell line of interest.
Gene Expression Analysis of ERRβ/γ Target Genes
This protocol assesses the functional consequence of this compound treatment by measuring the mRNA levels of known downstream target genes.
a. Cell Culture and Treatment:
-
Culture the new cell line under standard conditions to ~80% confluency.
-
Treat cells with this compound (e.g., 1-10 µM) or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24 hours). Include GSK5182 as a negative control.
-
Harvest cells for RNA extraction.
b. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
Extract total RNA using a commercially available kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qRT-PCR using primers for known ERRβ/γ target genes (e.g., PGC-1α, PGC-1β, TFR2, MAO-A) and a housekeeping gene (e.g., GAPDH, ACTB).[1][2][4]
-
Analyze the relative gene expression using the ΔΔCt method.
Expected Outcome: A significant increase in the mRNA levels of target genes in this compound-treated cells compared to vehicle-treated cells.
Western Blot Analysis of Target Protein Expression
This method confirms that changes in gene expression translate to the protein level.
a. Cell Lysis and Protein Quantification:
-
Treat cells as described in the gene expression protocol.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
b. Immunoblotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., ERRγ, PGC-1α, Cytochrome c, TH, DAT).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize protein levels to a loading control (e.g., β-actin, GAPDH).
Expected Outcome: An increase in the protein levels of ERRγ and its downstream targets in this compound-treated cells.
Reporter Gene Assay
This assay directly measures the transcriptional activity of ERRβ/γ.
a. Transfection:
-
Co-transfect the new cell line with an expression vector for ERRγ and a luciferase reporter plasmid containing ERR response elements (ERREs) in the promoter region of a target gene (e.g., TFR2 promoter).[4]
-
Include a control plasmid (e.g., Renilla luciferase) for normalization.
b. Treatment and Luciferase Measurement:
-
24 hours post-transfection, treat the cells with this compound or vehicle.
-
After 12-24 hours, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system.
Expected Outcome: A dose-dependent increase in luciferase activity in this compound-treated cells, indicating activation of ERRγ-mediated transcription.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams illustrate the key signaling pathway and a typical validation workflow.
Caption: this compound signaling pathway.
Caption: Workflow for validating this compound target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of GSK-4716: A Comparative Guide to its Cross-Reactivity with Estrogen Receptors
For Immediate Release
A Comprehensive Analysis of GSK-4716's Interaction with Estrogen Receptors α and β Reveals a High Degree of Selectivity for the Estrogen-Related Receptor γ.
Researchers and drug development professionals require a nuanced understanding of the selectivity of chemical probes to ensure accurate experimental outcomes and therapeutic targeting. This guide provides a detailed comparison of this compound, a known agonist of the estrogen-related receptor γ (ERRγ), and its cross-reactivity with the classical estrogen receptors, ERα and ERβ. Through a compilation of experimental data and detailed methodologies, this document serves as a critical resource for scientists investigating nuclear receptor signaling.
This compound is widely utilized as a potent agonist for ERRγ, a key regulator of cellular metabolism and mitochondrial function.[1][2][3][4] Its utility, however, is contingent on its selectivity and minimal off-target effects. A pivotal concern for researchers is its potential interaction with the structurally related estrogen receptors, ERα and ERβ, which mediate a distinct set of physiological responses.
Recent studies have confirmed the high selectivity of this compound. In cell-based co-transfection assays, this compound did not alter the activity of either ERα or ERβ, underscoring its specificity for the ERR subfamily.[5] This guide will delve into the available data, present it in a clear, comparative format, and provide the necessary experimental context for its interpretation.
Quantitative Analysis of Receptor Agonism
To contextualize the selectivity of this compound, the following table summarizes its functional activity on the ERR isoforms and its observed lack of activity on estrogen receptors. For comparison, data for a recently developed pan-ERR agonist, SLU-PP-332, is also included.
| Compound | ERRα (EC50) | ERRβ (EC50) | ERRγ (EC50) | ERα Activity | ERβ Activity |
| This compound | >10,000 nM | ~1,000 nM | 770 nM | No Activity Observed[5][6] | No Activity Observed[5][6] |
| SLU-PP-332 | 98 nM | 230 nM | 430 nM | Not Reported | Not Reported |
Table 1: Comparative functional activity (EC50) of this compound and SLU-PP-332 on Estrogen-Related Receptors and observed activity on Estrogen Receptors. EC50 values for ERR isoforms were determined using a chimeric Gal4 DNA-binding domain fused to the respective ERR ligand-binding domain in a luciferase reporter assay in HEK293T cells.[5]
Experimental Methodologies
The determination of compound selectivity is reliant on robust and well-defined experimental protocols. Below are detailed methodologies for two key assays used to assess the binding and functional activity of compounds like this compound on nuclear receptors.
Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Protocol:
-
Receptor Preparation: Prepare cell lysates or purified receptor protein containing the target estrogen receptor (ERα or ERβ).
-
Reaction Mixture: In a 96-well plate, combine the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-Estradiol).
-
Compound Addition: Add increasing concentrations of the test compound (this compound) to the wells. Include a control with a known high-affinity ligand (e.g., unlabeled estradiol) to determine non-specific binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through a filter mat that retains the receptor-ligand complexes.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined and used to calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate or inhibit the transcriptional activity of estrogen receptors.
Protocol:
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T or MCF-7) that endogenously or transiently expresses ERα or ERβ. Co-transfect the cells with two plasmids:
-
An ERE-luciferase reporter plasmid containing multiple copies of the estrogen response element upstream of a luciferase gene.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
-
Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with increasing concentrations of the test compound (this compound). Include a positive control (e.g., 17β-estradiol) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours) to allow for receptor activation and luciferase gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a passive lysis buffer to release the cellular contents, including the expressed luciferase enzymes.
-
Luminescence Measurement: Measure the activity of both firefly and Renilla luciferase in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of SLU-PP-915 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Agonist GSK-4716 and Endogenous Ligands of the Estrogen-Related Receptor γ (ERRγ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic compound GSK-4716 and the recently proposed endogenous ligands of the Estrogen-Related Receptor γ (ERRγ), a constitutively active orphan nuclear receptor pivotal in regulating cellular metabolism. This document outlines their respective performance based on available experimental data, offers detailed experimental protocols for key assays, and visualizes the underlying biological pathways and workflows.
Introduction to ERRγ and its Ligands
The Estrogen-Related Receptor γ (ERRγ), also known as NR3B3, is a transcription factor that plays a crucial role in the regulation of genes involved in energy homeostasis, particularly in tissues with high metabolic demand.[1] Unlike many nuclear receptors, ERRγ exhibits high constitutive activity, meaning it can activate gene transcription without a bound ligand.[2] For years, the identity of its natural, endogenous ligands remained elusive. This compound was identified as a potent synthetic agonist, proving valuable as a tool for studying ERRγ function.[3] Recently, metabolites produced by the gut microbiota, indole (B1671886) and skatole, have been proposed as potential endogenous ligands.[4] This guide compares the synthetic agonist to these newly identified natural compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and the proposed endogenous ligands of ERRγ.
Table 1: Binding Affinity and Functional Activity of ERRγ Ligands
| Compound | Ligand Type | Receptor | Binding Affinity (Kd) | Functional Activity (EC50) | Transcriptional Effect |
| This compound | Synthetic Agonist | Human ERRγ | Not widely reported | 1.3 µM[5] | Agonist (increases transcriptional activity)[6] |
| Indole | Proposed Endogenous | Human ERRγ | ~ 1-2 µM[4] | Not determined | No significant effect or weak inhibition[4] |
| Skatole | Proposed Endogenous | Human ERRγ | ~ 1-2 µM[4] | Not determined | No significant effect or weak inhibition[4] |
Table 2: Selectivity Profile of this compound
| Receptor Isoform | Activity |
| ERRα | Low to no activity[7] |
| ERRβ | Agonist activity[3] |
| Estrogen Receptor α (ERα) | No significant activity[7] |
| Estrogen Receptor β (ERβ) | No significant activity[7] |
Signaling Pathway and Regulatory Mechanism
ERRγ primarily functions by binding to specific DNA sequences known as Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of its target genes. As a constitutively active receptor, it continuously recruits co-activators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), to drive the transcription of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.[1]
The synthetic agonist this compound enhances this activity by stabilizing the active conformation of the receptor, likely promoting the recruitment of PGC-1α and other co-activators. In contrast, the proposed endogenous ligands, indole and skatole, despite binding with comparable affinity, do not appear to enhance the receptor's transcriptional activity and may even have a weak inhibitory effect.[4]
Figure 1. ERRγ signaling pathway showing constitutive activation and modulation by this compound and endogenous ligands.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize ERRγ ligands.
Luciferase Reporter Gene Assay for Functional Activity
This assay measures the ability of a compound to modulate the transcriptional activity of ERRγ.
Objective: To quantify the agonist or inverse agonist activity of test compounds on human ERRγ.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cells are seeded in 96-well plates.
-
Cells are co-transfected with three plasmids:
-
An expression vector for a GAL4-DNA binding domain (DBD) fused to the ERRγ-ligand binding domain (LBD).
-
A reporter plasmid containing a GAL4 Upstream Activation Sequence (UAS) driving the expression of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with DMEM containing the test compounds (e.g., this compound, indole, skatole) at various concentrations or a vehicle control (e.g., DMSO).
-
-
Lysis and Luminescence Measurement:
-
After 24 hours of incubation with the compounds, cells are washed with PBS and lysed.
-
The luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to the Renilla luciferase activity.
-
-
Data Analysis:
-
The fold change in luciferase activity relative to the vehicle control is calculated.
-
For agonists like this compound, EC50 values are determined by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Figure 2. Workflow for a dual-luciferase reporter assay to assess ERRγ ligand activity.
Competitive Binding Assay
This assay determines the affinity of a ligand for the ERRγ receptor.
Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of unlabeled test compounds by measuring their ability to compete with a radiolabeled ligand for binding to ERRγ.
Methodology:
-
Preparation of ERRγ:
-
The ligand-binding domain (LBD) of human ERRγ is expressed as a recombinant protein (e.g., in E. coli) and purified.
-
-
Assay Setup:
-
A fixed concentration of a radiolabeled ligand known to bind ERRγ (e.g., [3H]-Bisphenol A) is incubated with the purified ERRγ-LBD.
-
Increasing concentrations of the unlabeled test compound (competitor), such as this compound, indole, or skatole, are added to the mixture.
-
-
Incubation and Separation:
-
The reaction mixtures are incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand (e.g., using a filter-binding assay or size-exclusion chromatography).
-
-
Quantification and Data Analysis:
-
The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
The data is plotted as the percentage of specific binding versus the log of the competitor concentration.
-
The IC50 value, the concentration of the competitor that displaces 50% of the radiolabeled ligand, is determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
This compound is a well-characterized synthetic agonist of ERRγ that potently enhances its transcriptional activity, making it an invaluable tool for probing the receptor's function in metabolic regulation. The recent identification of indole and skatole as potential endogenous ligands with comparable binding affinities but different functional outcomes opens new avenues for research into the physiological regulation of ERRγ. While these gut microbiota-derived metabolites bind to the receptor, they do not act as classical agonists and may serve a more modulatory or even inhibitory role.
This distinction is critical for drug development professionals. While agonists like this compound could be explored for conditions requiring enhanced mitochondrial function, the discovery of endogenous modulators suggests a more complex regulatory landscape. Future research should focus on elucidating the precise functional effects of indole and skatole on ERRγ-dependent transcription and their physiological relevance in the context of host-microbiome interactions and metabolic health.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Activation of estrogen-related receptor γ by calcium and cadmium [frontiersin.org]
- 3. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GSK-4716: An In Vitro Powerhouse with In Vivo Hurdles
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the Estrogen-Related Receptor γ (ERRγ) agonist, GSK-4716. We delve into its demonstrated efficacy in cellular models, outline the experimental protocols for its use, and frankly discuss the challenges that have limited its translation to in vivo studies.
This compound has emerged as a potent and selective agonist of the orphan nuclear receptors ERRβ and ERRγ. Its ability to modulate the transcriptional activity of these receptors has made it a valuable tool for investigating their roles in cellular metabolism, differentiation, and gene regulation. This guide synthesizes the available experimental data to offer a clear comparison of its performance in various in vitro systems and provides context with alternative modulators.
In Vitro Efficacy of this compound: A Snapshot of Cellular Effects
This compound has been extensively characterized in a variety of cell lines, consistently demonstrating its ability to activate ERRγ-mediated signaling pathways. The following tables summarize the key quantitative data from these studies.
| Cell Line | Concentration | Treatment Duration | Key Effects |
| HepG2 (Human Hepatoma) | 10 µM | 12 hours | Significant increase in TFR2 mRNA expression. |
| AML12 (Mouse Hepatocyte) | 10 µM | 12 hours | Significant increase in TFR2 mRNA expression. |
| C2C12 (Mouse Myoblast) | Not Specified | 2-4 hours | Robust increase in GRα-D isoform immunoreactivity. |
| Primary Mouse Myotubes | 10 µM | 48 hours | Increased expression of Ppargc1a, Ppargc1b, Cpt1b, Atp5b, and Idh3 mRNA; Increased citrate (B86180) synthase activity and cytochrome c protein levels. |
| SH-SY5Y (Human Neuroblastoma) | Not Specified | 3 hours - 3 days | Increased DAT and TH expression. |
| Bone-Marrow-Derived Macrophages (BMMs) | Not Specified | 24 hours | Increased ERRγ protein levels. |
| HT22 (Mouse Hippocampal) | Not Specified | Not Specified | Regulation of 5-HT1AR expression. |
Comparative In Vitro Data: this compound and Alternatives
While direct in vivo comparisons are lacking for this compound, in vitro studies have benchmarked its activity against other modulators of the ERRγ pathway.
| Compound | Target(s) | Reported In Vitro Activity |
| This compound | ERRβ/γ Agonist | Potently activates ERRγ-mediated transcription. |
| GSK5182 | ERRγ Inverse Agonist | Attenuates retinoic acid-induced upregulation of DAT and TH in differentiated SH-SY5Y cells.[1] Inhibits osteoclast generation from bone-marrow-derived macrophages. |
| E6 | ERRγ Agonist | Identified as a more potent ERRγ agonist than this compound with excellent selectivity over ERRα/β.[2] |
The In Vivo Challenge: A Hurdle of Exposure
A pivotal aspect of this guide is the notable absence of in vivo efficacy data for this compound. A 2010 study by Rangwala et al. explicitly stated that "Because of the lack of exposure in vivo, the use of GSK4716 for such investigations was not possible." This suggests that the compound may have poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, which prevent it from reaching effective concentrations in animal models. To date, publicly available literature has not presented a solution to this limitation, hindering the translation of its promising in vitro results to preclinical and clinical settings.
In contrast, other modulators targeting related pathways have been successfully administered in vivo. For instance, the ERRα agonist SLU-PP-332 has been shown to enhance exercise endurance in mice. While not a direct comparison, this highlights the feasibility of targeting Estrogen-Related Receptors for in vivo therapeutic effects, provided the pharmacological properties of the compound are suitable.
Experimental Protocols
For researchers looking to utilize this compound in their own in vitro studies, the following methodologies have been reported:
Cell Culture and Treatment
-
HepG2 and AML12 Cells: Cells are treated with 10 µM this compound for 12 hours to assess its effect on gene expression.
-
Primary Mouse Myotubes: Myotubes are treated with 10 µM this compound for 48 hours to investigate changes in mitochondrial gene expression and function.
-
SH-SY5Y Cells: Cells are differentiated with retinoic acid before treatment with this compound to study its effects on dopaminergic neuronal phenotypes.[1]
-
Bone-Marrow-Derived Macrophages (BMMs): BMMs are cultured with this compound for 24 hours to examine its impact on ERRγ protein levels and osteoclast differentiation.
Gene Expression Analysis
-
Quantitative Real-Time PCR (qRT-PCR): Following treatment with this compound, total RNA is extracted from cells. cDNA is synthesized and used as a template for qRT-PCR to measure the relative expression levels of target genes, often normalized to a housekeeping gene.
Protein Analysis
-
Western Blot: Cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membrane is then probed with specific antibodies against the protein of interest (e.g., ERRγ, cytochrome c) to detect changes in protein levels.
-
Immunoreactivity: Differentiated C2C12 cells are treated with this compound, and the immunoreactivity of specific protein isoforms, such as GRα-D, is assessed.
Functional Assays
-
Citrate Synthase Activity Assay: Following treatment of primary mouse myotubes with this compound, citrate synthase activity, a marker of mitochondrial content, is measured in cell lysates.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated.
References
A Side-by-Side Comparison of GSK-4716 and Other ERRβ Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Estrogen-Related Receptor beta (ERRβ) agonist GSK-4716 with other notable ERRβ agonists, supported by experimental data from various studies. The information is intended to assist researchers in selecting the appropriate chemical tools for their investigations into ERRβ signaling and function.
Introduction to ERRβ and its Agonists
Estrogen-Related Receptor beta (ERRβ, NR3B2) is an orphan nuclear receptor that plays a crucial role in cellular energy metabolism, mitochondrial biogenesis, and stem cell pluripotency.[1][2] Unlike classical estrogen receptors, ERRs do not bind endogenous estrogens but are constitutively active, and their activity can be modulated by synthetic ligands.[3] ERRβ agonists are valuable tools for elucidating the physiological and pathological roles of this receptor. This guide focuses on a comparative analysis of this compound, a well-characterized ERRβ/γ dual agonist, and other compounds with reported ERRβ agonist activity.
Quantitative Comparison of ERRβ Agonists
The following table summarizes the reported potency (EC50) of this compound and other selected ERRβ agonists from various independent studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may have varied between studies.
| Compound | Target(s) | Reported EC50 for ERRβ | Reported EC50 for ERRγ | Reported EC50 for ERRα | Reference(s) |
| This compound | ERRβ/γ Agonist | ~230 nM (in a pan-agonist scaffold) | 1.3 µM | Inactive | [4][5] |
| DY131 (GSK-9089) | ERRβ/γ Agonist | 130 - 698 nM | Potent agonist | Inactive | [6] |
| SLU-PP-332 | Pan-ERR Agonist | 230 nM | 430 nM | 98 nM | [4][6] |
Note: The EC50 values are collated from multiple sources and may have been determined using different assay formats (e.g., full-length receptor vs. ligand-binding domain assays) and cell lines.
Signaling Pathway of ERRβ
ERRβ, upon activation by an agonist or through its constitutive activity, heterodimerizes with RXR and binds to Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes. This binding recruits coactivators, such as PGC-1α, leading to the transcription of genes involved in metabolic regulation.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These represent typical protocols and may require optimization for specific experimental conditions.
Luciferase Reporter Gene Assay for ERRβ Agonist Activity
This assay measures the ability of a compound to activate ERRβ-mediated transcription of a reporter gene.
Experimental Workflow:
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
Co-transfect cells with a mammalian expression vector for full-length human ERRβ and a luciferase reporter plasmid containing multiple copies of an ERRE upstream of a minimal promoter. A Renilla luciferase vector can be co-transfected for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., this compound, DY131) or vehicle control (DMSO).
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compounds, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
TR-FRET Coactivator Recruitment Assay
This assay measures the ligand-dependent interaction between the ERRβ ligand-binding domain (LBD) and a coactivator peptide.
Experimental Workflow:
Protocol:
-
Reagents:
-
Purified GST-tagged human ERRβ LBD.
-
Fluorescein-labeled peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., PGC-1α).
-
Terbium-labeled anti-GST antibody.
-
-
Assay Procedure:
-
In a 384-well plate, combine the ERRβ LBD, the fluorescein-labeled coactivator peptide, and serial dilutions of the test compounds.
-
Add the terbium-labeled anti-GST antibody.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Measurement and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
The FRET signal is proportional to the extent of coactivator peptide recruitment.
-
Calculate EC50 values from the dose-response curves.
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method quantifies the mRNA levels of known ERRβ target genes in response to agonist treatment.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat a suitable cell line (e.g., C2C12 myotubes) with the ERRβ agonists at their respective EC50 concentrations for a defined period (e.g., 24 hours).
-
Extract total RNA from the cells using a standard RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for ERRβ target genes (e.g., Pdk4, Tfam) and a housekeeping gene (e.g., Gapdh, Actb) for normalization.[7][8][9]
-
An example of human ESRRB (ERRβ) qPCR primers are: Forward: GACATTGCCTCTGGCTACCACT, Reverse: CTCCGTTTGGTGATCTCGCACT.[7]
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method.
-
Compare the fold change in gene expression induced by the different agonists.
-
Summary and Conclusion
This compound is a widely used and effective dual agonist for ERRβ and ERRγ. Its performance is comparable to another selective ERRβ/γ agonist, DY131. For studies requiring broader activation of all ERR isoforms, a pan-agonist like SLU-PP-332 may be more suitable. The choice of agonist will ultimately depend on the specific research question, including the desired isoform selectivity and the cellular context of the study. The experimental protocols provided in this guide offer a starting point for the in-vitro characterization and comparison of these and other ERRβ modulators.
References
- 1. Estrogen-related receptor β (ERRβ) – renaissance receptor or receptor renaissance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen-related receptor beta - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. origene.com [origene.com]
- 8. biocompare.com [biocompare.com]
- 9. origene.com [origene.com]
Validating GSK-4716's Dependence on ERRγ: A Comparative Guide to Knockdown and Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of knockdown and knockout methodologies to validate the on-target effects of GSK-4716, a selective agonist of Estrogen-Related Receptor γ (ERRγ). We present supporting experimental data, detailed protocols for key validation assays, and a comparative analysis with other ERRγ modulators.
Executive Summary
This compound is a potent agonist of the orphan nuclear receptors ERRβ and ERRγ, with a crucial role in regulating metabolic pathways, particularly mitochondrial biogenesis and fatty acid oxidation.[1] To rigorously validate that the cellular effects of this compound are mediated through ERRγ, genetic knockdown or knockout of the ESRRG gene is the gold standard. This guide outlines the experimental strategies and expected outcomes for such validation studies. Evidence from siRNA-mediated suppression of ERRγ has demonstrated that the induction of downstream target genes by this compound is significantly attenuated, confirming its ERRγ dependency.[2]
Comparison of ERRγ Modulators
To provide a broader context for validating this compound's mechanism of action, this section compares it with another known ERRγ agonist, DY131, and an inverse agonist, GSK5182.
| Compound | Class | Target(s) | Reported Effects on ERRγ Activity | Key Characteristics |
| This compound | Agonist | ERRβ/γ | Induces transcriptional activity of ERRγ, leading to increased expression of target genes involved in metabolism.[1] | Selective for ERRβ/γ over ERRα and classic estrogen receptors.[3] |
| DY131 | Agonist | ERRβ/γ | Activates ERRγ, leading to the regulation of metabolic and cellular proliferation pathways.[4] | Also demonstrates selectivity for ERRβ/γ with minimal activity at ERRα, ERα, and ERβ. |
| GSK5182 | Inverse Agonist | ERRγ | Inhibits the constitutive transcriptional activity of ERRγ.[5][6] | Highly selective for ERRγ over other nuclear receptors, including ERRα and ERα. |
Experimental Validation of this compound's ERRγ Dependency
The core principle behind validating this compound's on-target activity is to demonstrate a diminished or abolished effect in the absence of its target, ERRγ. This is achieved through transient knockdown using siRNA or shRNA, or permanent knockout using CRISPR/Cas9 technology.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 4. Frontiers | Estrogen-Related Receptor γ Agonist DY131 Ameliorates Lipopolysaccharide-Induced Acute Liver Injury [frontiersin.org]
- 5. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Differential Gene Expression Profiles: A Comparative Guide to GSK-4716 and Other ERR Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression profiles induced by GSK-4716, a selective Estrogen-Related Receptor (ERR) β/γ agonist, and other prominent ERR modulators. Understanding the distinct transcriptional landscapes shaped by these compounds is crucial for elucidating their specific biological functions and therapeutic potential. This document summarizes key experimental findings, presents data in a comparative format, and details the underlying experimental methodologies.
Introduction to ERR Modulators
Estrogen-Related Receptors (ERRs) are a subfamily of orphan nuclear receptors comprising three isoforms: ERRα, ERRβ, and ERRγ. They are key regulators of cellular metabolism, including mitochondrial biogenesis, fatty acid oxidation, and glucose metabolism. Their constitutive activity can be modulated by synthetic ligands, broadly classified as agonists and inverse agonists, which can selectively target different ERR isoforms.
This guide focuses on comparing the transcriptional effects of:
-
This compound: A selective agonist for ERRβ and ERRγ.
-
XCT-790: A selective inverse agonist for ERRα.
-
DY131: An agonist for ERRβ and ERRγ.
-
C29: An inverse agonist for ERRα.
Comparative Analysis of Gene Expression Profiles
The following tables summarize the known effects of these modulators on the expression of key target genes and pathways. Data has been compiled from multiple studies to provide a comparative overview.
Table 1: Modulation of Key Metabolic and Signaling Genes
| Gene/Pathway | This compound (ERRβ/γ Agonist) | XCT-790 (ERRα Inverse Agonist) | DY131 (ERRβ/γ Agonist) | C29 (ERRα Inverse Agonist) |
| Mitochondrial Biogenesis & Function | ||||
| PGC-1α (Ppargc1a) | ↑ (Increased expression)[1] | ↓ (Down-regulated)[2] | No direct data | No direct data |
| PGC-1β (Ppargc1b) | ↑ (Increased expression)[1] | No direct data | No direct data | No direct data |
| Cpt1b, Atp5b, Idh3 | ↑ (Induced expression)[1][3] | No direct data | No direct data | No direct data |
| ACADM | No direct data | ↓ (Down-regulated)[2] | No direct data | No direct data |
| Glucocorticoid Signaling | ||||
| Glucocorticoid Receptor (GR) | ↑ (Induction of mRNA)[4] | No direct data | No direct data | No direct data |
| 11β-HSD1 | ↑ (Induction of mRNA)[4] | No direct data | No direct data | No direct data |
| Inflammatory Signaling | ||||
| TNFα, IL-6, IL-1β | No direct data | No direct data | ↓ (Reverses LPS-induced expression)[5] | No direct data |
| Wnt Signaling | ||||
| Wnt Pathway Genes (TCF4/LEF1, CCND1) | No direct data | No direct data | ↓ (Represses expression)[6] | No direct data |
| ERR Isoform Expression | ||||
| ERRγ (Esrrg) | ↑ (Induced expression)[4][7] | No direct data | ↑ (Synergistically activated with GSK126)[6] | No direct data |
Key Findings from Gene Expression Studies:
-
This compound primarily upregulates genes involved in energy expenditure and mitochondrial function, consistent with its role as an ERRβ/γ agonist.[1][3] It also uniquely appears to induce the expression of ERRγ itself, suggesting a potential positive feedback loop.[4][7] Furthermore, it modulates glucocorticoid signaling pathways.[4]
-
XCT-790 , as an ERRα inverse agonist, demonstrates the opposite effect on metabolic genes, notably down-regulating the master metabolic regulator PGC-1α and genes for fatty acid oxidation.[2][8] It is critical to note, however, that XCT-790 has been shown to be a potent mitochondrial uncoupler at nanomolar concentrations, an off-target effect that can independently influence gene expression and cellular metabolism.[9][10]
-
DY131 , another ERRβ/γ agonist, has been shown to suppress inflammatory gene expression in the context of liver injury and inhibit the Wnt signaling pathway in gastric cancer models.[5][6]
-
C29 , similar to XCT-790, is an ERRα inverse agonist that has been associated with resistance to diet-induced obesity, though specific differential gene expression data is less detailed in the available literature.[11]
Signaling Pathways and Experimental Workflow
Signaling Pathway Modulated by ERR Agonists and Inverse Agonists
The diagram below illustrates the general mechanism of action for ERR modulators on target gene expression. Agonists enhance the recruitment of coactivators like PGC-1α, while inverse agonists block this interaction, leading to transcriptional repression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen-Related Receptor γ Agonist DY131 Ameliorates Lipopolysaccharide-Induced Acute Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ics.uci.edu [ics.uci.edu]
- 9. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Estrogen-Related Receptor Alpha: An Under-Appreciated Potential Target for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Specificity of GSK-4716 in Complex Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of GSK-4716, a selective agonist of the Estrogen-Related Receptors β (ERRβ) and γ (ERRγ). In the landscape of pharmacological tools for studying nuclear receptors, understanding the precise molecular interactions of a compound is paramount. This document objectively compares the performance of this compound with alternative molecules, supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Introduction to this compound
This compound is a synthetic small molecule identified as a potent and selective agonist for ERRβ and ERRγ.[1][2] These orphan nuclear receptors are key regulators of cellular metabolism, mitochondrial biogenesis, and energy homeostasis. The constitutive activity of ERRs makes them challenging targets for agonist development, rendering selective compounds like this compound valuable tools for elucidating their physiological and pathological roles.
Comparative Analysis of ERRβ/γ Agonists
The specificity of a chemical probe is a critical factor in attributing observed biological effects to its intended target. While this compound is widely used, several alternative compounds with varying selectivity profiles have been developed. This section compares this compound with other notable ERR agonists.
Data Presentation: Potency and Selectivity of ERR Agonists
The following table summarizes the reported potency (EC50) of this compound and its alternatives against the three ERR isoforms. Lower EC50 values indicate higher potency.
| Compound | ERRα EC50 (nM) | ERRβ EC50 (nM) | ERRγ EC50 (nM) | Primary Target(s) | Reference |
| This compound | > 5000 | Not Reported | 1300 | ERRβ/γ | [3] |
| DY131 | No Effect | Agonist | Agonist | ERRβ/γ | [2] |
| SLU-PP-332 | 98 | 230 | 430 | Pan-ERR Agonist | [3] |
| SLU-PP-915 | ~450 | ~1800 | ~450 | Pan-ERR Agonist | [4] |
Note: Direct comparison of EC50 values should be made with caution as they can vary depending on the specific assay conditions. "Not Reported" indicates that the value was not found in the surveyed literature.
Discussion of Specificity and Off-Target Effects
This compound: this compound demonstrates high selectivity for ERRβ and ERRγ over ERRα and the classical estrogen receptors (ERα and ERβ).[3] This selectivity is a key advantage when studying the specific roles of the β and γ isoforms. However, a comprehensive, unbiased off-target profile for this compound, such as a kinome scan, is not readily available in the public domain. This lack of broad screening data represents a significant knowledge gap. Researchers should be aware of potential off-target activities that have been reported in specific contexts. For instance, this compound has been shown to induce the expression of the glucocorticoid receptor (GR) and its target genes, suggesting a potential for crosstalk between ERRγ and GR signaling pathways.[2][5] Additionally, some studies have noted ERRγ-independent effects of this compound. For example, in SH-SY5Y cells, early activation of CREB signaling by this compound was found to be independent of ERRγ.[6]
Alternative Compounds:
-
DY131: Structurally very similar to this compound, DY131 also functions as a selective ERRβ/γ agonist.[2] Given its structural similarity, it is likely to share a similar, though not identical, off-target profile with this compound.
-
SLU-PP-332 and SLU-PP-915: These compounds represent a newer class of pan-ERR agonists, with SLU-PP-332 showing a preference for ERRα.[3][4] Their distinct chemical scaffolds compared to this compound may result in different off-target profiles. The development of these pan-agonists provides valuable tools for studying the combined effects of all three ERR isoforms.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
References
- 1. Modulation of estrogen-related receptors subtype selectivity: Conversion of an ERRβ/γ selective agonist to ERRα/β/γ pan agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen-related receptor β (ERRβ) – renaissance receptor or receptor renaissance? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GSK-4716 and GSK5182: Profiling the Phenotypic Divergence of an ERRγ Agonist and Inverse Agonist
For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological modulators of the same target is paramount. This guide provides a comprehensive comparison of the phenotypic effects of GSK-4716, an Estrogen-Related Receptor gamma (ERRγ) agonist, and GSK5182, a selective ERRγ inverse agonist. By presenting supporting experimental data, detailed protocols, and visual signaling pathways, this document aims to be an essential resource for investigators working with these compounds.
At a Glance: Key Differences
This compound and GSK5182 both target the orphan nuclear receptor ERRγ, a key regulator of cellular metabolism, mitochondrial function, and development. However, their opposing mechanisms of action—agonist versus inverse agonist—lead to distinct and often opposite phenotypic outcomes. This compound activates ERRγ, promoting the expression of genes involved in energy expenditure and mitochondrial biogenesis. In contrast, GSK5182 inhibits the constitutive activity of ERRγ, leading to a down-regulation of its target genes and subsequent metabolic and proliferative changes.
Comparative Data Summary
The following tables summarize the quantitative and qualitative phenotypic differences observed upon treatment with this compound and GSK5182 across various biological contexts.
| Feature | This compound (Agonist) | GSK5182 (Inverse Agonist) |
| Target | Estrogen-Related Receptor β/γ (ERRβ/γ)[1][2] | Highly selective for Estrogen-Related Receptor γ (ERRγ)[3] |
| Mechanism of Action | Activates ERRγ transcriptional activity[4] | Inhibits ERRγ transcriptional activity[3][5] |
| Potency (EC50/IC50) | EC50 of 1.3 µM for ERRγ[2] | IC50 of 79 nM for ERRγ[3][6] |
Table 1: General Characteristics of this compound and GSK5182
| Phenotypic Effect | This compound Treatment | GSK5182 Treatment |
| Mitochondrial Gene Expression | Increases expression of Ppargc1a, Ppargc1b, Cpt1b, Atp5b, and Idh3[1][7] | No direct data found, but inverse agonism would be expected to decrease expression. |
| Mitochondrial Function | Increases citrate (B86180) synthase activity and cytochrome c protein levels[1][7] | Inhibition of ERRγ sensitizes cells to rotenone-induced cell death, suggesting a role in mitochondrial integrity[8] |
| Hepatic Gluconeogenesis | No direct data found. | Suppresses hepatic glucose production by inhibiting gluconeogenic gene expression[3][9] |
| Dopaminergic Neuronal Phenotype | Increases Dopamine Transporter (DAT) and Tyrosine Hydroxylase (TH) expression[10] | Attenuates retinoic acid-induced upregulation of DAT and TH[10] |
| Osteoclast Differentiation | Inhibits RANKL-mediated osteoclastogenesis[11][12] | Inhibits osteoclast differentiation and accelerates apoptosis[11] |
| Cancer Cell Proliferation | No direct data found. | Reduces proliferation of hepatocellular carcinoma cells and induces cell cycle arrest[3] |
| ERRγ Protein Stability | Promotes dose-dependent degradation of ERRγ protein[4][13] | Increases ERRγ protein levels by inhibiting ubiquitination[5][13] |
Table 2: Summary of Phenotypic Effects
Signaling Pathways and Mechanisms of Action
This compound and GSK5182 exert their effects by modulating the transcriptional activity of ERRγ, which in turn regulates a cascade of downstream genes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Estrogen-related Receptor γ Is a Key Regulator of Muscle Mitochondrial Activity and Oxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Regulation of dopaminergic neuronal phenotypes by the estrogen-related receptor gamma ligand GSK4716 via the activation of CREB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Head-to-Head Study: A Comparative Analysis of GSK-4716 and Novel ERRγ Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-characterized Estrogen-Related Receptor Gamma (ERRγ) agonist, GSK-4716, with recently developed novel agonists. The following sections present a comprehensive analysis of their performance based on available experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Quantitative Performance Comparison
The following tables summarize the quantitative data for this compound and novel ERRγ agonists, focusing on their potency and selectivity across the three ERR isoforms (α, β, and γ). This data is crucial for researchers selecting the most appropriate compound for their specific experimental needs.
Table 1: Potency of ERRγ Agonists (EC50, nM) in Cell-Based Reporter Assays
| Compound | ERRα | ERRβ | ERRγ | Reference |
| This compound | > 5000 | > 5000 | 1200 - 1300 | [1][2] |
| SLU-PP-332 | 98 | 230 | 430 | [3] |
| SLU-PP-915 | 414 | 435 | 378 | [3] |
| E6 | Not Agonistic | Not Agonistic | Significantly > this compound* | [4][5] |
Note: A specific EC50 value for E6 is not available in the reviewed literature. However, it has been reported that at a concentration of 10 nM, E6 demonstrates a comparable transcriptional activity to 1 µM of this compound, indicating substantially higher potency.[4][5]
Table 2: Selectivity Profile of ERRγ Agonists
| Compound | Primary Target(s) | Selectivity Notes | Reference |
| This compound | ERRβ/γ | Selective agonist for ERRβ and ERRγ with no significant activity on ERRα or classical estrogen receptors.[2] | |
| SLU-PP-332 | Pan-ERR (α, β, γ) | A pan-agonist with the highest potency for ERRα. | [3] |
| SLU-PP-915 | Pan-ERR (α, β, γ) | A pan-agonist with relatively balanced potency across all three ERR isoforms. | [3] |
| E6 | ERRγ | Designed as a highly potent and selective agonist for ERRγ with no agonistic effects on ERRα or ERRβ.[4][5] |
Experimental Protocols
Detailed methodologies are provided below for the key experiments used to characterize and compare the performance of this compound and the novel ERRγ agonists.
ERRγ Luciferase Reporter Assay
This assay is a common method to determine the potency and efficacy of compounds that modulate the transcriptional activity of ERRγ.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are typically used due to their high transfection efficiency and robust growth characteristics.
-
Plasmids:
-
Reporter Plasmid: A luciferase reporter plasmid containing multiple copies of a Gal4 Upstream Activating Sequence (UAS) driving the expression of the firefly luciferase gene.
-
Expression Plasmid: An expression plasmid encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the Ligand-Binding Domain (LBD) of human ERRγ.
-
-
Protocol:
-
Cell Seeding: HEK293 cells are seeded into 96-well plates at a density that allows for optimal growth and transfection.
-
Transfection: The reporter and expression plasmids are co-transfected into the HEK293 cells using a suitable transfection reagent.
-
Compound Treatment: Following transfection, the cells are treated with serial dilutions of the test compounds (e.g., this compound, SLU-PP-332, SLU-PP-915, E6) or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for 24-48 hours to allow for compound-induced changes in luciferase expression.
-
Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The relative light units (RLUs) are plotted against the compound concentration, and the EC50 values are calculated using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
ERRγ Target Gene Expression Analysis (ChIP-qPCR)
Chromatin Immunoprecipitation followed by quantitative Polymerase Chain Reaction (ChIP-qPCR) is utilized to determine if an ERRγ agonist can enhance the binding of ERRγ to the promoter regions of its target genes, leading to their increased expression.
-
Cell Line: Prostate cancer cell lines such as LNCaP are often used to study ERRγ target gene regulation.
-
Protocol:
-
Cell Treatment: LNCaP cells are treated with the ERRγ agonist of interest or a vehicle control for a specified period.
-
Cross-linking: Protein-DNA complexes are cross-linked using formaldehyde.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to ERRγ is used to immunoprecipitate the ERRγ-DNA complexes.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes.
-
Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers specific to the promoter regions of known ERRγ target genes (e.g., PDK4, PGC-1α).
-
Data Analysis: The enrichment of the target gene promoters in the agonist-treated samples is compared to the vehicle-treated samples to determine the effect of the agonist on ERRγ binding.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the ERRγ signaling pathway and a typical experimental workflow for evaluating ERRγ agonists.
References
- 1. Insights into the activation mechanism of human estrogen-related receptor γ by environmental endocrine disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK4716 | ERRβ/γ agonist | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Selective ERRγ Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of GSK-4716: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pharmacological modulation of Estrogen-Related Receptors β and γ (ERRβ/γ) using the selective agonist GSK-4716 against genetic approaches, namely siRNA/shRNA-mediated knockdown and CRISPR/Cas9-mediated knockout. This objective analysis, supported by experimental data, will aid researchers in selecting the most appropriate method for validating the on-target effects of this compound and investigating ERRβ/γ signaling.
Introduction to this compound and its Targets: ERRβ and ERRγ
This compound is a potent and selective agonist of Estrogen-Related Receptor β (ERRβ) and Estrogen-Related Receptor γ (ERRγ), two orphan nuclear receptors that play crucial roles in regulating cellular metabolism, particularly mitochondrial biogenesis and function.[1] As constitutively active transcription factors, ERRβ and ERRγ do not require a natural ligand for their activity. However, synthetic ligands like this compound can modulate their transcriptional activity, making them valuable tools for studying their physiological roles. Validating that the observed effects of this compound are indeed mediated through its intended targets is critical for accurate interpretation of experimental results.
Pharmacological vs. Genetic Approaches: A Head-to-Head Comparison
The on-target effects of a small molecule inhibitor like this compound can be rigorously validated by comparing its phenotypic and molecular effects with those observed after genetic silencing or removal of its target proteins.
| Feature | Pharmacological Approach (this compound) | Genetic Knockdown (siRNA/shRNA) | Genetic Knockout (CRISPR/Cas9) |
| Mechanism of Action | Activates ERRβ/γ, enhancing their transcriptional activity. | Post-transcriptionally silences ERRβ/γ mRNA, reducing protein expression. | Permanently deletes the ERRβ/γ genes, completely ablating protein expression. |
| Speed of Effect | Rapid, often within hours. | Slower onset, typically 24-72 hours to achieve significant knockdown. | Requires generation of stable cell lines, which can take weeks to months. |
| Duration of Effect | Transient and reversible upon washout of the compound. | Transient, with protein levels recovering as the siRNA/shRNA is degraded or diluted. | Permanent and heritable in the resulting cell line or organism. |
| Specificity | This compound is selective for ERRβ/γ over ERRα and other nuclear receptors. However, potential for off-target effects at high concentrations exists. | Can have off-target effects due to partial complementarity to unintended mRNA sequences. | Highly specific to the targeted gene, but potential for off-target DNA cleavage exists.[2][3] |
| Compensation | Acute effects may not allow for compensatory mechanisms to be fully established. | Cells may develop compensatory mechanisms in response to prolonged protein suppression. | High potential for cellular compensation mechanisms to be activated during the development of the knockout line. |
| Application | Ideal for studying acute signaling events and for in vivo studies. | Suitable for transiently assessing the role of a protein in a specific cellular process. | The gold standard for definitively determining the function of a gene. |
Quantitative Data Comparison
The following tables summarize quantitative data from studies utilizing this compound and genetic approaches to modulate ERRγ activity. Direct comparative studies are limited; therefore, data from different studies are presented to illustrate the effects of these interventions.
Table 1: Effect of this compound on Target Gene Expression in Muscle Cells
| Gene | Treatment | Cell Type | Fold Change (mRNA) | Reference |
| PGC-1α | This compound (1 µM) | C2C12 myotubes | ~2.5-fold increase | [1] |
| PGC-1β | This compound (1 µM) | C2C12 myotubes | ~2-fold increase | [1] |
| MAO-A | This compound (1 µM) | C2C12 myotubes | Significant increase | [1] |
| Glucocorticoid Receptor (GR) | This compound | Differentiated skeletal muscle cells | Induction | [4] |
| 11β-HSD1 | This compound | Differentiated skeletal muscle cells | Induction | [4] |
Table 2: Attenuation of this compound Effects by ERRγ siRNA
| Gene | Treatment | Effect of ERRγ siRNA | Cell Type | Reference |
| Glucocorticoid Receptor (GR) | This compound | Attenuated induction | Skeletal muscle cells | [4] |
| 11β-HSD1 | This compound | Attenuated induction | Skeletal muscle cells | [4] |
| GR target genes | This compound | Attenuated induction | Skeletal muscle cells | [4] |
Table 3: Comparison with Other ERR Modulators
| Compound | Target(s) | Effect | EC50/IC50 | Reference |
| DY131 | ERRβ/γ | Agonist | EC50: ~130-700 nM | [5][6] |
| GSK5182 | ERRγ | Inverse Agonist | IC50: 79 nM | [7][8] |
| SLU-PP-332 | ERRα/β/γ | Pan-Agonist | EC50 (ERRγ): 430 nM | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of validation studies.
Protocol 1: siRNA-Mediated Knockdown of ERRβ and ERRγ in C2C12 Myotubes
This protocol is adapted from methodologies used in studies involving C2C12 cells.[11][12]
Materials:
-
C2C12 myoblasts
-
DMEM with 10% FBS (Growth Medium)
-
DMEM with 2% horse serum (Differentiation Medium)
-
siRNA targeting mouse ERRβ (Esrrb) and ERRγ (Esrrg) (validated sequences recommended)
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM Reduced Serum Medium
-
6-well plates
-
RNase-free water and consumables
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in 6-well plates at a density that will reach 70-80% confluency at the time of transfection.
-
Differentiation: Once confluent, switch to Differentiation Medium and culture for 4-5 days to allow for myotube formation.
-
siRNA Transfection:
-
For each well, dilute 20-50 pmol of siRNA (ERRβ, ERRγ, or control) into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 200 µL of siRNA-lipid complex to each well containing 1.8 mL of fresh Differentiation Medium.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest cells for RNA or protein extraction. Assess ERRβ and ERRγ mRNA and protein levels by qRT-PCR and Western blotting, respectively, to confirm knockdown efficiency.
-
This compound Treatment: Following confirmation of knockdown, treat the cells with this compound or vehicle control and assess downstream effects (e.g., target gene expression).
Protocol 2: CRISPR/Cas9-Mediated Knockout of ERRβ and ERRγ in Myoblasts
This protocol provides a general framework for generating knockout cell lines, inspired by standard CRISPR/Cas9 methodologies.[2][3][13]
Materials:
-
Myoblast cell line (e.g., C2C12 or primary human myoblasts)
-
Cas9 nuclease
-
Synthetic guide RNAs (sgRNAs) targeting ERRβ and ERRγ (at least two distinct sgRNAs per gene are recommended)
-
Scrambled control sgRNA
-
Transfection reagent suitable for DNA/RNP delivery (e.g., Lipofectamine CRISPRMAX or electroporation system)
-
Single-cell cloning supplies (96-well plates, cloning cylinders, or FACS)
-
Genomic DNA extraction kit
-
PCR reagents for genotyping
-
Sanger sequencing service
Procedure:
-
sgRNA Design and Synthesis: Design and synthesize sgRNAs targeting conserved exons of the ERRβ and ERRγ genes.
-
Transfection/Electroporation:
-
Culture myoblasts to the recommended confluency for transfection.
-
Prepare the CRISPR/Cas9 ribonucleoprotein (RNP) complexes by incubating Cas9 protein with the sgRNAs.
-
Deliver the RNP complexes into the cells using a high-efficiency transfection method.
-
-
Single-Cell Cloning: Two to three days post-transfection, isolate single cells into 96-well plates to generate clonal populations.
-
Clonal Expansion and Genotyping:
-
Expand the single-cell clones.
-
Extract genomic DNA from a portion of each clone.
-
Perform PCR amplification of the target region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Validation of Knockout:
-
Confirm the absence of ERRβ and ERRγ protein expression in the identified knockout clones by Western blotting.
-
Expand the validated knockout clones for further experiments.
-
-
Phenotypic Analysis: Compare the response of knockout and wild-type cells to this compound to confirm that the compound's effects are target-dependent.
Visualizing the Pathways and Workflows
Signaling Pathway of this compound
Caption: this compound activates ERRβ/γ, leading to the transcription of genes involved in mitochondrial biogenesis.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating the on-target effects of this compound using a parallel pharmacological and genetic approach.
Logical Relationship of Validation
Caption: Logical diagram illustrating how genetic interventions disrupt the this compound-ERRβ/γ-phenotype axis.
Conclusion
Confirming the on-target effects of this compound is paramount for the accurate interpretation of research findings. This guide provides a framework for comparing the pharmacological activation of ERRβ/γ by this compound with genetic knockdown and knockout approaches. While this compound offers a rapid and reversible means to study ERRβ/γ function, genetic methods provide a more definitive, albeit time-consuming, validation of the on-target mechanism. The choice of method will depend on the specific experimental question, available resources, and desired timeline. By employing a combination of these approaches, researchers can confidently elucidate the roles of ERRβ and ERRγ in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Improved CRISPR/Cas9 gene editing in primary human myoblasts using low confluency cultures on Matrigel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ERRbeta/gamma agonist modulates GRalpha expression, and glucocorticoid responsive gene expression in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DY131 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 6. Identification of an agonist ligand for estrogen-related receptors ERRbeta/gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and pharmacological evaluation of a new chemical series of potent pan-ERR agonists, identification of SLU-PP-915 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A siRNA Mediated Screen During C2C12 Myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CRISPR/Cas9-based knockout pipeline for reverse genetics in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for GSK-4716
For Immediate Reference: GSK-4716 Disposal Protocol
For researchers, scientists, and drug development professionals utilizing this compound, a selective agonist for estrogen-related receptors ERRβ and ERRγ, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection.[1][2][3][4] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, aligning with general laboratory chemical waste management best practices.
Core Principle: Treat as Hazardous Chemical Waste
Unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[5][6] Laboratory personnel should never dispose of this compound down the drain, in regular trash, or by evaporation.[5][7]
Step-by-Step Disposal Workflow
The following workflow outlines the necessary steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Detailed Experimental Protocols for Disposal
1. Waste Collection:
-
Solid this compound: Carefully sweep up solid this compound and place it into a suitable, sealable container for disposal.[8]
-
Solutions containing this compound: Collect all aqueous and solvent solutions containing this compound in a dedicated, compatible hazardous waste container.[9] The Safety Data Sheet (SDS) for this compound indicates it is soluble in DMSO and ethanol.[2] Therefore, plastic containers are generally preferred for waste storage.[6]
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and empty vials that have come into contact with this compound should be collected in a dedicated, sealed bag or container clearly labeled as hazardous waste.[10]
2. Container Management:
-
Compatibility: Ensure the waste container is chemically compatible with this compound and any solvents used.[5][9]
-
Labeling: As soon as you begin accumulating waste, label the container with a hazardous waste tag provided by your institution's EHS.[5][7] The label must clearly identify the contents, including "this compound" and any other chemicals present, along with their approximate concentrations.[9]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[5][7]
3. Storage:
-
Location: Store hazardous waste in a designated satellite accumulation area within the laboratory.[6][11]
-
Segregation: Store this compound waste segregated from incompatible materials.[5][7]
-
Secondary Containment: Always use secondary containment, such as a tray or bin, to capture any potential leaks or spills.[7][11]
4. Disposal of Empty Containers:
-
A container that has held this compound should be managed as hazardous waste.[7] If the compound is determined to be an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent.[5][7][11] The rinsate must be collected and disposed of as hazardous waste.[7][11] After proper rinsing, and with the label defaced, the container may be disposed of as regular trash.[5][7]
Spill Management
In the event of a this compound spill, the cleanup materials must also be treated as hazardous waste.[7]
-
Ensure adequate ventilation and wear appropriate personal protective equipment (PPE).[8]
-
For solid spills, sweep up the material and place it in a suitable container for disposal.[8]
-
Prevent the spilled material from entering drains or waterways.[8]
-
Local authorities should be notified of any significant spills that cannot be contained.[8]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 282.34 g/mol | [2][3] |
| Molecular Formula | C17H18N2O2 | [2][3] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [2] |
| Storage Temperature | Keep refrigerated | [8] |
| Purity | ≥99% | [2] |
Signaling Pathway Context
This compound is a selective agonist for the estrogen-related orphan nuclear receptors ERRβ and ERRγ.[2][3] Its use in research often involves the modulation of downstream metabolic pathways.
Caption: Activation of ERRβ/γ by this compound and downstream effects.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. scbt.com [scbt.com]
- 4. cenmed.com [cenmed.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. fishersci.com [fishersci.com]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling GSK-4716
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE) required when handling GSK-4716, a selective agonist of estrogen-related receptors ERRβ and ERRγ.
Personal Protective Equipment (PPE) Protocol
When working with this compound, which is supplied as a solid, adherence to the following PPE guidelines is mandatory to prevent exposure and ensure a safe laboratory environment. The primary hazards include potential eye, skin, and respiratory tract irritation.
1. Eye and Face Protection:
-
Requirement: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Standard: Eye and face protection should comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Rationale: To prevent contact with the eyes, which can cause irritation.
2. Skin Protection:
-
Hand Protection: Wear protective gloves. The specific material and thickness should be chosen based on the solvent used to dissolve this compound and the duration of handling.
-
Body Protection: A standard laboratory coat is required. Ensure it is clean and fully buttoned.
-
Rationale: To avoid direct contact with the skin.[1]
3. Respiratory Protection:
-
Requirement: When engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] This is particularly important when handling the powder form, as dust formation should be avoided.[1]
-
Standard: Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1]
-
Rationale: To prevent inhalation of the compound, especially in its solid, powdered form.[1]
4. General Hygiene:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Quantitative Data Summary
| PPE Component | Specification | Standard Compliance | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or goggles | OSHA 29 CFR 1910.133 or EN166[1] | Prevent eye contact |
| Hand Protection | Chemical-resistant gloves | Prevent skin contact | |
| Body Protection | Laboratory coat | Protect skin and clothing | |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator[1] | OSHA 29 CFR 1910.134 or EN 149[1] | Prevent inhalation of dust |
Procedural Guidance: Donning, Doffing, and Disposal
A systematic approach to wearing and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on a clean lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure it fits properly.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Lab Coat: Remove the lab coat by folding it inward and turning it inside out to contain any contaminants.
-
Eye Protection: Remove eye protection from the back to the front.
-
Respirator (if used): Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan:
-
All disposable PPE (gloves, etc.) contaminated with this compound should be considered chemical waste.
-
Dispose of contaminated PPE in a designated, sealed waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Chemical waste generators must consult these regulations to ensure complete and accurate classification.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the decision-making process and workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
